molecular formula C22H18F8O7 B11826581 Tfp-peg3-tfp

Tfp-peg3-tfp

Numéro de catalogue: B11826581
Poids moléculaire: 546.4 g/mol
Clé InChI: YJQRHPJJGDMPCP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tfp-peg3-tfp is a useful research compound. Its molecular formula is C22H18F8O7 and its molecular weight is 546.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C22H18F8O7

Poids moléculaire

546.4 g/mol

Nom IUPAC

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[3-oxo-3-(2,3,5,6-tetrafluorophenoxy)propoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C22H18F8O7/c23-11-9-12(24)18(28)21(17(11)27)36-15(31)1-3-33-5-7-35-8-6-34-4-2-16(32)37-22-19(29)13(25)10-14(26)20(22)30/h9-10H,1-8H2

Clé InChI

YJQRHPJJGDMPCP-UHFFFAOYSA-N

SMILES canonique

C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F)F)F

Origine du produit

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Structure and Application of Tfp-PEG3-Tfp

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, properties, and application of Tfp-PEG3-Tfp, a bifunctional crosslinker pivotal in the development of targeted therapeutics. This compound, chemically known as bis(2,3,5,6-tetrafluorophenyl) 3,3'-((oxybis(ethane-2,1-diyl))bis(oxy))dipropionate, is a polyethylene glycol (PEG)-based linker featuring amine-reactive tetrafluorophenyl (TFP) esters at both termini. This guide will delve into its chemical characteristics, advantages in bioconjugation, and its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed for targeted protein degradation. Detailed experimental protocols for conjugation and a discussion of its application in inducing targeted protein degradation are provided to assist researchers in utilizing this versatile linker.

Core Structure and Chemical Properties

This compound is a precisely defined chemical entity with a central hydrophilic PEG core and two reactive TFP ester functional groups. The systematic IUPAC name for this compound is bis(2,3,5,6-tetrafluorophenyl) 3,3'-((oxybis(ethane-2,1-diyl))bis(oxy))dipropionate.[1]

The structural characteristics of this compound are fundamental to its function as a linker in bioconjugation and drug development.

Molecular Composition

The core of the molecule consists of a tri-ethylene glycol (PEG3) unit, which imparts hydrophilicity and flexibility to the linker. This PEG chain is flanked by two propionate groups, which are in turn esterified with 2,3,5,6-tetrafluorophenol.

A summary of the key chemical data for this compound is presented in Table 1.

PropertyValueReference
IUPAC Name bis(2,3,5,6-tetrafluorophenyl) 3,3'-((oxybis(ethane-2,1-diyl))bis(oxy))dipropionate[1]
Synonyms This compound, Bis-PEG3-TFP Ester[1]
CAS Number 1446282-34-3[1]
Chemical Formula C22H18F8O7[1]
Molecular Weight 546.37 g/mol
Exact Mass 546.0900
The Tetrafluorophenyl (TFP) Ester: A Superior Amine-Reactive Group

The key to this compound's utility lies in its terminal tetrafluorophenyl (TFP) ester groups. These are highly efficient amine-reactive moieties that readily form stable amide bonds with primary and secondary amines, such as those found on the side chain of lysine residues and the N-terminus of proteins.

TFP esters offer distinct advantages over the more commonly used N-hydroxysuccinimide (NHS) esters:

  • Enhanced Reactivity and Stability: TFP esters exhibit greater reactivity towards amines and are less susceptible to hydrolysis in aqueous environments compared to NHS esters. This allows for more efficient conjugation reactions, particularly at physiological pH.

  • Optimal Reaction pH: The optimal pH range for the reaction of TFP esters with amines is slightly higher (pH 7.5-8.0) than that for NHS esters (pH 7.0-7.2).

These properties make this compound a robust and reliable tool for covalently linking molecules.

Role in Proteolysis Targeting Chimeras (PROTACs)

This compound is primarily designed and utilized as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest.

A typical PROTAC consists of three components:

  • A ligand that binds to the target protein (the "warhead").

  • A ligand that recruits an E3 ubiquitin ligase (the "anchor").

  • A linker that connects the warhead and the anchor.

This compound serves as this critical linker. Its bifunctional nature allows for the sequential or convergent synthesis of a PROTAC by reacting its two TFP esters with amine groups present on the warhead and E3 ligase ligands.

The general workflow for synthesizing a PROTAC using this compound is depicted in the following diagram:

PROTAC_Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_product Final Product POI_Ligand Protein of Interest (POI) Ligand with primary amine Step1 Step 1: First Conjugation (e.g., POI Ligand + this compound) POI_Ligand->Step1 E3_Ligand E3 Ligase Ligand with primary amine Step2 Step 2: Second Conjugation (Intermediate + E3 Ligand) E3_Ligand->Step2 TFP_Linker This compound TFP_Linker->Step1 Step1->Step2 Intermediate PROTAC PROTAC Molecule (POI Ligand-PEG3-E3 Ligand) Step2->PROTAC

Caption: General workflow for the synthesis of a PROTAC molecule using this compound.

Experimental Protocols

While specific reaction conditions will vary depending on the exact nature of the ligands being conjugated, the following provides a general protocol for the conjugation of an amine-containing molecule to this compound.

General Protocol for Amine Conjugation

This protocol is adapted from general procedures for TFP ester conjugations.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide, or small molecule ligand)

  • Anhydrous, amine-free solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

  • Reaction buffer: Phosphate-buffered saline (PBS), HEPES, or borate buffer (pH 7.5-8.0). Avoid buffers containing primary amines like Tris.

  • Quenching reagent: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

  • Purification system (e.g., dialysis, size-exclusion chromatography, or HPLC).

Procedure:

  • Preparation of Reactants:

    • Dissolve the amine-containing molecule in the chosen reaction buffer to a final concentration of 1-10 mg/mL.

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. The concentration will depend on the desired molar excess.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the solution of the amine-containing molecule. A 10- to 50-fold molar excess of the linker is a common starting point for protein conjugations.

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring. The optimal time and temperature should be determined empirically.

  • Quenching the Reaction:

    • Add the quenching reagent to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and byproducts from the conjugated product using an appropriate purification method. For proteins, dialysis or size-exclusion chromatography are commonly used. For small molecules, HPLC is typically employed.

  • Characterization:

    • Confirm the successful conjugation and purity of the final product using techniques such as mass spectrometry (MS), HPLC, and/or SDS-PAGE (for proteins).

Mechanism of Action: PROTAC-Mediated Protein Degradation

Once a PROTAC is synthesized using the this compound linker, it can be introduced to a cellular system to induce the degradation of the target protein. The mechanism of action is a catalytic process that involves the formation of a ternary complex.

The signaling pathway for PROTAC-mediated protein degradation is illustrated below:

Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.

Conclusion

This compound is a highly effective and versatile bifunctional linker for the synthesis of complex bioconjugates and targeted therapeutics. Its PEG core provides favorable solubility and pharmacokinetic properties, while its dual TFP esters offer a superior method for amine-reactive crosslinking. The primary application of this compound in the construction of PROTACs highlights its importance in the rapidly advancing field of targeted protein degradation. The information and protocols provided in this guide are intended to equip researchers with the foundational knowledge required to successfully incorporate this compound into their drug discovery and development workflows.

References

An In-depth Technical Guide on the Chemical Properties and Synthesis of a Bivalent Trifluoperazine Ligand (Tfp-peg3-tfp)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the predicted chemical properties and a plausible synthetic route for Tfp-peg3-tfp, a bivalent ligand comprised of two Trifluoperazine (TFP) molecules joined by a polyethylene glycol (PEG) linker. Trifluoperazine is a phenothiazine-class antipsychotic drug known to antagonize dopamine D1 and D2 receptors.[1][2] The construction of a bivalent ligand such as this compound is a strategic approach to potentially enhance receptor affinity and potency, offering a valuable tool for investigating the therapeutic potential and dimerization of dopamine receptors.[3][4] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed methodologies, data presentation, and visualizations to guide the synthesis and characterization of this novel compound.

Introduction

Trifluoperazine (TFP) is a first-generation antipsychotic medication primarily used in the management of schizophrenia and generalized anxiety disorder.[5] Its mechanism of action involves the blockade of postsynaptic dopamine D1 and D2 receptors in the mesolimbic and mesocortical pathways of the brain. By antagonizing these receptors, TFP alleviates symptoms such as hallucinations and delusions.

The concept of bivalent ligands, which consist of two pharmacophores connected by a linker, has emerged as a promising strategy in drug design. These molecules can simultaneously engage two receptor binding sites, which may lead to increased affinity, potency, and selectivity. The this compound molecule is a hypothetical bivalent ligand where two TFP molecules are connected by a three-unit polyethylene glycol (PEG3) linker. The PEG linker offers flexibility and favorable physicochemical properties, such as increased water solubility.

This guide outlines the predicted chemical properties, a proposed synthetic pathway, and potential biological implications of this compound.

Chemical Properties

The chemical properties of this compound are predicted based on the known properties of its constituent parts: Trifluoperazine and a PEG3 linker.

Component Properties

The table below summarizes the key chemical properties of Trifluoperazine and a representative PEG3 linker.

PropertyTrifluoperazine (TFP)PEG3 Linker (diamino-PEG3)
IUPAC Name 10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-10H-phenothiazine1-amino-8-amino-3,6-dioxaoctane
Molecular Formula C21H24F3N3SC6H16N2O2
Molecular Weight 407.50 g/mol 148.20 g/mol
CAS Number 117-89-5929-75-9
Boiling Point 202-210 °C @ 0.6 mm HgNot available
Melting Point 242-243 °C (as Dihydrochloride)Not available
Solubility 12.2 mg/L in water (at 24 °C)Soluble in water and many organic solvents
LogP 5.03Not available
Predicted Properties of this compound

The following table outlines the predicted properties for the final this compound compound.

PropertyPredicted Value
Molecular Formula C48H60F6N6O2S2
Molecular Weight 947.15 g/mol
Appearance Predicted to be a solid or viscous liquid
Solubility Expected to have improved aqueous solubility compared to TFP due to the PEG linker
Stability The phenothiazine core of TFP is susceptible to oxidation. The final compound should be stored protected from light and air.

Synthesis of this compound

The synthesis of this compound can be approached by coupling two molecules of a modified Trifluoperazine with a bifunctional PEG3 linker. A plausible synthetic route involves the creation of an amide bond between a carboxylic acid-functionalized TFP derivative and a diamino-PEG3 linker.

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process:

  • Functionalization of Trifluoperazine: Modification of the TFP molecule to introduce a reactive handle, such as a carboxylic acid. This can be achieved by replacing the N-methyl group on the piperazine ring with a carboxyalkyl group.

  • Coupling Reaction: Amide bond formation between the carboxylated TFP and a diamino-PEG3 linker using standard peptide coupling reagents.

Synthesis_Workflow TFP Trifluoperazine (TFP) Carboxy_TFP Carboxylated TFP Derivative TFP->Carboxy_TFP Functionalization Coupling Amide Coupling (e.g., HATU, DIPEA) Carboxy_TFP->Coupling Diamino_PEG3 Diamino-PEG3 Diamino_PEG3->Coupling Tfp_peg3_tfp This compound Coupling->Tfp_peg3_tfp

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure and may require optimization.

Step 1: Synthesis of Carboxylated Trifluoperazine (TFP-COOH)

  • N-Demethylation of TFP: The N-methyl group of Trifluoperazine is first removed. A common method is the use of 1-chloroethyl chloroformate followed by methanolysis.

  • Alkylation with a Carboxyalkyl Group: The resulting secondary amine on the piperazine ring is then alkylated with a suitable reagent, such as ethyl bromoacetate, to introduce an ester group.

  • Hydrolysis: The ester is hydrolyzed to the carboxylic acid using standard conditions (e.g., lithium hydroxide in a mixture of THF and water).

  • Purification: The crude TFP-COOH is purified by column chromatography or recrystallization.

Step 2: Coupling of TFP-COOH with Diamino-PEG3

  • Reaction Setup: In a round-bottom flask, dissolve 2.2 equivalents of TFP-COOH in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).

  • Activation: Add a peptide coupling agent (e.g., 2.2 equivalents of HATU) and a non-nucleophilic base (e.g., 4 equivalents of diisopropylethylamine - DIPEA). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Addition of Linker: Add 1 equivalent of diamino-PEG3 linker to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound product is then purified by flash column chromatography on silica gel.

Biological Context and Signaling Pathways

Trifluoperazine's primary therapeutic effects are mediated through its antagonism of dopamine D2 receptors, which are G protein-coupled receptors (GPCRs). The bivalent nature of this compound suggests it could interact with D2 receptor homodimers, potentially leading to enhanced affinity and altered downstream signaling.

Dopamine D2 Receptor Signaling Pathway

The blockade of D2 receptors by an antagonist like TFP inhibits the Gi/o signaling cascade. This leads to an increase in the intracellular concentration of cyclic AMP (cAMP) by preventing the inhibition of adenylyl cyclase.

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor (D2R) Dopamine->D2R Activates Tfp_peg3_tfp This compound Tfp_peg3_tfp->D2R Blocks Gi_o Gi/o Protein D2R->Gi_o Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

Caption: Simplified Dopamine D2 receptor signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the hypothetical bivalent ligand this compound. The provided data and protocols offer a starting point for researchers interested in synthesizing and evaluating this and similar molecules. The bivalent design holds the potential for enhanced pharmacological properties, making this compound an interesting candidate for further investigation in the context of dopamine receptor pharmacology and the development of novel therapeutics for psychiatric disorders. Further experimental validation is necessary to confirm the predicted properties and biological activity of this compound.

References

The Pivotal Role of PEG Linkers in PROTACs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of targeting and eliminating disease-causing proteins by coopting the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] While all components are crucial, the linker, particularly those containing polyethylene glycol (PEG) motifs, plays a decisive role in the overall efficacy, selectivity, and drug-like properties of a PROTAC.[2][4] This guide provides a comprehensive technical overview of the role of PEG linkers in PROTAC design, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

The Multifaceted Role of the Linker in PROTAC Function

The linker is not merely a passive spacer; it is a critical determinant of a PROTAC's ability to form a stable and productive ternary complex, which is the cornerstone of PROTAC-mediated protein degradation. The length, composition, flexibility, and attachment points of the linker profoundly influence several key parameters that govern a PROTAC's success.

  • Ternary Complex Formation and Stability: The linker's primary function is to optimally position the POI and the E3 ligase to facilitate the transfer of ubiquitin. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker can result in a non-productive complex or a high entropic penalty upon binding, reducing potency.

  • Physicochemical Properties: The linker significantly impacts a PROTAC's solubility, permeability, and metabolic stability. PEG linkers, due to their hydrophilic nature, are frequently employed to improve the aqueous solubility of PROTACs, which are often large and lipophilic molecules. This enhancement in solubility can improve a PROTAC's compatibility with physiological environments and oral absorption.

  • Cellular Permeability: Achieving sufficient cell permeability is a major challenge in PROTAC design, as these molecules often violate traditional drug-like property guidelines like Lipinski's "rule of five". While PEG linkers increase hydrophilicity, a balance must be struck to maintain adequate membrane permeability. Some flexible linkers can exhibit a "chameleon effect," adopting a more compact, less polar conformation to traverse the cell membrane.

  • Selectivity: The linker can contribute to the selectivity of a PROTAC by favoring the formation of a ternary complex with the intended target over other proteins. A well-designed linker can create favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity.

The Prevalence and Advantages of PEG Linkers

Alkyl and PEG chains are the most common motifs incorporated into PROTAC linker structures. Approximately 55% of linkers in a database of over 400 published degrader structures were solely composed of PEG and alkyl chains, with around 65% containing a combination of both. The popularity of PEG linkers stems from several key advantages:

  • Improved Solubility: The ethylene glycol units in PEG linkers impart hydrophilicity, which can significantly enhance the water solubility of PROTAC molecules.

  • Biocompatibility: PEG is a well-established biocompatible polymer, reducing the likelihood of adverse immune responses.

  • Tunable Length: The length of a PEG linker can be precisely controlled, allowing for systematic optimization of the distance between the two ligands. Bifunctional PEG linkers also facilitate the rapid assembly of PROTAC libraries with varying lengths and attachment points.

  • Conformational Flexibility: The flexible nature of PEG linkers allows the PROTAC to adopt multiple conformations, increasing the probability of forming a productive ternary complex.

However, it is important to note that PEG linkers can also have disadvantages, including potentially reduced metabolic stability and higher synthesis costs compared to simpler alkyl linkers.

Quantitative Data on the Impact of PEG Linker Length

The length of the PEG linker is a critical parameter that must be empirically optimized for each PROTAC system. Systematic studies have demonstrated that varying the linker length can have a profound impact on degradation potency (DC50) and maximal degradation (Dmax).

Below are tables summarizing synthesized data from studies illustrating the influence of PEG linker length on PROTAC performance against various targets.

Table 1: Impact of PEG Linker Length on BRD4 Degradation

PROTAC (JQ1-Linker-VHL)Linker CompositionDC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)
PROTAC-1PEG350855.2
PROTAC-2PEG425954.8
PROTAC-3 PEG5 10 >98 4.5
PROTAC-4PEG630904.1

This representative data for BRD4-targeting PROTACs suggests that a PEG5 linker provides the optimal length for potent degradation and good cell permeability in this specific context.

Table 2: Influence of Linker Length on TBK1 Degradation

PROTAC (TBK1 Ligand-Linker-CRBN)Linker Length (atoms)DC50 (nM)Dmax (%)
PROTAC-A7>1000<10
PROTAC-B1250060
PROTAC-C 21 3 96
PROTAC-D2929276

This data highlights that for TBK1, a minimum linker length is required to observe degradation, with a 21-atom linker demonstrating the highest potency.

Table 3: Effect of Linker Length on Estrogen Receptor (ER)-α Degradation

PROTAC (Estradiol-Linker-HIF-1α peptide)Linker Length (atoms)ER Degradation (%)
PROTAC-X12~20
PROTAC-Y 16 ~80
PROTAC-Z20~60

This study on ER-α targeting PROTACs found that a 16-atom chain length was optimal for efficacy.

Experimental Protocols for Evaluating PROTACs with PEG Linkers

The development of effective PROTACs requires rigorous experimental evaluation. Below are detailed methodologies for key experiments.

Ternary Complex Formation Assays

Assessing the formation and stability of the POI-PROTAC-E3 ligase ternary complex is a critical first step.

a) Surface Plasmon Resonance (SPR)

  • Objective: To measure the binding affinities and kinetics of binary and ternary complex formation.

  • Methodology:

    • Immobilization: Immobilize the E3 ligase (e.g., VHL or CRBN) or the POI onto an SPR sensor chip.

    • Binary Interaction Analysis:

      • Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (KD).

      • Separately, determine the binary KD of the PROTAC for the other protein partner in solution.

    • Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner over the sensor surface.

    • Data Analysis: An increase in the response signal compared to the binary interaction indicates ternary complex formation. Kinetic parameters (kon, koff) and the ternary complex affinity can be determined by fitting the data to appropriate binding models. The cooperativity (α) can be calculated by comparing the binary and ternary binding affinities.

b) Isothermal Titration Calorimetry (ITC)

  • Objective: To determine the thermodynamic parameters (KD, ΔH, ΔS) of ternary complex formation.

  • Methodology:

    • Binary Titrations:

      • Titrate the PROTAC into a solution of the POI.

      • Titrate the PROTAC into a solution of the E3 ligase.

    • Ternary Titration: Titrate the PROTAC into a solution containing both the POI and the E3 ligase.

    • Data Analysis: Fit the integrated heat changes to a suitable binding model to determine the thermodynamic parameters for each interaction.

c) NanoBRET™ Ternary Complex Assay (Cell-Based)

  • Objective: To confirm ternary complex formation within a cellular environment.

  • Methodology:

    • Cell Line and Plasmids: Use a suitable cell line (e.g., HEK293) and express the POI fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.

    • Assay: Add the HaloTag® ligand and the PROTAC to the cells and measure the Bioluminescence Resonance Energy Transfer (BRET) signal.

    • Data Analysis: An increase in the BRET signal upon addition of the PROTAC indicates the formation of the ternary complex in live cells.

Protein Degradation Assays

These assays quantify the primary outcome of PROTAC activity: the reduction of the target protein.

a) Western Blotting

  • Objective: To quantify the levels of the target protein after PROTAC treatment.

  • Methodology:

    • Cell Treatment: Treat cells with a range of PROTAC concentrations for a specified time.

    • Cell Lysis: Lyse the cells and quantify the total protein concentration.

    • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane (PVDF or nitrocellulose).

    • Immunoblotting: Probe the membrane with a primary antibody specific to the POI and a loading control protein (e.g., GAPDH or β-actin). Then, incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).

    • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the POI band intensity to the loading control to determine the extent of degradation.

b) In-Cell Western (ICW) or High-Content Imaging

  • Objective: To provide a higher-throughput method for quantifying protein degradation.

  • Methodology:

    • Cell Plating and Treatment: Plate cells in a multi-well plate and treat with the PROTAC.

    • Fixation and Permeabilization: Fix the cells and permeabilize the cell membranes.

    • Immunostaining: Incubate the cells with a primary antibody against the POI and a fluorescently labeled secondary antibody. A second antibody for a housekeeping protein can be used for normalization.

    • Imaging and Analysis: Acquire images using a high-content imager or an ICW scanner and quantify the fluorescence intensity of the POI relative to the normalizer.

Ubiquitination Assays

These assays confirm that the PROTAC-induced degradation is occurring via the ubiquitin-proteasome system.

a) Immunoprecipitation-Western Blot

  • Objective: To detect the ubiquitination of the target protein.

  • Methodology:

    • Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.

    • Immunoprecipitation: Lyse the cells and immunoprecipitate the POI using a specific antibody.

    • Western Blotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and perform a Western blot using an antibody against ubiquitin.

    • Data Analysis: The appearance of a high-molecular-weight smear or distinct bands corresponding to ubiquitinated POI confirms its ubiquitination.

b) TR-FRET In-Vitro Ubiquitination Assay

  • Objective: To quantify ubiquitination in a high-throughput format.

  • Methodology: This assay uses Time-Resolved Fluorescence Resonance Energy Transfer to detect the proximity of a fluorescently labeled ubiquitin to a fluorescently labeled POI. An increase in the FRET signal indicates ubiquitination.

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex processes involved in PROTAC research.

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary POI-PROTAC-E3 Complex PROTAC->Ternary Binds POI & E3 POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary->Recycled_PROTAC Release Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation In Vitro & Biophysical Evaluation cluster_cellular Cell-Based Evaluation cluster_optimization Lead Optimization Design Design PROTAC Library (Varying PEG Linker Length) Synthesis Chemical Synthesis Design->Synthesis Ternary_Assay Ternary Complex Assay (SPR, ITC) Synthesis->Ternary_Assay Ub_Assay In Vitro Ubiquitination Assay Ternary_Assay->Ub_Assay Degradation_Assay Protein Degradation Assay (Western Blot, ICW) Ub_Assay->Degradation_Assay Cell_Viability Cell Viability/Toxicity Assay Degradation_Assay->Cell_Viability Data_Analysis Data Analysis (DC50, Dmax, SAR) Cell_Viability->Data_Analysis Lead_Opt Lead Optimization Data_Analysis->Lead_Opt Lead_Opt->Design Iterative Redesign

References

Navigating the Core Characteristics of Tfp-peg3-tfp: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tfp-peg3-tfp is a homobifunctional crosslinker that has garnered significant interest within the field of targeted protein degradation as a component of Proteolysis Targeting Chimeras (PROTACs). The molecule features two amine-reactive tetrafluorophenyl (TFP) ester groups connected by a flexible polyethylene glycol (PEG3) linker. The precise control over the linkage between a target protein ligand and an E3 ligase ligand is paramount for the efficacy of a PROTAC, making a thorough understanding of the linker's physicochemical properties essential. This technical guide provides an in-depth analysis of the solubility and stability of this compound, drawing upon data from closely related compounds and established principles of TFP ester chemistry to offer a comprehensive resource for researchers in drug development.

Core Properties of this compound

PropertyValueSource
Chemical Name bis(2,3,5,6-tetrafluorophenyl) 3,3'-((oxybis(ethane-2,1-diyl))bis(oxy))dipropionateMedKoo Biosciences[1]
CAS Number 1446282-34-3MedKoo Biosciences[1]
Molecular Formula C22H18F8O7MedKoo Biosciences[1]
Molecular Weight 546.37 g/mol MedKoo Biosciences[1]

Solubility Profile

For practical applications, dissolving this compound in a minimal amount of a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) prior to dilution in an aqueous reaction buffer is recommended.

Table 1: Solubility of Structurally Related TFP-PEG Compounds

CompoundSolvent/BufferSolubilitySource
TFP-PEG3-BiotinWater or Buffer5-7 mg/mLThermo Fisher Scientific
DBCO-PEG5-TFP esterAqueous BuffersUp to 0.5 mMAWS
Various m-dPEG®-TFP estersMethylene Chloride, Acetonitrile, DMAC, DMSOSolubleVector Labs

Stability Characteristics

TFP esters are recognized for their enhanced stability against hydrolysis in aqueous media compared to NHS esters, particularly at neutral to slightly basic pH. This increased stability provides a wider window for conjugation reactions with primary amines. The rate of hydrolysis for TFP esters is pH-dependent and increases with rising pH.

A study on TFP-terminated self-assembled monolayers (SAMs) provides valuable insight into the hydrolytic stability of the TFP ester group. While these values are for a surface-bound molecule, they offer a strong indication of the stability trends in solution.

Table 2: Hydrolytic Stability of TFP-terminated Self-Assembled Monolayers

pHRate Constant (k') (s⁻¹)Half-Life (t₁/₂) (hours)
7.01.8 x 10⁻⁵10.7
8.04.7 x 10⁻⁵4.1
10.02.1 x 10⁻⁴0.9
Data adapted from a study on TFP-terminated SAMs and may not be fully representative of this compound in solution.

For optimal storage, this compound should be kept in a dry, dark environment at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks). It is crucial to prevent moisture exposure to maintain the integrity of the TFP ester groups.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Protocol 1: Determination of Aqueous Solubility

This protocol is adapted from standard methods for assessing the solubility of test chemicals for in vitro assays.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Centrifuge

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO.

  • Serial Dilutions: Create a series of dilutions of the this compound stock solution in PBS (pH 7.4) to achieve a range of final concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1, 2, 5 mg/mL). Ensure the final concentration of DMSO is kept constant and low (e.g., <1%) across all samples.

  • Equilibration: Gently mix the solutions and incubate at room temperature for a set period (e.g., 2 hours) to allow for equilibration.

  • Observation and Centrifugation: Visually inspect each sample for any precipitation. Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes to pellet any undissolved compound.

  • Quantification: Carefully collect the supernatant and measure the concentration of dissolved this compound using a suitable analytical method. A UV-Vis spectrophotometer can be used by measuring the absorbance at a predetermined wavelength, or an HPLC system can be employed for more accurate quantification. The highest concentration at which no precipitation is observed and the measured concentration in the supernatant matches the nominal concentration is considered the aqueous solubility.

Protocol 2: Assessment of Hydrolytic Stability

This protocol outlines a method to determine the hydrolytic half-life of this compound at different pH values.

Materials:

  • This compound

  • Phosphate buffer (pH 7.0)

  • Borate buffer (pH 8.0 and 9.0)

  • Anhydrous DMSO

  • HPLC system with a C18 column

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).

  • Reaction Setup: For each pH to be tested, add a small aliquot of the this compound stock solution to the respective pre-warmed buffer (e.g., at 25°C or 37°C) to achieve a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

  • Time-Course Analysis: At various time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the hydrolysis reaction by adding the aliquot to a tube containing the quenching solution. The primary amines in the Tris buffer will react with any remaining TFP esters, preventing further hydrolysis.

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. Monitor the disappearance of the parent this compound peak over time.

  • Data Analysis: Plot the natural logarithm of the remaining this compound concentration against time. The slope of the resulting linear fit will be the negative of the pseudo-first-order rate constant (k'). The half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = ln(2) / k'.

Visualizations

experimental_workflow_solubility cluster_prep Preparation cluster_process Processing cluster_analysis Analysis prep_stock Prepare this compound Stock in Anhydrous DMSO prep_dilutions Create Serial Dilutions in PBS (pH 7.4) prep_stock->prep_dilutions equilibrate Equilibrate at Room Temperature prep_dilutions->equilibrate centrifuge Centrifuge to Pellet Insoluble Compound equilibrate->centrifuge quantify Quantify Supernatant (UV-Vis or HPLC) centrifuge->quantify determine_sol Determine Solubility Limit quantify->determine_sol

Caption: Workflow for Determining Aqueous Solubility.

experimental_workflow_stability cluster_setup Reaction Setup cluster_sampling Time-Course Sampling cluster_analysis Analysis prep_stock Prepare this compound Stock in Anhydrous DMSO initiate_hydrolysis Dilute in Buffers of Varying pH (7, 8, 9) prep_stock->initiate_hydrolysis withdraw_aliquots Withdraw Aliquots at Defined Time Points initiate_hydrolysis->withdraw_aliquots quench_reaction Quench with Tris Buffer withdraw_aliquots->quench_reaction hplc_analysis Analyze by HPLC quench_reaction->hplc_analysis calculate_half_life Calculate Rate Constant and Half-Life hplc_analysis->calculate_half_life

Caption: Workflow for Assessing Hydrolytic Stability.

tfp_reaction_pathway cluster_reaction Reaction Pathways cluster_products Products tfp_peg This compound protein_amine Protein-NH₂ (Target Protein or E3 Ligase) tfp_peg->protein_amine Conjugation (pH 7.5-8.0) water H₂O (Hydrolysis) tfp_peg->water Degradation amide_bond Stable Amide Bond (PROTAC Conjugate) protein_amine->amide_bond hydrolyzed_tfp Hydrolyzed Linker (Inactive Carboxylate) water->hydrolyzed_tfp

Caption: Reaction Pathways of this compound.

Conclusion

While direct, quantitative solubility and stability data for this compound remain to be published, a comprehensive understanding of its expected behavior can be derived from the analysis of closely related TFP-PEG analogs and the fundamental principles of TFP ester chemistry. This compound is anticipated to have moderate aqueous solubility, which can be effectively managed by using organic co-solvents. Its key advantage lies in its superior hydrolytic stability compared to NHS esters, offering greater flexibility and efficiency in the synthesis of PROTACs and other bioconjugates. The provided experimental protocols offer a robust framework for researchers to determine the precise solubility and stability parameters of this compound in their specific experimental settings, thereby facilitating the rational design and development of novel protein degraders.

References

An In-Depth Technical Guide to PROTAC-Mediated Degradation of BRD4: A Focus on the TFP-PEG3-TFP Linker Core

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the application of Proteolysis Targeting Chimeras (PROTACs) for the targeted degradation of the epigenetic reader protein BRD4. While the specific molecule TFP-PEG3-TFP is a chemical linker, this guide will use the well-characterized BRD4-degrading PROTAC, MZ1, as a representative example to illustrate the crucial role of a flexible polyethylene glycol (PEG) linker, akin to the PEG3 core of this compound, in the design and function of these potent therapeutic agents.

Introduction to PROTAC Technology and BRD4 as a Target

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a revolutionary approach in drug discovery. Unlike traditional inhibitors that block the function of a target protein, PROTACs eliminate the protein altogether by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). A PROTAC consists of three key components: a "warhead" that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. This ternary complex formation of POI-PROTAC-E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

Bromodomain-containing protein 4 (BRD4) is a member of the Bromodomain and Extra-Terminal (BET) family of proteins. It acts as an epigenetic reader, binding to acetylated histones and recruiting transcriptional machinery to drive the expression of key oncogenes, most notably c-MYC. Its central role in cancer cell proliferation and survival has made it a prime target for therapeutic intervention.

The Role of the Linker: A this compound Perspective

The linker is a critical determinant of a PROTAC's efficacy, influencing its ability to induce a stable and productive ternary complex, as well as its physicochemical properties like solubility and cell permeability. The this compound linker is a homobifunctional linker featuring two amine-reactive tetrafluorophenyl (TFP) ester groups on either end of a three-unit polyethylene glycol (PEG3) chain.

  • TFP Esters: These are highly reactive towards primary and secondary amines, enabling the covalent attachment of a warhead and an E3 ligase ligand that possess suitable amine functionalities. This provides a straightforward method for PROTAC synthesis.

  • PEG3 Core: The PEG component imparts several advantageous properties. It is flexible, allowing the warhead and E3 ligase ligand to adopt an optimal orientation for ternary complex formation. The hydrophilic nature of PEG also enhances the solubility of the PROTAC molecule, which is often a challenge for these relatively large compounds.

The BRD4-targeting PROTAC, MZ1, exemplifies the use of a PEG-based linker to connect the BRD4 inhibitor JQ1 (the warhead) to a ligand for the von Hippel-Lindau (VHL) E3 ligase.

Quantitative Data on BRD4-Targeting PROTACs

The efficacy of PROTACs is typically assessed by their ability to induce the degradation of the target protein, measured as the DC50 (the concentration at which 50% of the protein is degraded), and their anti-proliferative effects, measured by the IC50 (the concentration at which 50% of cell growth is inhibited). The following tables summarize the performance of the VHL-based PROTAC MZ1 and the Cereblon-based PROTAC dBET1 in various cancer cell lines.

PROTACTarget ProteinE3 Ligase RecruitedCell LineDC50 (nM)Reference
MZ1 BRD4VHLH661 (Lung Carcinoma)8
H838 (Lung Carcinoma)23
HeLa (Cervical Cancer)~10 (at 4h)[1]
MV4-11 (AML)~10
HL60 (AML)~20
dBET1 BRD2, BRD3, BRD4CereblonMV4-11 (AML)<100
Kasumi-1 (AML)<100
NB4 (AML)<100
THP-1 (AML)~200
PROTACCell LineIC50 (µM)Reference
MZ1 Mv4-11 (AML)0.025
NB4 (AML)0.29
Kasumi-1 (AML)0.18
dBET1 MV4-11 (AML)0.14
Kasumi-1 (AML)0.1483
NB4 (AML)0.3357
THP-1 (AML)0.3551

Signaling Pathways and Experimental Workflows

PROTAC-Mediated BRD4 Degradation Pathway

The primary mechanism of action of a BRD4-targeting PROTAC is the induced degradation of BRD4 via the Ubiquitin-Proteasome System. This leads to the downstream suppression of BRD4-dependent gene transcription, most notably the c-MYC oncogene. The reduction in c-MYC levels subsequently inhibits cell proliferation and can induce apoptosis.

Caption: Mechanism of PROTAC-mediated BRD4 degradation and downstream effects.

Experimental Workflow: Western Blotting for BRD4 Degradation

A fundamental experiment to assess PROTAC efficacy is to measure the reduction of the target protein levels in cells. Western blotting is a standard technique for this purpose.

WB_Workflow start Start cell_culture 1. Cell Culture (e.g., MV4-11 cells) start->cell_culture treatment 2. Treat cells with PROTAC (Dose-response and time-course) cell_culture->treatment lysis 3. Cell Lysis (RIPA buffer with protease inhibitors) treatment->lysis quantification 4. Protein Quantification (BCA Assay) lysis->quantification sds_page 5. SDS-PAGE (Separate proteins by size) quantification->sds_page transfer 6. Protein Transfer (to PVDF membrane) sds_page->transfer blocking 7. Blocking (e.g., 5% milk in TBST) transfer->blocking primary_ab 8. Primary Antibody Incubation (Anti-BRD4 and loading control, e.g., GAPDH) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 10. Chemiluminescent Detection secondary_ab->detection analysis 11. Data Analysis (Densitometry to quantify band intensity) detection->analysis end End analysis->end

Caption: Workflow for Western Blot analysis of BRD4 protein degradation.

Experimental Workflow: Co-Immunoprecipitation to Confirm Ternary Complex Formation

Co-immunoprecipitation (Co-IP) is a powerful technique to demonstrate the PROTAC-induced interaction between the target protein and the E3 ligase.

CoIP_Workflow start Start cell_treatment 1. Treat cells with PROTAC and control compounds start->cell_treatment cell_lysis 2. Cell Lysis (Non-denaturing buffer) cell_treatment->cell_lysis pre_clearing 3. Pre-clearing Lysate (with control IgG and beads) cell_lysis->pre_clearing ip_antibody 4. Immunoprecipitation (Incubate with anti-BRD4 or anti-VHL/CRBN antibody) pre_clearing->ip_antibody bead_capture 5. Capture with Protein A/G beads ip_antibody->bead_capture washing 6. Wash beads to remove non-specific binders bead_capture->washing elution 7. Elute protein complexes washing->elution western_blot 8. Western Blot Analysis (Probe for BRD4, VHL/CRBN, and bait protein) elution->western_blot end End western_blot->end

References

TFP-PEG3-TFP Linker: A Technical Guide to Design and Function in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of targeted therapeutics, the strategic selection of chemical linkers is paramount to the efficacy and developability of novel drug modalities. This is particularly true for Proteolysis Targeting Chimeras (PROTACs), where the linker plays a critical role in orchestrating the formation of a productive ternary complex between a target protein and an E3 ubiquitin ligase. This technical guide provides an in-depth exploration of the TFP-PEG3-TFP linker, a homobifunctional crosslinker comprised of a three-unit polyethylene glycol (PEG) chain flanked by two amine-reactive tetrafluorophenyl (TFP) esters. We will delve into the core design principles of this linker, its functional advantages, and provide detailed experimental protocols for its application in the synthesis of PROTACs. Quantitative data on the impact of PEG3 length on PROTAC performance and the stability of TFP esters are presented, alongside visualizations of key biological and synthetic pathways to provide a comprehensive resource for researchers in the field of targeted protein degradation.

Core Concepts: Design and Function of the this compound Linker

The this compound linker is a powerful tool in bioconjugation, particularly for the synthesis of PROTACs. Its design incorporates two key features: the tetrafluorophenyl (TFP) ester reactive groups and a discrete three-unit polyethylene glycol (PEG3) spacer.

1.1. Tetrafluorophenyl (TFP) Ester: An Amine-Reactive Group with Enhanced Stability

TFP esters are highly reactive towards primary and secondary amines, forming stable amide bonds.[1] This reactivity is comparable to that of the more commonly used N-hydroxysuccinimide (NHS) esters. However, TFP esters offer a distinct advantage in their increased resistance to spontaneous hydrolysis, especially under neutral to basic pH conditions.[1] This enhanced stability leads to more efficient and reproducible conjugation reactions, as the competing hydrolysis of the reactive group is minimized.[1]

1.2. The PEG3 Spacer: More Than Just a Bridge

The PEG3 spacer is a short, hydrophilic chain composed of three ethylene glycol units.[2] In the context of a PROTAC, the linker is not merely a passive connector but a critical determinant of the molecule's overall performance.[3] The PEG3 component imparts several beneficial properties:

  • Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the resulting PROTAC, which is often a challenge for these large, complex molecules.

  • Spatial Orientation: The defined length and flexibility of the PEG3 linker are crucial for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase. An optimal linker length is essential; a linker that is too short may cause steric hindrance, while one that is too long can lead to unproductive binding.

  • Cell Permeability: The physicochemical properties of the linker, including its polarity, influence the cell permeability of the PROTAC. PEG linkers can help to balance the hydrophobicity of the overall molecule, which is a key factor in its ability to cross cell membranes.

Data Presentation: Quantitative Insights

The selection of a linker in PROTAC design is a data-driven process. The following tables summarize key quantitative data related to the performance of PEG3-containing PROTACs and the stability of TFP esters.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1446282-34-3
Molecular Formula C22H18F8O7
Molecular Weight 546.37 g/mol
Appearance Colorless to light yellow liquid

Table 2: Impact of PEG Linker Length on BRD4 Degradation

This table presents a synthesized comparison of PROTACs targeting the bromodomain-containing protein 4 (BRD4), consisting of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.

LinkerDC50 (nM) [BRD4 Degradation]Dmax (%) [BRD4 Degradation]
PEG3 5585
PEG4 2095
PEG5 15>98
PEG6 3092

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower value indicates higher potency. Dmax: The maximum percentage of target protein degradation achieved. A higher value indicates greater efficacy.

Table 3: Hydrolytic Stability of TFP vs. NHS Esters

This table shows the half-life of TFP and NHS ester-terminated self-assembled monolayers in aqueous buffers at different pH values. The data demonstrates the superior stability of TFP esters, particularly at higher pH.

pHTFP Ester Half-life (min)NHS Ester Half-life (min)Fold Difference
7.0 4,2002,2201.9
8.0 1,0203423.0
10.0 360398.5

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a PROTAC using the this compound linker and for the evaluation of its biological activity.

Protocol 1: Two-Step Synthesis of a PROTAC using this compound

This protocol describes the sequential conjugation of an amine-containing target protein ligand (Ligand A-NH2) and an amine-containing E3 ligase ligand (Ligand B-NH2) to the this compound linker.

Step 1: Conjugation of Ligand A-NH2 to this compound

  • Reagents and Materials:

    • Ligand A-NH2 (1.0 eq)

    • This compound (1.1 eq)

    • Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF)

    • Tertiary amine base (e.g., N,N-Diisopropylethylamine - DIPEA) (3.0 eq)

    • Nitrogen or Argon atmosphere

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve Ligand A-NH2 and this compound in anhydrous DMF under an inert atmosphere.

    • Add DIPEA to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours, or until completion.

    • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the mono-substituted intermediate (Ligand A-PEG3-TFP).

    • Upon completion, the reaction mixture can be used directly in the next step or purified by preparative High-Performance Liquid Chromatography (HPLC) to isolate the intermediate.

Step 2: Conjugation of Ligand B-NH2 to the Intermediate

  • Reagents and Materials:

    • Ligand A-PEG3-TFP intermediate (from Step 1) (1.0 eq)

    • Ligand B-NH2 (1.2 eq)

    • Anhydrous DMF

    • DIPEA (3.0 eq)

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To the solution containing the Ligand A-PEG3-TFP intermediate, add Ligand B-NH2 and DIPEA.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction for the formation of the final PROTAC product (Ligand A-PEG3-Ligand B) by LC-MS.

    • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by preparative HPLC to obtain the final, pure PROTAC.

Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

  • Reagents and Materials:

    • Cultured cells expressing the target protein

    • PROTAC stock solution (in DMSO)

    • Cell culture medium and plates

    • Phosphate-buffered saline (PBS)

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels, running buffer, and transfer buffer

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Western Blot:

      • Normalize the protein amount for each sample and separate the proteins by SDS-PAGE.

      • Transfer the proteins to a membrane.

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

      • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

      • Wash the membrane again and apply the chemiluminescent substrate.

    • Data Analysis:

      • Capture the chemiluminescent signal using an imaging system.

      • Quantify the band intensities using densitometry software.

      • Normalize the target protein band intensity to the loading control for each sample.

      • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

Mandatory Visualizations

Diagram 1: PROTAC Mechanism of Action

Caption: PROTAC-mediated protein degradation pathway.

Diagram 2: Experimental Workflow for PROTAC Synthesis and Evaluation

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation start Start: Ligand A-NH2 Ligand B-NH2 This compound step1 Step 1: Mono-conjugation (Ligand A-NH2 + this compound) start->step1 intermediate Intermediate: Ligand A-PEG3-TFP step1->intermediate step2 Step 2: Second Conjugation (Intermediate + Ligand B-NH2) intermediate->step2 purification Purification (HPLC) step2->purification final_protac Final PROTAC purification->final_protac treatment PROTAC Treatment (Dose Response) final_protac->treatment Characterize Activity cell_culture Cell Culture cell_culture->treatment lysis Cell Lysis & Protein Quantification treatment->lysis western_blot Western Blot (Target & Loading Control) lysis->western_blot analysis Data Analysis: DC50 & Dmax Determination western_blot->analysis

Caption: Workflow for PROTAC synthesis and evaluation.

Conclusion

The this compound linker is a versatile and efficient tool for the construction of bivalent molecules, most notably PROTACs. The enhanced stability of the TFP ester reactive groups compared to traditional NHS esters allows for more robust and reproducible conjugation chemistries. The integral PEG3 spacer provides a balance of hydrophilicity and flexibility, which is critical for optimizing the solubility, permeability, and ternary complex-forming ability of the resulting PROTAC. As demonstrated by the quantitative data, the length of the PEG linker is a key parameter that must be empirically optimized for each target protein and E3 ligase pair to achieve maximal degradation efficacy. The detailed protocols and workflows provided in this guide offer a practical framework for researchers to effectively utilize the this compound linker in the rational design and development of novel targeted protein degraders.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis utilizing a TFP-PEG3-TFP Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs). A typical PROTAC consists of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component influencing the PROTAC's efficacy, solubility, and pharmacokinetic properties.

This document provides detailed application notes and protocols for the synthesis of PROTACs using a homobifunctional TFP-PEG3-TFP linker. The tetrafluorophenyl (TFP) ester is a highly reactive group that readily forms stable amide bonds with primary and secondary amines, making it a valuable tool for bioconjugation. The polyethylene glycol (PEG) spacer enhances the linker's hydrophilicity, which can improve the solubility of the final PROTAC molecule.

The primary challenge in using a homobifunctional linker is achieving a selective, stepwise conjugation to two different amine-containing molecules (the "warhead" for the POI and the E3 ligase ligand) to avoid the formation of undesired homodimeric byproducts. The following protocols outline a strategic approach to control this reaction.

Data Presentation

Table 1: Physicochemical Properties of this compound Linker

PropertyValue
Molecular Formula C₂₂H₁₈F₈O₇
Molecular Weight 546.37 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, DMSO, and other polar organic solvents
Reactive Groups 2 x Tetrafluorophenyl (TFP) Ester
Spacer Arm 15 atoms

Table 2: Comparison of Amine-Reactive Esters

FeatureTFP EsterNHS Ester
Reactivity with Amines HighHigh
Hydrolytic Stability More stable, especially at basic pHLess stable, prone to hydrolysis
Optimal Reaction pH 7.5 - 8.57.0 - 8.0
Byproduct 2,3,5,6-TetrafluorophenolN-Hydroxysuccinimide

Experimental Protocols

Protocol 1: Stepwise Synthesis of a PROTAC using this compound Linker

This protocol describes a method for the sequential conjugation of two different amine-containing ligands (Ligand-A-NH₂ and Ligand-B-NH₂) to the this compound linker. The key to this synthesis is the use of a significant excess of the first ligand to favor the formation of the mono-substituted intermediate, which is then purified before reacting with the second ligand.

Materials:

  • This compound linker

  • Ligand-A-NH₂ (e.g., amine-functionalized warhead)

  • Ligand-B-NH₂ (e.g., amine-functionalized E3 ligase ligand)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Diethyl ether (Et₂O)

  • Deuterated solvent for NMR (e.g., DMSO-d₆)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass Spectrometer (MS) for characterization

Procedure:

Step 1: Synthesis of the Mono-Substituted Intermediate (Ligand-A-PEG3-TFP)

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.

  • In a separate flask, dissolve Ligand-A-NH₂ (5.0 - 10.0 eq) in anhydrous DMF.

  • Slowly add the this compound solution to the Ligand-A-NH₂ solution with vigorous stirring at room temperature.

  • Add DIPEA (2.0 eq) to the reaction mixture.

  • Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-4 hours. The main products will be the desired mono-substituted intermediate and unreacted Ligand-A-NH₂. Some di-substituted product (Ligand-A-PEG3-Ligand-A) may also be observed.

  • Once the starting this compound is consumed, quench the reaction by adding an equal volume of water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to isolate the mono-substituted intermediate (Ligand-A-PEG3-TFP).

  • Characterize the purified product by ¹H NMR and MS to confirm its identity and purity.

Step 2: Synthesis of the Final PROTAC (Ligand-A-PEG3-Ligand-B)

  • Under an inert atmosphere, dissolve the purified mono-substituted intermediate, Ligand-A-PEG3-TFP (1.0 eq), in anhydrous DMF.

  • In a separate flask, dissolve Ligand-B-NH₂ (1.2 eq) in anhydrous DMF.

  • Add the Ligand-B-NH₂ solution to the solution of the mono-substituted intermediate with stirring at room temperature.

  • Add DIPEA (2.0 eq) to the reaction mixture.

  • Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding an equal volume of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final PROTAC by preparative HPLC.

  • Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Characterization of the Final PROTAC

1. Purity Assessment by Analytical HPLC:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

2. Identity Confirmation by Mass Spectrometry:

  • Utilize electrospray ionization (ESI) mass spectrometry to confirm the molecular weight of the synthesized PROTAC.

3. Structural Elucidation by NMR Spectroscopy:

  • Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent to confirm the chemical structure and the successful conjugation of both ligands.

Mandatory Visualizations

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Mono-substitution cluster_step2 Step 2: Second Conjugation A_NH2 Ligand-A-NH₂ (Excess) Reaction1 Amide Coupling (DMF, DIPEA) A_NH2->Reaction1 TFP_Linker This compound TFP_Linker->Reaction1 Intermediate Ligand-A-PEG3-TFP Reaction1->Intermediate Purified_Intermediate Purified Ligand-A-PEG3-TFP Intermediate->Purified_Intermediate Purification B_NH2 Ligand-B-NH₂ Reaction2 Amide Coupling (DMF, DIPEA) B_NH2->Reaction2 Final_PROTAC Final PROTAC Reaction2->Final_PROTAC Purified_Intermediate->Reaction2

Caption: Workflow for the stepwise synthesis of a PROTAC using a homobifunctional TFP linker.

PROTAC_MoA cluster_system Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Ternary POI PROTAC E3 Ligase PROTAC->Ternary:f1 Proteasome Proteasome POI->Proteasome targeted for degradation POI->Ternary:f0 E3_Ligase->Ternary:f2 Ub Ubiquitin Ub->POI tags Proteasome->POI Degradation Ternary->Ub Ubiquitination

Caption: Mechanism of action of a PROTAC molecule, leading to targeted protein degradation.

BRD4_Signaling_Pathway cluster_nucleus Nucleus BRD4 BRD4 P_TEFb P-TEFb (CDK9/Cyclin T1) BRD4->P_TEFb recruits Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 recruits RNA_Pol_II RNA Polymerase II P_TEFb->RNA_Pol_II phosphorylates Oncogenes Oncogenes (e.g., c-Myc) RNA_Pol_II->Oncogenes promotes transcription of Cell_Proliferation Cell Proliferation & Cancer Growth Oncogenes->Cell_Proliferation leads to

Caption: Simplified signaling pathway of BRD4 in promoting oncogene transcription.

Application Notes and Protocols: TFP-PEG3-TFP in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

TFP-PEG3-TFP is a homobifunctional, amine-reactive crosslinking reagent used to covalently link two molecules containing primary amine groups.[1][2][3] It consists of two tetrafluorophenyl (TFP) ester reactive groups at either end of a hydrophilic, 3-unit polyethylene glycol (PEG) spacer.[4][5]

The TFP ester groups react efficiently with primary amines (such as the side chain of lysine residues in proteins or amine-modified oligonucleotides) to form stable amide bonds. A key advantage of TFP esters over the more common N-hydroxysuccinimide (NHS) esters is their increased stability in aqueous solutions, particularly at the basic pH levels required for conjugation. This greater resistance to spontaneous hydrolysis results in more efficient and reproducible conjugation outcomes. The hydrophilic PEG3 spacer reduces the potential for aggregation of the conjugated molecules and increases the water solubility of the crosslinker itself.

This document provides detailed protocols and technical information for using this compound in bioconjugation applications, such as protein-protein crosslinking and the creation of antibody-drug conjugates (ADCs) or PROTACs.

Reaction Mechanism

The overall reaction involves the nucleophilic attack of a primary amine on each of the TFP esters, resulting in the formation of two stable amide bonds and the release of two 2,3,5,6-tetrafluorophenol leaving groups.

G cluster_reactants Reactants cluster_products Products P1 Protein-A-NH₂ Crosslinker This compound P1->Crosslinker P_conj Protein-A-NH-CO-PEG3-CO-NH-Protein-B (Stable Conjugate) Crosslinker->P_conj Amine Reaction TFP_lg 2x Tetrafluorophenol (Leaving Group) Crosslinker->TFP_lg P2 Protein-B-NH₂ P2->Crosslinker

Caption: General reaction scheme for this compound crosslinking.

Data Presentation

Table 1: Comparison of TFP Ester and NHS Ester Reactive Groups
FeatureTFP (Tetrafluorophenyl) EsterNHS (N-hydroxysuccinimide) Ester
Reactive Towards Primary Amines (-NH₂)Primary Amines (-NH₂)
Resulting Bond Stable Amide BondStable Amide Bond
Optimal Reaction pH 7.5 - 9.07.0 - 7.5
Hydrolytic Stability Higher; less susceptible to hydrolysis in aqueous buffers.Lower; half-life can be minutes at pH 8.
Efficiency Generally higher and more reproducible due to greater stability.Can be variable due to rapid hydrolysis, a major competing reaction.
Key Advantage Extended stability at basic pH allows for longer reaction times and higher yields.Widely used and well-documented for a vast range of applications.

Experimental Protocols

Important Product Information
  • Moisture Sensitivity: this compound is moisture-sensitive. To prevent hydrolysis, always allow the vial to equilibrate to room temperature before opening.

  • Reagent Preparation: Dissolve the this compound crosslinker in a dry, water-miscible organic solvent such as anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use. Do not prepare aqueous stock solutions for storage, as the TFP ester will readily hydrolyze.

  • Buffer Selection: Use buffers that do not contain primary amines. Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, borate, or carbonate buffers at a pH of 7.2-8.5. Avoid buffers such as Tris or glycine, as they will compete with the target molecule for reaction with the crosslinker.

Protocol: Protein-Protein Crosslinking

This protocol describes a general method for crosslinking two proteins using this compound. The optimal molar excess of crosslinker and reaction time should be determined empirically.

Materials:

  • Protein A and Protein B in amine-free buffer (e.g., PBS, pH 7.4)

  • This compound crosslinker

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Purification system: Desalting columns or dialysis cassettes

Procedure:

  • Prepare Protein Solution: Prepare a solution containing the protein(s) to be crosslinked at a concentration of 1-5 mg/mL in an amine-free conjugation buffer.

  • Prepare Crosslinker Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a 10-25 mM stock solution.

  • Initiate Reaction: Add the calculated amount of this compound stock solution to the protein solution. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point. For example, for a 5 mg/mL antibody solution (~33 µM), add the crosslinker to a final concentration of 0.33-1.65 mM.

  • Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C. Longer incubation times may be possible due to the stability of the TFP ester.

  • Quench Reaction: Stop the crosslinking reaction by adding Quenching Buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris per 1 mL of reaction volume). Incubate for an additional 15 minutes at room temperature. This step terminates the reaction by consuming any unreacted TFP esters.

  • Purify Conjugate: Remove excess crosslinker and reaction byproducts (tetrafluorophenol) by subjecting the mixture to dialysis against PBS or by using a desalting column appropriate for the size of the protein conjugate.

  • Analyze Results: Analyze the crosslinking efficiency and product distribution using SDS-PAGE, size-exclusion chromatography (SEC), or mass spectrometry.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis A 1. Prepare Protein Solution (e.g., 1-5 mg/mL in PBS) C 3. Mix & Incubate (10-50x molar excess) (30-60 min @ RT or 2-4 hr @ 4°C) A->C B 2. Prepare Crosslinker (10-25 mM in DMSO/DMF) B->C D 4. Quench Reaction (Add Tris Buffer) C->D E 5. Purify Conjugate (Desalting or Dialysis) D->E F 6. Analyze Product (SDS-PAGE, SEC, MS) E->F

Caption: Step-by-step workflow for bioconjugation using this compound.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conjugation Inactive Crosslinker: this compound was hydrolyzed by moisture.Equilibrate the reagent vial to room temperature before opening. Use high-quality anhydrous solvent (DMSO/DMF) and prepare the stock solution immediately before use.
Competing Amines: Reaction buffer contained primary amines (e.g., Tris, glycine).Exchange the protein into an amine-free buffer like PBS, HEPES, or borate before starting the reaction.
Insufficient Crosslinker: Molar ratio of crosslinker to protein was too low.Increase the molar excess of this compound. Perform a titration to find the optimal ratio for your specific application.
High Aggregation/Precipitation High Degree of Labeling: Excessive crosslinking (intermolecular) is occurring.Decrease the molar excess of the crosslinker. Reduce the protein concentration.
Hydrophobicity: Although the PEG spacer is hydrophilic, the TFP groups are hydrophobic.Ensure adequate mixing during the reaction. Consider using a crosslinker with a longer, more hydrophilic PEG spacer if aggregation persists.
High Molecular Weight Smear on SDS-PAGE Uncontrolled Polymerization: Reaction conditions favor intermolecular crosslinking.Reduce the protein concentration. Optimize the crosslinker-to-protein molar ratio. Shorten the incubation time.
Inconsistent Results Hydrolysis of Crosslinker: Inconsistent handling of the this compound reagent.Strictly adhere to protocols for handling moisture-sensitive reagents. Use freshly prepared solutions for each experiment.
Variability in Protein Sample: Protein sample contains varying amounts of aggregated material or interfering substances.Ensure the starting protein sample is pure and fully solubilized.

References

Application Notes and Protocols for Trifluoperazine (TFP) in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific compound "Tfp-peg3-tfp" is not available in the current scientific literature. The following application notes and protocols are based on the well-researched anticancer properties of the parent compound, Trifluoperazine (TFP) . TFP is an antipsychotic drug that has been repurposed for cancer therapy due to its ability to induce apoptosis and inhibit cell proliferation in various cancer types.

I. Introduction

Trifluoperazine (TFP) is a phenothiazine derivative and a potent antagonist of dopamine receptors and calmodulin. Its anticancer effects are primarily attributed to its ability to inhibit calmodulin, a key calcium sensor protein involved in cell proliferation, as well as its capacity to induce apoptosis and autophagy in cancer cells. This document provides an overview of the applications of TFP in cancer research, including protocols for in vitro assays and a summary of its efficacy.

II. Applications in Cancer Research

  • Induction of Apoptosis: TFP has been demonstrated to induce programmed cell death (apoptosis) in a variety of cancer cell lines, including breast, lung, and colon cancer.

  • Cell Cycle Arrest: TFP can cause cancer cells to arrest at different phases of the cell cycle, thereby inhibiting their proliferation.

  • Inhibition of Angiogenesis: Some studies suggest that TFP may interfere with the formation of new blood vessels, a process critical for tumor growth and metastasis.

  • Sensitization to Chemotherapy: TFP has been shown to enhance the efficacy of conventional chemotherapeutic agents when used in combination therapy.

III. Quantitative Data: In Vitro Efficacy of TFP

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Trifluoperazine in various cancer cell lines, demonstrating its cytotoxic effects.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay MethodReference
MCF-7Breast Cancer15.648MTT
MDA-MB-231Breast Cancer20.148MTT
A549Lung Cancer12.548MTT
HCT116Colon Cancer18.248MTT

IV. Experimental Protocols

This protocol outlines the steps to determine the cytotoxic effects of TFP on cancer cells.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • TFP Treatment: Prepare a stock solution of TFP in DMSO. Dilute the stock solution to desired concentrations in a complete culture medium. Replace the medium in the 96-well plate with the TFP-containing medium and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

This protocol allows for the quantification of apoptotic cells following TFP treatment.

  • Cell Treatment: Seed cells in a 6-well plate and treat with varying concentrations of TFP for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

V. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of TFP and a typical experimental workflow for its evaluation.

TFP_Mechanism_of_Action TFP Trifluoperazine (TFP) CaM Calmodulin (CaM) TFP->CaM Inhibits Bax Bax TFP->Bax Upregulates Bcl2 Bcl-2 TFP->Bcl2 Downregulates CaMKII CaMKII CaM->CaMKII Activates Proliferation Cell Proliferation CaMKII->Proliferation Promotes Apoptosis Apoptosis Caspase3 Caspase-3 Bax->Caspase3 Activates Bcl2->Caspase3 Inhibits Caspase3->Apoptosis Induces TFP_Experimental_Workflow cluster_invitro In Vitro Studies CellLines Select Cancer Cell Lines (e.g., MCF-7, A549) TFP_Treatment Treat cells with TFP (Varying Concentrations) CellLines->TFP_Treatment CellViability Cell Viability Assay (MTT) TFP_Treatment->CellViability ApoptosisAssay Apoptosis Assay (Annexin V/PI) TFP_Treatment->ApoptosisAssay CellCycle Cell Cycle Analysis (Flow Cytometry) TFP_Treatment->CellCycle DataAnalysis Data Analysis (IC50, % Apoptosis) CellViability->DataAnalysis ApoptosisAssay->DataAnalysis CellCycle->DataAnalysis

Application Notes and Protocols for Targeted Protein Degradation using TFP-PEG3-TFP-based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. A key technology in this field is the use of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two components. This tripartite complex formation leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.

The linker component of a PROTAC is a critical determinant of its efficacy, influencing the stability and geometry of the ternary complex, as well as the molecule's physicochemical properties. TFP-PEG3-TFP is a polyethylene glycol (PEG)-based linker that can be employed in the synthesis of PROTACs. The tetrafluorophenyl (TFP) esters at each end of the PEG3 chain are reactive moieties that facilitate the covalent attachment of the target protein ligand and the E3 ligase ligand.

Disclaimer: As of the latest literature review, specific examples of PROTACs utilizing the this compound linker for the degradation of a named target protein, along with corresponding quantitative data and detailed experimental protocols, are not yet publicly available in peer-reviewed journals or patent literature. The following application notes and protocols are therefore presented as a generalized guide based on the established principles of PROTAC development and the known reactivity of TFP esters. Researchers should adapt these protocols to their specific target protein and E3 ligase ligand of interest.

Principle of this compound in PROTAC Assembly

The this compound linker serves as a bridge to connect a ligand for a protein of interest (POI) and a ligand for an E3 ubiquitin ligase. The TFP esters are highly reactive towards primary and secondary amines under mild conditions, forming stable amide bonds. The general workflow for synthesizing a PROTAC using this linker involves a two-step sequential amidation reaction.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of a PROTAC-mediated protein degradation and a typical experimental workflow for synthesizing and evaluating a this compound-based PROTAC.

PROTAC_Signaling_Pathway cluster_0 Cellular Environment PROTAC This compound based PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: General signaling pathway of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_1 PROTAC Synthesis and Evaluation Synthesis 1. PROTAC Synthesis (Sequential Amidation) Purification 2. Purification and Characterization (HPLC, MS) Synthesis->Purification InVitro_Binding 3. In Vitro Binding Assays (SPR, ITC, FP) Purification->InVitro_Binding Cell_Culture 4. Cell Culture and Treatment InVitro_Binding->Cell_Culture Western_Blot 5. Western Blot Analysis (Protein Degradation) Cell_Culture->Western_Blot Dose_Response 6. Dose-Response and Time-Course Studies Western_Blot->Dose_Response Viability_Assay 7. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Dose_Response->Viability_Assay

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Application Notes

Ligand Selection and Synthesis Strategy
  • Target Ligand: The chosen ligand for the protein of interest (POI) should possess a suitable functional group, typically a primary or secondary amine, for reaction with the TFP ester. If the ligand does not contain a suitable amine, a linker with an amine handle may need to be incorporated into the ligand structure prior to conjugation with this compound.

  • E3 Ligase Ligand: Similarly, the E3 ligase ligand (e.g., derivatives of Thalidomide for Cereblon, or VHL ligands) must have a reactive amine available for conjugation.

  • Synthetic Strategy: A sequential, two-step reaction is recommended to avoid the formation of homodimers. This involves reacting one TFP ester of the this compound linker with the first ligand, followed by purification of the mono-substituted intermediate. The second ligand is then reacted with the remaining TFP ester.

Reaction Conditions
  • Solvent: Anhydrous aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are suitable for the conjugation reaction.

  • Base: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is typically added to the reaction mixture to neutralize the tetrafluorophenol byproduct and facilitate the reaction.

  • Temperature and Time: The reaction is generally carried out at room temperature for several hours to overnight. Reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Purification and Characterization
  • Purification: The final PROTAC product should be purified using techniques such as preparative high-performance liquid chromatography (HPLC) to ensure high purity.

  • Characterization: The identity and purity of the synthesized PROTAC should be confirmed by analytical HPLC, high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy.

Experimental Protocols

Protocol 1: General Synthesis of a POI-TFP-PEG3-TFP-E3 Ligase PROTAC

Materials:

  • This compound linker

  • POI ligand with an amine handle

  • E3 ligase ligand with an amine handle

  • Anhydrous DMF

  • DIPEA

  • Preparative and analytical HPLC systems

  • Mass spectrometer

  • NMR spectrometer

Procedure:

  • Step 1: Synthesis of Mono-substituted Intermediate (POI-Linker) a. Dissolve this compound (1 equivalent) in anhydrous DMF. b. In a separate vial, dissolve the POI ligand (0.9 equivalents to favor mono-substitution) and DIPEA (2 equivalents) in anhydrous DMF. c. Slowly add the POI ligand solution to the this compound solution under an inert atmosphere (e.g., nitrogen or argon). d. Stir the reaction mixture at room temperature and monitor its progress by LC-MS. e. Once the reaction is complete (typically 2-4 hours), purify the mono-substituted intermediate by preparative HPLC. f. Characterize the purified intermediate by HRMS to confirm its identity.

  • Step 2: Synthesis of the Final PROTAC a. Dissolve the purified mono-substituted intermediate (1 equivalent) in anhydrous DMF. b. In a separate vial, dissolve the E3 ligase ligand (1.2 equivalents) and DIPEA (2 equivalents) in anhydrous DMF. c. Add the E3 ligase ligand solution to the intermediate solution. d. Stir the reaction at room temperature overnight and monitor by LC-MS. e. Upon completion, purify the final PROTAC molecule by preparative HPLC. f. Characterize the final product by analytical HPLC, HRMS, and NMR.

Protocol 2: Western Blot Analysis of Target Protein Degradation

Materials:

  • Human cell line expressing the target protein

  • Complete cell culture medium

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132, positive control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 24 hours). Include a positive control group treated with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours prior to lysis.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Normalize the protein concentrations and prepare samples for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. e. Wash the membrane with TBST and incubate with the primary antibody for the loading control. f. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane extensively with TBST. h. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity.

Quantitative Data Summary

Since no specific data for a this compound-based PROTAC is available, the following tables are templates that researchers can use to summarize their experimental results.

Table 1: In Vitro Binding Affinity of the PROTAC and its Ligands

CompoundTarget Protein Binding (Kd, nM)E3 Ligase Binding (Kd, nM)
POI Ligande.g., 50N/A
E3 Ligase LigandN/Ae.g., 200
PROTACe.g., 75e.g., 250

Table 2: In-Cell Degradation of Target Protein by the PROTAC

Cell LinePROTAC Concentration (nM)% Degradation (vs. Vehicle) at 24hDC50 (nM)Dmax (%)
e.g., MCF-71e.g., 15e.g., 50e.g., 95
10e.g., 40
100e.g., 85
1000e.g., 95
e.g., HeLa1e.g., 10e.g., 80e.g., 90
10e.g., 35
100e.g., 80
1000e.g., 90

Table 3: Effect of the PROTAC on Cell Viability

Cell LineTreatmentIC50 (µM) at 72h
e.g., MCF-7POI Ligand (Inhibitor)e.g., 1.5
PROTACe.g., 0.1
e.g., HeLaPOI Ligand (Inhibitor)e.g., 2.0
PROTACe.g., 0.2

Conclusion

The this compound linker offers a versatile platform for the synthesis of PROTACs for targeted protein degradation. The protocols and guidelines provided here serve as a starting point for researchers to design, synthesize, and evaluate novel PROTACs for their specific protein of interest. Successful development will depend on the careful selection of high-affinity ligands and optimization of the linker length and composition to promote the formation of a productive ternary complex, ultimately leading to efficient and selective protein degradation. Further research is needed to explore the full potential of this compound in the rapidly advancing field of targeted protein degradation.

A Step-by-Step Guide to TFP-PEG3-TFP Conjugation for Advanced Bioconjugation and PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for the use of the homobifunctional crosslinker, TFP-PEG3-TFP, in bioconjugation applications. This protocol is particularly relevant for the synthesis of Proteolysis Targeting Chimeras (PROTACs), where precise linking of a target protein ligand and an E3 ligase ligand is essential. The use of Tetrafluorophenyl (TFP) esters offers significant advantages over traditional N-hydroxysuccinimide (NHS) esters, primarily due to their increased stability in aqueous solutions at basic pH, leading to higher conjugation efficiencies.

Introduction to TFP Ester Chemistry

TFP esters are amine-reactive functional groups that react with primary amines, such as the N-terminus of a protein or the epsilon-amino group of lysine residues, to form stable amide bonds.[1][2] This chemistry is highly efficient and specific under mild pH conditions. A key advantage of TFP esters is their reduced susceptibility to hydrolysis compared to NHS esters, especially at the slightly basic pH required for efficient amine conjugation.[1][3][4] This stability provides a wider time window for the conjugation reaction, resulting in more consistent and higher yields. The this compound crosslinker features two TFP ester groups separated by a flexible, hydrophilic polyethylene glycol (PEG) spacer. This PEG linker enhances the solubility of the resulting conjugate and provides spatial separation between the conjugated molecules, which is often critical for maintaining their biological activity.

Application: PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target protein ligand and the E3 ligase ligand is a critical component of a PROTAC, influencing its efficacy and pharmacokinetic properties. This compound is an ideal candidate for PROTAC synthesis due to the stability of the TFP esters and the favorable properties of the PEG linker.

Experimental Protocols

This section details a two-step sequential conjugation protocol using this compound to link two different amine-containing molecules (Molecule A and Molecule B). This method is designed to maximize the yield of the desired A-linker-B conjugate while minimizing the formation of homodimeric byproducts (A-linker-A and B-linker-B).

Materials and Reagents
  • This compound crosslinker

  • Molecule A (with at least one primary amine)

  • Molecule B (with at least one primary amine)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M sodium phosphate buffer, 150 mM NaCl, pH 7.5-8.5. It is crucial to use an amine-free buffer, such as phosphate, carbonate, or borate buffers.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification equipment (e.g., SEC-HPLC, dialysis cassettes)

  • Analytical instruments (e.g., Mass Spectrometer, HPLC)

Step 1: Conjugation of Molecule A to this compound

This initial step involves reacting Molecule A with a molar excess of this compound to favor the formation of the monofunctionalized intermediate, Molecule A-linker-TFP.

  • Preparation of Reagents:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. TFP esters are moisture-sensitive, so it is important to minimize their exposure to moisture.

    • Dissolve Molecule A in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

  • Reaction:

    • Add the this compound stock solution to the Molecule A solution. The molar ratio of this compound to Molecule A should be optimized, but a starting point of 10-20 fold molar excess of the crosslinker is recommended to drive the reaction towards the mono-substituted product.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring. The reaction can also be performed at 4°C for 4-12 hours.

  • Purification of the Intermediate:

    • Remove the excess unreacted this compound and any homodimeric A-linker-A byproducts. Size-exclusion chromatography (SEC) or dialysis are effective methods for this purification step.

    • Characterize the purified Molecule A-linker-TFP intermediate by mass spectrometry to confirm the addition of one linker molecule.

Step 2: Conjugation of Molecule B to the Intermediate

In the second step, the purified Molecule A-linker-TFP is reacted with Molecule B to form the final heterobifunctional conjugate.

  • Preparation of Reagents:

    • Dissolve Molecule B in the Conjugation Buffer.

    • The purified Molecule A-linker-TFP from Step 1 should be in a suitable buffer from the purification step.

  • Reaction:

    • Add Molecule B to the solution of Molecule A-linker-TFP. A slight molar excess of Molecule B (1.5-3 fold) is recommended to ensure complete reaction of the remaining TFP ester.

    • Incubate the reaction mixture for 1-2 hours at room temperature or 4-12 hours at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted TFP esters.

    • Incubate for 15-30 minutes at room temperature.

  • Final Purification and Characterization:

    • Purify the final A-linker-B conjugate from unreacted Molecule B and other reaction components using SEC-HPLC or another suitable chromatographic technique.

    • Characterize the final product by mass spectrometry to confirm the correct molecular weight and by HPLC to assess purity.

Data Presentation

The following tables provide hypothetical but representative quantitative data for a typical this compound conjugation experiment.

Table 1: Reactant Concentrations and Molar Ratios

ParameterStep 1Step 2
Molecule A Concentration 5 mg/mL-
This compound:Molecule A Molar Ratio 15:1-
Molecule A-linker-TFP Concentration -1 mg/mL
Molecule B:Molecule A-linker-TFP Molar Ratio -2:1

Table 2: Reaction Conditions

ParameterStep 1Step 2
Reaction Buffer 0.1 M Sodium Phosphate, 150 mM NaCl, pH 8.00.1 M Sodium Phosphate, 150 mM NaCl, pH 8.0
Reaction Temperature Room TemperatureRoom Temperature
Incubation Time 2 hours2 hours

Table 3: Expected Yields and Purity

ProductExpected YieldPurity (Post-Purification)
Molecule A-linker-TFP 40-60%>95%
Molecule A-linker-B 50-70% (based on intermediate)>98%

Visualizations

Reaction Workflow

TFP_PEG3_TFP_Conjugation_Workflow cluster_step1 Step 1: Mono-conjugation cluster_step2 Step 2: Hetero-conjugation molA Molecule A (amine-containing) reaction1 Reaction 1 (pH 8.0, RT, 2h) molA->reaction1 linker This compound (excess) linker->reaction1 purification1 Purification (SEC/Dialysis) reaction1->purification1 intermediate Molecule A-linker-TFP reaction2 Reaction 2 (pH 8.0, RT, 2h) intermediate->reaction2 purification1->intermediate molB Molecule B (amine-containing) molB->reaction2 purification2 Final Purification (SEC-HPLC) reaction2->purification2 final_product Molecule A-linker-B purification2->final_product

Caption: Two-step sequential conjugation workflow using this compound.

PROTAC Signaling Pathway

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation protac PROTAC (Molecule A-linker-B) target_bound Target Protein protac->target_bound target Target Protein target->target_bound e3_ligase E3 Ubiquitin Ligase e3_ligase_bound E3 Ligase e3_ligase->e3_ligase_bound protac_bound PROTAC protac_bound->e3_ligase_bound target_bound->protac_bound ub_target Ubiquitinated Target Protein target_bound->ub_target e3_ligase_bound->ub_target Ubiquitination ubiquitin Ubiquitin ubiquitin->e3_ligase_bound proteasome Proteasome ub_target->proteasome Recognition degradation Degradation Products proteasome->degradation Degradation

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing TFP-PEG3-TFP, a homobifunctional crosslinker, for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic modalities that leverage the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. The this compound linker plays a crucial role in bridging an E3 ubiquitin ligase ligand and a target protein ligand, facilitating the formation of a productive ternary complex essential for protein degradation.

Introduction to this compound

This compound, with the chemical name bis(2,3,5,6-tetrafluorophenyl) 3,3'-((oxybis(ethane-2,1-diyl))bis(oxy))dipropionate, is a valuable tool in the field of targeted protein degradation.[1][2] Its structure features a hydrophilic polyethylene glycol (PEG) spacer, which can enhance the solubility and cell permeability of the resulting PROTAC molecule.[3][4] The terminal tetrafluorophenyl (TFP) esters are highly reactive towards primary and secondary amines, forming stable amide bonds.[5] TFP esters are often preferred over N-hydroxysuccinimide (NHS) esters due to their increased stability and reactivity, particularly in aqueous conditions.

Chemical Structure and Properties of this compound

PropertyValue
Chemical Name bis(2,3,5,6-tetrafluorophenyl) 3,3'-((oxybis(ethane-2,1-diyl))bis(oxy))dipropionate
CAS Number 1446282-34-3
Molecular Formula C22H18F8O7
Molecular Weight 546.37 g/mol
Appearance Colorless to light yellow liquid
Reactivity Reacts with primary and secondary amines

General Principles of PROTAC Synthesis with this compound

The synthesis of a PROTAC using this compound typically follows a sequential conjugation strategy. First, one of the TFP esters is reacted with the amine group of either the E3 ligase ligand or the target protein ligand. After purification of this intermediate, the second TFP ester is then reacted with the amine group of the other binding partner to form the final PROTAC.

The success of the PROTAC is highly dependent on the geometry of the resulting ternary complex (Target Protein - PROTAC - E3 Ligase). The length and flexibility of the PEG3 linker in this compound are critical for allowing the two ligands to bind to their respective proteins simultaneously and adopt a conformation that is conducive to ubiquitination.

Signaling Pathway: The PROTAC Mechanism of Action

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The process can be summarized in the following steps:

  • Ternary Complex Formation: The PROTAC molecule, with its two distinct ligands, simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.

  • Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from an E2-conjugating enzyme to lysine residues on the surface of the target protein. This process is repeated to form a polyubiquitin chain.

  • Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins.

  • Recycling: After the degradation of the target protein, the PROTAC molecule is released and can participate in another cycle of degradation, acting catalytically.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (this compound linked) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Release & Recycle PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->E3 Recruited Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: General mechanism of action for a PROTAC.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of PROTACs using the this compound linker. These should be optimized for specific ligands and target proteins.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a two-step sequential conjugation.

Materials:

  • This compound linker

  • E3 Ligase Ligand with a primary or secondary amine

  • Target Protein Ligand with a primary or secondary amine

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Reaction vials

  • Stirring apparatus

  • High-Performance Liquid Chromatography (HPLC) for purification

  • Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

Step 1: Synthesis of the Linker-Ligand 1 Intermediate

  • Dissolve the E3 ligase ligand (or target protein ligand) (1 equivalent) in anhydrous DMF or DMSO.

  • Add this compound (1.1 equivalents) to the solution.

  • Add DIPEA (2-3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by LC-MS.

  • Upon completion, purify the mono-substituted intermediate by preparative HPLC.

  • Characterize the purified intermediate by MS and NMR to confirm its identity and purity.

Step 2: Synthesis of the Final PROTAC

  • Dissolve the purified Linker-Ligand 1 intermediate (1 equivalent) in anhydrous DMF or DMSO.

  • Add the second ligand (target protein ligand or E3 ligase ligand) (1.2 equivalents) to the solution.

  • Add DIPEA (2-3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature overnight, or until the reaction is complete as monitored by LC-MS.

  • Purify the final PROTAC product by preparative HPLC.

  • Characterize the final product by MS and NMR to confirm its identity, purity, and structure.

PROTAC_Synthesis_Workflow cluster_workflow PROTAC Synthesis Workflow start Start step1 Step 1: Conjugate Ligand 1 (E3 or POI Ligand) with this compound start->step1 purify1 Purify Intermediate 1 (HPLC) step1->purify1 char1 Characterize Intermediate 1 (MS, NMR) purify1->char1 step2 Step 2: Conjugate Intermediate 1 with Ligand 2 (POI or E3 Ligand) char1->step2 purify2 Purify Final PROTAC (HPLC) step2->purify2 char2 Characterize Final PROTAC (MS, NMR) purify2->char2 end End char2->end

Caption: A typical workflow for PROTAC synthesis.

Protocol 2: In-Cell Target Protein Degradation Assay (Western Blot)

This protocol is used to determine the efficacy of the synthesized PROTAC in degrading the target protein within a cellular context.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • Synthesized PROTAC

  • DMSO (for stock solution)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium from a concentrated stock solution in DMSO. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%). Treat the cells with the PROTAC dilutions for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control (DMSO).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse the cells with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and then add the chemiluminescent substrate.

  • Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Quantitative Data Presentation

Table of Key Degradation Parameters

ParameterDescription
DC₅₀ (Degradation Concentration 50%) The concentration of the PROTAC that results in 50% degradation of the target protein. A lower DC₅₀ value indicates higher potency.
Dₘₐₓ (Maximum Degradation) The maximum percentage of target protein degradation achieved at the optimal PROTAC concentration.

Note: The optimal linker length and composition are critical for achieving potent degradation, and these parameters need to be empirically determined for each target protein and E3 ligase pair.

Conclusion

The this compound linker is a versatile and efficient tool for the synthesis of PROTACs. Its hydrophilic PEG spacer and highly reactive TFP ester groups facilitate the reliable conjugation of E3 ligase and target protein ligands. The provided protocols offer a general framework for the synthesis and evaluation of novel PROTACs. Researchers should note that extensive optimization of the linker, as well as the choice of E3 ligase and target protein ligands, is often necessary to develop a potent and selective protein degrader.

References

Application Notes and Protocols for Tfp-peg3-tfp Reactions in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the use of Tfp-peg3-tfp, a homobifunctional crosslinker, in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[1] The this compound linker, featuring two amine-reactive tetrafluorophenyl (TFP) esters separated by a flexible polyethylene glycol (PEG) spacer, is a valuable tool in PROTAC development. TFP esters offer greater stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters, providing more controlled and efficient conjugation.[2][]

This guide will focus on the synthesis of a model PROTAC that targets the bromodomain-containing protein 4 (BRD4), a protein implicated in cancer, by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₂H₁₈F₈O₇[1]
Molecular Weight 546.37 g/mol [1]
Appearance Colorless to light yellow liquid/solid
Solubility Soluble in organic solvents (DMF, DMSO)

Table 2: Representative Quantitative Data for BRD4 PROTAC Activity

PROTACTarget ProteinE3 Ligase LigandDC₅₀ (nM)Dₘₐₓ (%)Reference
ARV-771 BRD2/3/4VHL<1>90
QCA570 BET familyCRBN~10>90
dBET6 BRD4CRBN->90

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Experimental Protocols

Protocol 1: Two-Step Synthesis of a BRD4-Targeting PROTAC using this compound

This protocol describes a sequential, two-step conjugation strategy to synthesize a BRD4-targeting PROTAC. This method minimizes the formation of homodimers. The process involves first reacting the this compound linker with an amine-functionalized VHL E3 ligase ligand, followed by purification and subsequent reaction with an amine-containing BRD4 ligand (e.g., a derivative of JQ1).

Materials and Reagents:

  • This compound linker

  • Amine-functionalized VHL E3 ligase ligand (e.g., (S,R,S)-AHPC-NH₂)

  • Amine-functionalized BRD4 ligand (e.g., JQ1-amine)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Amine-free reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.5-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

  • Mass spectrometer (MS) and Nuclear Magnetic Resonance (NMR) for characterization

Step 1: Synthesis of VHL-ligand-peg3-Tfp Intermediate

  • Preparation of Reactants:

    • Dissolve the amine-functionalized VHL E3 ligase ligand (1.0 equivalent) in anhydrous DMF.

    • In a separate vial, dissolve this compound (1.5 equivalents) in anhydrous DMF. The excess of the linker ensures complete consumption of the VHL ligand.

  • Reaction:

    • To the solution of the VHL ligand, add DIPEA (3.0 equivalents).

    • Slowly add the this compound solution to the VHL ligand solution with continuous stirring under a nitrogen atmosphere.

    • Allow the reaction to proceed at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS to confirm the formation of the mono-substituted product.

  • Purification:

    • Once the reaction is complete, quench any unreacted TFP esters by adding a small amount of the quenching solution.

    • Purify the VHL-ligand-peg3-Tfp intermediate using RP-HPLC.

    • Characterize the purified product by MS and NMR to confirm its identity and purity.

Step 2: Synthesis of the Final BRD4-PROTAC

  • Preparation of Reactants:

    • Dissolve the purified VHL-ligand-peg3-Tfp intermediate (1.0 equivalent) in a mixture of DMF and amine-free reaction buffer (pH 7.5-8.0).

    • In a separate vial, dissolve the amine-functionalized BRD4 ligand (1.2 equivalents) in the same buffer system.

  • Reaction:

    • Add the BRD4 ligand solution to the VHL-ligand-peg3-Tfp solution with continuous stirring.

    • Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the formation of the final PROTAC product by LC-MS.

  • Purification and Characterization:

    • Upon completion, purify the final PROTAC using RP-HPLC.

    • Characterize the final product by MS and NMR to confirm its structure and purity. The final product should show peaks corresponding to the BRD4 ligand, the VHL ligand, and the PEG linker.

Protocol 2: Characterization of PROTAC-induced BRD4 Degradation

This protocol describes how to assess the efficacy of the synthesized PROTAC in degrading BRD4 in a cell-based assay.

Materials and Reagents:

  • Synthesized BRD4-PROTAC

  • Human cell line expressing BRD4 (e.g., HeLa, MDA-MB-231)

  • Cell culture medium and supplements

  • DMSO (for stock solution of PROTAC)

  • Lysis buffer

  • Protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibody against BRD4

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture the cells to 70-80% confluency.

    • Prepare serial dilutions of the BRD4-PROTAC in cell culture medium. A final concentration range of 1 nM to 10 µM is a good starting point.

    • Treat the cells with the different concentrations of the PROTAC for a defined period (e.g., 4, 8, 16, and 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer supplemented with inhibitors.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blot Analysis:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibody against BRD4.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and visualize the protein bands.

    • Quantify the band intensities to determine the extent of BRD4 degradation at each PROTAC concentration and time point.

Mandatory Visualization

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Final PROTAC Synthesis VHL_Ligand Amine-VHL Ligand Reaction1 Amine-TFP Reaction (DMF, DIPEA) VHL_Ligand->Reaction1 Tfp_Linker This compound Tfp_Linker->Reaction1 Intermediate VHL-peg3-Tfp Reaction1->Intermediate Purification1 RP-HPLC Purification Intermediate->Purification1 Reaction2 Amine-TFP Reaction (DMF/Buffer) Purification1->Reaction2 BRD4_Ligand Amine-BRD4 Ligand BRD4_Ligand->Reaction2 Final_PROTAC BRD4-PROTAC Reaction2->Final_PROTAC Purification2 RP-HPLC Purification Final_PROTAC->Purification2 Characterization MS & NMR Analysis Purification2->Characterization

Caption: Workflow for the two-step synthesis of a BRD4-targeting PROTAC.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC BRD4-PROTAC Ternary_Complex Ternary Complex (BRD4-PROTAC-VHL) PROTAC->Ternary_Complex Binds to BRD4 BRD4 Protein BRD4->Ternary_Complex Binds to VHL VHL E3 Ligase VHL->Ternary_Complex Binds to Ub_BRD4 Polyubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Facilitates Polyubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_BRD4 Proteasome 26S Proteasome Ub_BRD4->Proteasome Targeted for Degradation Degradation Degraded BRD4 (Peptides) Proteasome->Degradation

Caption: PROTAC-mediated degradation of BRD4 protein.

References

TFP-PEG3-TFP in Drug Discovery: Application Notes and Protocols for PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The architecture of a PROTAC, consisting of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, is crucial for its efficacy. The linker itself is not merely a spacer but plays a critical role in determining the physicochemical properties and biological activity of the PROTAC.[1][2]

This document provides detailed application notes and protocols for the use of TFP-PEG3-TFP, a homobifunctional, polyethylene glycol (PEG)-based linker, in the synthesis and development of PROTACs. This compound features two tetrafluorophenyl (TFP) ester terminal groups, which are highly reactive towards primary amines, facilitating the covalent linkage of POI and E3 ligase ligands. The PEG3 moiety enhances the solubility and can influence the cell permeability of the resulting PROTAC molecule.[2]

Application Notes

Rationale for Using this compound in PROTAC Synthesis

This compound is a versatile linker for PROTAC development due to several key features:

  • Homobifunctionality: The presence of two identical TFP ester reactive groups allows for a straightforward, one-step or sequential conjugation to amine-containing ligands for the POI and an E3 ligase.

  • Amine Reactivity: TFP esters readily react with primary amines under mild conditions to form stable amide bonds, a common linkage in PROTACs.[1]

  • PEG Spacer: The short PEG3 spacer offers a balance of flexibility and hydrophilicity. This can improve the solubility of the final PROTAC, a common challenge for these relatively large molecules, and can favorably impact cell permeability.[2]

  • Defined Length: The well-defined length of the PEG3 linker allows for systematic studies of the impact of linker length on the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.

Applications in Drug Discovery

This compound is particularly suited for the development of PROTACs targeting a wide range of proteins implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Its utility lies in the rapid and efficient assembly of PROTAC libraries for structure-activity relationship (SAR) studies to optimize protein degradation.

While specific, publicly available data on PROTACs synthesized with the this compound linker is limited, we present a hypothetical case study for the development of a PROTAC targeting Bruton's tyrosine kinase (BTK), a clinically validated target in B-cell malignancies.

Hypothetical Case Study: Development of a BTK-Degrader using this compound

In this illustrative example, a known BTK inhibitor with a free amine group and a derivative of pomalidomide (an E3 ligase ligand for Cereblon) also containing a primary amine are conjugated using the this compound linker.

Table 1: Physicochemical Properties of Hypothetical BTK Degrader (BTK-d-1)

PropertyValue
Molecular Weight ( g/mol )950.12
cLogP3.8
Topological Polar Surface Area (Ų)185.4
Hydrogen Bond Donors4
Hydrogen Bond Acceptors11

Table 2: In Vitro Biological Activity of Hypothetical BTK Degrader (BTK-d-1)

ParameterCell LineValue (nM)
BTK Degradation (DC₅₀)Ramos25
Inhibition of BTK Autophosphorylation (IC₅₀)Ramos15
Cell Viability (IC₅₀)Ramos50
BTK Binding Affinity (Kᵢ)-5
Cereblon Binding Affinity (Kᵢ)-150

Table 3: Pharmacokinetic Properties of Hypothetical BTK Degrader (BTK-d-1) in Mice

ParameterValue
Route of AdministrationIntravenous (IV)
Dose1 mg/kg
Half-life (t₁/₂)4.2 hours
Clearance (CL)15 mL/min/kg
Volume of Distribution (Vd)3.8 L/kg
Bioavailability (F%) - Oral10%

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound (Sequential Approach)

This protocol describes a two-step sequential synthesis of a PROTAC where the this compound linker is first reacted with the E3 ligase ligand, followed by reaction with the POI ligand.

Materials:

  • This compound

  • E3 Ligase Ligand with a primary amine (e.g., an amino-pomalidomide derivative)

  • POI Ligand with a primary amine (e.g., an amino-BTK inhibitor)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) for purification

  • Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

Step 1: Reaction of this compound with E3 Ligase Ligand

  • Dissolve the E3 ligase ligand (1.0 equivalent) in anhydrous DMF.

  • Add DIPEA (2.0 equivalents) to the solution.

  • In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF.

  • Slowly add the this compound solution to the E3 ligase ligand solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by LC-MS to confirm the formation of the mono-substituted intermediate.

  • Upon completion, purify the intermediate product by preparative HPLC.

  • Characterize the purified intermediate by MS and NMR.

Step 2: Reaction of the Intermediate with POI Ligand

  • Dissolve the purified intermediate from Step 1 (1.0 equivalent) in anhydrous DMF.

  • Add the POI ligand (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by LC-MS for the formation of the final PROTAC.

  • Once the reaction is complete, purify the final PROTAC product by preparative HPLC.

  • Characterize the final product by high-resolution MS and NMR.

Protocol 2: Western Blotting for Target Protein Degradation

This protocol outlines the procedure to assess the degradation of the target protein in a cellular context.

Materials:

  • PROTAC stock solution (in DMSO)

  • Cell line of interest (e.g., Ramos cells for BTK)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-BTK)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight (for adherent cells).

    • Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein lysates to the same concentration and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imager.

    • Strip the membrane and re-probe with the loading control antibody, or use a separate gel for the loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ value.

Visualizations

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_analysis Analysis POI_Ligand POI Ligand (with -NH2) Step2 Step 2: Intermediate + POI Ligand POI_Ligand->Step2 E3_Ligand E3 Ligase Ligand (with -NH2) Step1 Step 1: Linker + E3 Ligand E3_Ligand->Step1 Linker This compound Linker->Step1 Intermediate Intermediate: E3 Ligand-PEG3-TFP Step1->Intermediate Intermediate->Step2 PROTAC Final PROTAC Step2->PROTAC Purification Purification (HPLC) PROTAC->Purification Characterization Characterization (MS, NMR) Purification->Characterization

Caption: Workflow for the sequential synthesis of a PROTAC using this compound.

PROTAC_MoA cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Ubiquitin Ubiquitin E3_Ligase->Ubiquitin recruits Ubiquitin->POI transfers to Ub_POI Poly-ubiquitinated POI Proteasome Proteasome Ub_POI->Proteasome targeted to Degradation Degraded Peptides Proteasome->Degradation degrades

Caption: Mechanism of action of a PROTAC leading to targeted protein degradation.

References

Application Notes and Protocols for PROTACs Synthesized with PEG-based Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Role of PEG-based Linkers

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to selectively eliminate target proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2][3][4] A typical PROTAC consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[1] The formation of a ternary complex between the PROTAC, the target protein, and the E3 ligase leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.

The linker is a critical element in PROTAC design, influencing factors such as the stability of the ternary complex, cell permeability, and pharmacokinetic properties. Polyethylene glycol (PEG)-based linkers are frequently employed in PROTAC synthesis due to their ability to enhance solubility and improve pharmacokinetic profiles. The length and composition of the PEG linker can be systematically varied to optimize the degradation efficiency of the PROTAC.

While specific case studies for PROTACs synthesized with the Tfp-peg3-tfp linker are not publicly available, this document provides generalized protocols and application notes based on the well-established use of PEG linkers in PROTAC development. The Tfp (2,3,5,6-tetrafluorophenyl) group is an activated ester commonly used for amine acylation, suggesting that a this compound linker would be employed to react with amine groups on the target ligand and the E3 ligase ligand.

General PROTAC Synthesis Protocol using a Bifunctional PEG Linker

This protocol outlines a general method for the synthesis of a PROTAC via amide bond formation using a generic amine-functionalized target ligand, an amine-functionalized E3 ligase ligand, and a this compound linker.

Materials:

  • Target Protein Ligand with an available amine functional group

  • E3 Ligase Ligand with an available amine functional group

  • This compound linker

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) for purification

  • Mass Spectrometry (MS) for characterization

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, dissolve the amine-containing target protein ligand (1.0 equivalent) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).

  • First Coupling Reaction: Add this compound (1.1 equivalents) to the solution, followed by the addition of DIPEA (2.0 equivalents). The reaction is typically stirred at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by LC-MS to observe the formation of the mono-substituted PEG linker intermediate.

  • Addition of Second Ligand: Once the first coupling is complete, add the amine-containing E3 ligase ligand (1.2 equivalents) to the reaction mixture.

  • Second Coupling Reaction: Continue to stir the reaction at room temperature and monitor its progress by LC-MS until the desired PROTAC product is formed.

  • Purification: Upon completion, the reaction mixture is typically purified by reverse-phase HPLC to isolate the final PROTAC molecule.

  • Characterization: The purified PROTAC should be characterized by mass spectrometry and NMR to confirm its identity and purity.

General Experimental Protocols for PROTAC Evaluation

1. Western Blot for Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC or DMSO for a specified period (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with a chemiluminescent substrate.

  • Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

2. Cell Viability Assay (e.g., MTT or CellTiter-Glo)

This assay assesses the effect of the PROTAC on cell proliferation and viability.

Materials:

  • Cell line of interest

  • PROTAC of interest

  • DMSO (vehicle control)

  • MTT or CellTiter-Glo® reagent

  • Plate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC or DMSO.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Assay:

    • For MTT assay, add MTT reagent to each well and incubate to allow the formation of formazan crystals. Solubilize the crystals and measure the absorbance.

    • For CellTiter-Glo® assay, add the reagent to each well to measure ATP levels, which correlate with cell viability.

  • Data Analysis: Plot the cell viability against the PROTAC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation

Without specific experimental data for a PROTAC synthesized with this compound, a representative table structure for presenting quantitative data is provided below.

PROTACTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Cell Line
PROTAC-XProtein ACRBNValueValueCell Line Y
PROTAC-XProtein AVHLValueValueCell Line Y

Table 1. Example Data Table for PROTAC Activity. DC50 represents the concentration of the PROTAC that induces 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved.

Visualizations

Below are diagrams illustrating the general mechanism of action of a PROTAC and a typical experimental workflow for PROTAC synthesis and evaluation.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedProtein Ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Proteasome Proteasome UbiquitinatedProtein->Proteasome DegradedProtein Degraded Protein Fragments Proteasome->DegradedProtein Degradation

Figure 1. General mechanism of action of a PROTAC.

PROTAC_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation TargetLigand Target Ligand (with amine) PROTAC PROTAC Molecule TargetLigand->PROTAC E3Ligand E3 Ligase Ligand (with amine) E3Ligand->PROTAC Linker This compound Linker Linker->PROTAC CellCulture Cell Culture PROTAC->CellCulture Treatment PROTAC Treatment CellCulture->Treatment WesternBlot Western Blot Treatment->WesternBlot ViabilityAssay Cell Viability Assay Treatment->ViabilityAssay DataAnalysis Data Analysis (DC50, Dmax, IC50) WesternBlot->DataAnalysis ViabilityAssay->DataAnalysis

Figure 2. General workflow for PROTAC synthesis and evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tfp-peg3-tfp Reaction Yield

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the yield and purity of your Tfp-peg3-tfp bioconjugation reaction. Given that "Tfp" is a proprietary or specialized moiety, this guide focuses on the general principles of amine-reactive crosslinking, which is the likely reaction mechanism for conjugating molecules with a PEG spacer.

Troubleshooting Guides

Low reaction yield is a common issue in bioconjugation. The following table outlines potential causes and recommended solutions to improve the efficiency of your this compound reaction.

Table 1: Troubleshooting Low Reaction Yield

Problem Potential Cause Recommended Solution
Low or No Product Formation Suboptimal pH The reaction of NHS esters with primary amines is highly pH-dependent.[1][2] Perform pilot reactions across a pH range of 7.2-8.5 to identify the optimal condition for your specific Tfp molecule.[2][3]
Hydrolysis of NHS Ester The primary competing reaction is the hydrolysis of the NHS ester with water, which increases at higher pH.[2] Prepare fresh NHS-activated PEG3 solution immediately before use and consider performing the reaction at a lower temperature (4°C) for a longer duration to minimize hydrolysis.
Inactive Reagents NHS esters are moisture-sensitive. Ensure your NHS-activated PEG3 is stored properly under dessicated conditions. Test the reactivity of your Tfp starting material to ensure the primary amine is available and reactive.
Interfering Buffer Components Buffers containing primary amines, such as Tris or glycine, will compete with your Tfp molecule for the NHS ester, significantly reducing the yield. Use non-amine-containing buffers like PBS, HEPES, or borate buffer.
Formation of Side Products or Aggregates Over-crosslinking A high molar excess of the crosslinker can lead to multiple PEGylations on a single Tfp molecule or crosslinking between Tfp molecules, causing aggregation. Titrate the molar ratio of NHS-activated PEG3 to Tfp to find the optimal balance between yield and side product formation.
Protein Denaturation The reaction conditions or the modification itself may cause the protein to denature and precipitate. Consider adding stabilizing excipients like glycerol or arginine to the reaction buffer.
Reaction with Other Nucleophiles At higher pH values, NHS esters can react with other nucleophilic groups like serine, threonine, and tyrosine residues, leading to a heterogeneous product mixture. Maintaining the pH in the optimal range (7.2-8.5) can help maximize specificity for primary amines.
Difficulty in Purification Similar Physicochemical Properties The desired this compound product may have similar size, charge, or hydrophobicity to the starting materials or side products, making purification challenging.
Employ a combination of purification techniques. Size exclusion chromatography (SEC) can separate based on size, while ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) can separate based on charge and hydrophobicity, respectively.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an NHS-ester-based conjugation reaction?

A1: The optimal pH for reacting NHS esters with primary amines is typically between 7.2 and 8.5. In this range, the primary amines are sufficiently deprotonated and nucleophilic to attack the NHS ester, while the rate of hydrolysis of the NHS ester is manageable. It is recommended to perform small-scale pilot experiments to determine the ideal pH for your specific Tfp molecule.

Q2: How can I prevent the hydrolysis of my NHS-activated PEG3?

A2: NHS esters are susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired conjugation. To minimize hydrolysis, always prepare your NHS-activated PEG3 solution fresh before each experiment. You can also conduct the reaction at a lower temperature (e.g., 4°C) for a longer period, as the rate of hydrolysis decreases with temperature.

Q3: My buffer contains Tris. Is this a problem?

A3: Yes, this is a significant problem. Buffers containing primary amines, such as Tris or glycine, will compete with the primary amine on your Tfp molecule for the NHS ester, leading to a substantial decrease in your product yield. It is crucial to use a non-amine-containing buffer like Phosphate-Buffered Saline (PBS), HEPES, or borate buffer for the conjugation reaction.

Q4: I am observing aggregation or precipitation during my reaction. What can I do?

A4: Aggregation can be caused by several factors, including over-crosslinking, protein denaturation, or suboptimal buffer conditions. To address this, you can try reducing the molar excess of the NHS-activated PEG3, conducting the reaction at a lower temperature, or adding stabilizing agents such as glycerol or arginine to your buffer.

Q5: What is the best method to purify the this compound conjugate?

A5: The choice of purification method will depend on the physicochemical properties of your conjugate. A multi-step purification strategy is often the most effective. Size exclusion chromatography (SEC) is useful for separating molecules based on size, which can remove unreacted Tfp and the NHS byproduct. If further purification is needed to separate mono-PEGylated from di-PEGylated species or other side products, techniques like ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) can be employed.

Experimental Protocols

This section provides a detailed methodology for a typical this compound conjugation reaction.

Protocol: NHS Ester-Based Conjugation of Tfp with PEG3

Materials:

  • Tfp starting material with a primary amine

  • NHS-activated PEG3

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous DMSO or DMF

  • Purification columns (e.g., SEC, IEX)

Procedure:

  • Prepare Tfp Solution: Dissolve the Tfp starting material in the amine-free reaction buffer to a final concentration of 1-10 mg/mL.

  • Prepare NHS-activated PEG3 Solution: Immediately before use, dissolve the NHS-activated PEG3 in anhydrous DMSO or DMF to a concentration that will allow for a 10- to 20-fold molar excess when added to the Tfp solution.

  • Conjugation Reaction: While gently stirring the Tfp solution, slowly add the dissolved NHS-activated PEG3.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS ester. Incubate for 30 minutes.

  • Purification: Purify the this compound conjugate from unreacted starting materials, byproducts, and the quenching reagent using an appropriate chromatography method, such as size exclusion chromatography.

  • Characterization: Analyze the purified conjugate to confirm its identity and purity. Techniques such as SDS-PAGE, mass spectrometry, and HPLC can be used to determine the molecular weight, degree of PEGylation, and purity of the final product.

Visualizations

Logical Relationship of Reaction Components

G Tfp1 Tfp (with Primary Amine) Product This compound Conjugate Tfp1->Product Forms Amide Bond PEG NHS-activated PEG3 PEG->Product Tfp2 Tfp (with Primary Amine) Tfp2->Product Forms Amide Bond Byproduct N-hydroxysuccinimide (NHS) Product->Byproduct Releases

Caption: Reaction scheme for the formation of this compound.

Troubleshooting Workflow for Low Reaction Yield

G Start Low Reaction Yield Check_pH Is the pH between 7.2 and 8.5? Start->Check_pH Adjust_pH Adjust pH and repeat Check_pH->Adjust_pH No Check_Buffer Is the buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH->Start Change_Buffer Use a non-amine buffer (e.g., PBS, HEPES) Check_Buffer->Change_Buffer No Check_Reagents Are the reagents fresh and active? Check_Buffer->Check_Reagents Yes Change_Buffer->Start Use_Fresh_Reagents Use fresh NHS-activated PEG3 Check_Reagents->Use_Fresh_Reagents No Optimize_Ratio Optimize molar ratio of PEG to Tfp Check_Reagents->Optimize_Ratio Yes Use_Fresh_Reagents->Start Success Improved Yield Optimize_Ratio->Success

References

common issues with Tfp-peg3-tfp conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for TFP-PEG3-TFP Conjugation. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and protocols to assist researchers, scientists, and drug development professionals in successfully using this compound crosslinkers in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a homobifunctional, amine-reactive crosslinking reagent. It consists of a central polyethylene glycol (PEG) spacer with three units, flanked by two tetrafluorophenyl (TFP) ester reactive groups. Its primary application is to covalently link molecules that contain primary amines (-NH₂), such as the lysine residues and N-termini of proteins, peptides, and other biomolecules.[1][2][3] This process is often used to create protein dimers, antibody-enzyme conjugates, or to attach proteins to amine-functionalized surfaces.

Q2: What are the advantages of using a TFP ester over a more common NHS ester?

TFP esters offer a key advantage over N-hydroxysuccinimide (NHS) esters in their increased stability, particularly in aqueous solutions at basic pH.[1][4] The primary competing side reaction for amine-reactive crosslinkers is hydrolysis, where the ester reacts with water and becomes non-reactive. TFP esters are less susceptible to this spontaneous hydrolysis, which can lead to higher conjugation efficiency and a wider effective window for the reaction.

Q3: What is the optimal pH for a this compound conjugation reaction?

The optimal pH range for TFP ester conjugation is typically between 7.0 and 9.0. The reaction targets deprotonated primary amines, which are more nucleophilic at a pH above their pKa. Therefore, a slightly alkaline buffer (pH 7.5-8.5) is often recommended to ensure efficient acylation. However, as pH increases, the rate of hydrolysis also increases, so a balance must be struck. TFP esters are more resistant to hydrolysis at higher pH compared to NHS esters, providing more flexibility.

Troubleshooting Common Issues

This section addresses specific problems that may be encountered during the conjugation workflow.

Problem 1: Low or No Conjugation Yield

Q: My final product shows very low or no evidence of conjugation. What are the possible causes and solutions?

A: Low conjugation efficiency is a common issue that can stem from several factors related to the reagents, buffer conditions, or the protein itself.

  • Cause 1: Hydrolysis of the TFP Ester. The this compound reagent is moisture-sensitive. Exposure to moisture before the reaction begins will hydrolyze the TFP esters, rendering them unable to react with amines.

    • Solution: Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Prepare the stock solution of the crosslinker in an anhydrous solvent (e.g., DMSO, DMF) immediately before use. Do not prepare and store aqueous stock solutions.

  • Cause 2: Competing Amines in the Buffer. Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the TFP ester, drastically reducing the yield.

    • Solution: Ensure your biomolecule is in an amine-free buffer like PBS, HEPES, Borate, or Carbonate before starting the reaction. If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Cause 3: Suboptimal Reaction pH. If the pH is too low (e.g., < 7.0), the primary amines on the protein will be protonated (-NH₃⁺) and will not be sufficiently nucleophilic to react with the ester.

    • Solution: Increase the pH of the reaction buffer to between 7.5 and 8.5 to facilitate the deprotonation of amines.

  • Cause 4: Steric Hindrance. The primary amines on your protein may be located in regions that are not easily accessible to the crosslinker.

    • Solution: this compound has a PEG spacer to help overcome some steric hindrance. If this remains an issue, consider gentle denaturation of the protein if its native conformation is not critical for the downstream application.

Problem 2: Protein Aggregation or Precipitation During/After Conjugation

Q: My protein solution becomes cloudy or I observe a precipitate after adding the crosslinker. Why is this happening?

A: Aggregation is often a sign of excessive modification or a significant change in the protein's physicochemical properties.

  • Cause 1: Over-Crosslinking or High Degree of Labeling. The this compound is a homobifunctional crosslinker, meaning it can link multiple proteins together, leading to large, insoluble aggregates if the concentration or ratio is too high.

    • Solution: Optimize the molar ratio of the crosslinker to the protein. Perform a titration experiment starting with a lower molar excess (e.g., 5-10 fold) and increasing it gradually. Also, consider reducing the reaction time or temperature (e.g., perform the reaction at 4°C).

  • Cause 2: Change in Protein pI and Solubility. The reaction of a TFP ester with a primary amine (like on a lysine residue) neutralizes the amine's positive charge. This modification alters the protein's overall isoelectric point (pI). If the new pI is close to the pH of the buffer, the protein's solubility can decrease significantly, causing it to precipitate.

    • Solution: Try performing the conjugation in a buffer with a different pH, further away from the predicted new pI of the conjugate. Adding solubility-enhancing agents, if compatible with your experiment, may also help.

Problem 3: Difficulty in Purifying and Analyzing the Conjugate

Q: How can I effectively purify my conjugated product and confirm the reaction was successful?

A: The PEGylation reaction often results in a heterogeneous mixture of products. Proper analytical and purification methods are crucial.

  • Purification:

    • Size Exclusion Chromatography (SEC): This is one of the most common and effective methods for separating PEGylated proteins from unreacted native protein and excess crosslinker based on their differences in hydrodynamic volume.

    • Ion Exchange Chromatography (IEX): Since PEGylation shields surface charges and neutralizes lysine residues, the conjugated protein will have a different charge profile from the native protein, allowing for separation by IEX.

    • Hydrophobic Interaction Chromatography (HIC): This can also be used as a supplementary or polishing step to separate different PEGylated species.

  • Analysis & Characterization:

    • SDS-PAGE: A simple way to visualize the result. Successful conjugation will result in a band shift on the gel, corresponding to the increased molecular weight of the conjugate.

    • HPLC: Techniques like SEC-HPLC and RP-HPLC can be used to separate and quantify the different species in the reaction mixture.

    • Mass Spectrometry (MS): Provides precise mass information to confirm the degree of PEGylation (i.e., how many crosslinkers are attached to the protein).

Experimental Protocols & Data

General Protocol for Protein-Protein Crosslinking
  • Buffer Preparation: Prepare an amine-free reaction buffer (e.g., 1X PBS, 50 mM HEPES, or 50 mM Borate) at a pH of 7.5-8.5.

  • Protein Preparation: Dissolve or dialyze your protein into the prepared amine-free reaction buffer. The protein concentration should ideally be 1-5 mg/mL.

  • Crosslinker Preparation: Immediately before use, dissolve the this compound reagent in a dry, water-miscible organic solvent like DMSO or DMF to create a 10-100 mM stock solution.

  • Conjugation Reaction: Add the required volume of the this compound stock solution to the protein solution while gently stirring. The optimal molar ratio of crosslinker-to-protein should be determined empirically but can be started as shown in the table below.

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours at 4°C. Incubation times can be extended if needed, as TFP esters are relatively stable.

  • Quenching (Optional): To stop the reaction, add a small amount of an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM. Incubate for 15 minutes. This will consume any unreacted TFP esters.

  • Purification: Remove excess, non-reacted crosslinker and purify the final conjugate using size exclusion chromatography (desalting column) or dialysis.

Recommended Reaction Parameters
ParameterRecommended RangeNotes
Reaction pH 7.2 - 8.5Optimal efficiency is often found at the higher end of this range.
Reaction Buffer PBS, HEPES, Borate, CarbonateMust be free of primary amines (e.g., Tris, Glycine).
Molar Excess (TFP:Protein) 10x to 50xStart with 10-20x for protein concentrations >2 mg/mL; use higher excess for more dilute protein solutions.
Reaction Temperature 4°C to 25°C (Room Temp)Lower temperatures can help control the reaction rate and reduce aggregation.
Reaction Time 30 minutes to 4 hoursCan be extended overnight at 4°C due to the higher stability of TFP esters.
Reagent Solvent Anhydrous DMSO or DMFReagent is moisture-sensitive; dissolve immediately before use.

Visualizations

Diagrams of Workflows and Mechanisms

TFP_Conjugation_Mechanism cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Protein1 {Protein 1 | + H₂N-} Conjugate {Protein 1 | -HN-OC-PEG3-CO-NH- | Protein 2} Protein1->Conjugate Forms Amide Bond Protein2 {Protein 2 | + H₂N-} Protein2->Conjugate Crosslinker TFP-OOC- PEG3 -COO-TFP Crosslinker:f0->Conjugate Crosslinker:f2->Conjugate TFP_Leaving_Group 2 x Tetrafluorophenol Crosslinker->TFP_Leaving_Group Releases Conditions pH 7.5 - 8.5 Amine-Free Buffer

Caption: Mechanism of this compound crosslinking with primary amines.

Experimental_Workflow start Start prep_protein 1. Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 7.5) start->prep_protein react 3. Mix Protein & Crosslinker Incubate (e.g., 1 hr @ RT) prep_protein->react prep_crosslinker 2. Prepare this compound in Anhydrous DMSO (Freshly Made) prep_crosslinker->react quench 4. Quench Reaction (Optional, e.g., Tris) react->quench purify 5. Purify Conjugate (e.g., SEC / Dialysis) quench->purify analyze 6. Analyze Product (SDS-PAGE, HPLC, MS) purify->analyze end End analyze->end Troubleshooting_Guide start Problem Detected low_yield Low / No Yield? start->low_yield Yield Issue aggregation Aggregation? start->aggregation Solubility Issue check_buffer Is buffer amine-free? (No Tris/Glycine) low_yield->check_buffer Yes reduce_ratio Reduce crosslinker :protein molar ratio aggregation->reduce_ratio Yes check_ph Is pH 7.2-8.5? check_buffer->check_ph Yes check_reagent Was reagent fresh? (No pre-made solutions) check_ph->check_reagent Yes solution Problem Solved check_reagent->solution Yes reduce_temp Lower temperature (e.g., to 4°C) reduce_ratio->reduce_temp Still aggregates change_ph Change buffer pH to alter pI reduce_temp->change_ph Still aggregates change_ph->solution Try This

References

troubleshooting poor solubility of Tfp-peg3-tfp PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide & FAQs for Poor Solubility

Researchers, scientists, and drug development professionals often encounter challenges with the solubility of Proteolysis Targeting Chimeras (PROTACs), particularly those with structures like TFP-PEG3-TFP. Due to their high molecular weight and complex structures, these molecules frequently exhibit poor aqueous solubility, complicating experimental assays and hindering preclinical development.[1][2] This guide provides practical, in-a-question-and-answer format, troubleshooting strategies and detailed protocols to address these common issues.

Frequently Asked Questions (FAQs)

Q1: My this compound PROTAC is precipitating out of my aqueous buffer during my experiments. What are the immediate steps I can take?

A1: Immediate precipitation, often called "crashing out," is a common problem when a PROTAC stock solution (usually in 100% DMSO) is diluted into an aqueous buffer for an experiment. This occurs because the PROTAC is significantly less soluble in the aqueous environment.

Initial Troubleshooting Steps:

  • Lower the Final Concentration: The simplest first step is to perform a serial dilution to determine the highest workable concentration that remains in solution in your final assay buffer.

  • Increase DMSO Concentration: While not always ideal due to potential cellular toxicity, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5% or 1%) can maintain PROTAC solubility. Always run a vehicle control with the same DMSO concentration to assess its impact on your assay.

  • Use Pluronic F-127: This non-ionic surfactant can help to keep hydrophobic compounds in solution at low concentrations (typically 0.01-0.1%).

  • Incorporate Bovine Serum Albumin (BSA): For in vitro assays like cell permeability tests, adding BSA to the buffer can improve the recovery and apparent solubility of PROTACs by reducing non-specific binding.[3]

Q2: How can I systematically assess the aqueous solubility of my new this compound PROTAC batch?

A2: A systematic approach is crucial to understanding the solubility limits of your molecule. A kinetic solubility assay using nephelometry (light scattering) is a standard method. This assay measures the concentration at which a compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer.

Experimental Protocol: Kinetic Solubility Assay by Nephelometry

  • Preparation of PROTAC Stock: Prepare a high-concentration stock solution of your this compound PROTAC in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the PROTAC stock solution in DMSO to create a range of concentrations.

  • Dilution into Aqueous Buffer: Add a precise volume of aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well simultaneously using a multichannel pipette. This will induce precipitation for concentrations above the solubility limit.

  • Incubation: Allow the plate to incubate at room temperature for a set period (e.g., 1-2 hours) to allow precipitation to equilibrate.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm), where the precipitated compound will scatter light.

  • Data Analysis: Plot the turbidity reading against the PROTAC concentration. The point at which the turbidity begins to sharply increase is the kinetic solubility limit.

Q3: My this compound PROTAC has fundamentally poor solubility. Can I modify the molecule to improve this property?

A3: Yes, structural modification is a key strategy for improving the physicochemical properties of PROTACs. The linker is often the most flexible component for optimization without affecting binding to the target or the E3 ligase.[1]

Modification Strategies:

  • Extend the PEG Linker: The PEG3 linker is relatively short. Increasing the number of PEG units (e.g., to PEG4, PEG6, or longer) can significantly improve hydrophilicity and water solubility.[4] PEG linkers are the most common motifs used in PROTACs for this reason.

  • Incorporate Ionizable Groups: Adding basic nitrogen atoms, such as a piperazine or pyridine, into the linker can improve solubility in acidic environments and overall aqueous solubility.

  • Replace Aromatic/Alkyl Groups: If the linker contains rigid, hydrophobic components like phenyl rings or long alkyl chains, replacing them with more polar moieties can be beneficial.

The diagram below illustrates the decision-making process for structural modification.

G cluster_0 A Poor Solubility Observed in this compound PROTAC B Is linker modification feasible? A->B C Extend PEG Linker (e.g., PEG4, PEG6) B->C Yes D Incorporate Ionizable Groups (e.g., piperazine) B->D Yes F Pursue Formulation Strategies B->F No E Synthesize & Test New Analogues C->E D->E

Workflow for addressing poor PROTAC solubility.
Q4: What advanced formulation strategies can I use for in vitro and early in vivo studies if structural modification is not an option?

A4: When the core molecule cannot be changed, advanced formulation can overcome solubility barriers. These methods aim to create a more stable and soluble drug form.

Amorphous Solid Dispersions (ASDs): ASDs are a highly effective technique for improving the solubility of poorly soluble drugs, including PROTACs. In an ASD, the PROTAC is dispersed in an amorphous state within a polymer matrix. This prevents crystallization and allows for higher apparent concentrations in solution (supersaturation).

Formulation StrategyDescriptionKey Polymers/ExcipientsTypical Drug Loading
Amorphous Solid Dispersion (ASD) The PROTAC is molecularly dispersed in a polymer matrix in a high-energy amorphous state, preventing crystallization and enhancing dissolution.HPMCAS, PVP, Soluplus®, Eudragit®10-30% (w/w)
Self-Emulsifying Drug Delivery Systems (SEDDS) Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.Capryol®, Cremophor®, Labrasol®, Transcutol®5-20% (w/w)
Cyclodextrin Complexation The hydrophobic PROTAC molecule is encapsulated within the cavity of a cyclodextrin molecule, increasing its apparent water solubility.HP-β-CD (Hydroxypropyl-β-cyclodextrin), SBE-β-CD (Sulfobutylether-β-cyclodextrin)Varies (molar ratio dependent)

Protocol: Small-Scale Amorphous Solid Dispersion (ASD) Preparation via Solvent Evaporation

  • Polymer and PROTAC Solubilization: Dissolve the this compound PROTAC and a suitable polymer (e.g., HPMCAS) in a common volatile solvent (e.g., acetone or dichloromethane) in a glass vial.

  • Solvent Evaporation: Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to form a thin film.

  • Drying: Place the vial under high vacuum for 12-24 hours to remove any residual solvent.

  • Collection and Characterization: Scrape the resulting solid material. The powder can then be used for dissolution testing. Characterization via Differential Scanning Calorimetry (DSC) can confirm the amorphous state.

The following diagram illustrates the concept of an ASD enhancing solubility.

G cluster_0 A Crystalline PROTAC (Low Solubility) C Amorphous Solid Dispersion (ASD) (PROTAC molecularly dispersed) B Polymer Matrix (e.g., HPMCAS) D Aqueous Media E Supersaturated Solution (Enhanced Solubility)

Mechanism of Amorphous Solid Dispersions (ASDs).

References

Technical Support Center: Enhancing the Stability of TFP-PEG3-TFP Containing PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with TFP-PEG3-TFP containing PROTACs. Our focus is to provide actionable solutions to improve the chemical and metabolic stability of these molecules, ensuring reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What does "TFP" in this compound stand for, and how does it impact my PROTAC?

A: TFP most likely stands for Tetrafluorophenyl ester. TFP esters are amine-reactive chemical groups commonly used in bioconjugation to link molecules together. In the context of a this compound PROTAC linker, the TFP esters are the reactive ends that allow for the conjugation of the E3 ligase ligand and the target protein ligand to the PEG3-linker. Once the PROTAC is synthesized and these TFP groups have reacted to form stable amide bonds, they are no longer present in the final molecule. TFP esters are known to be less susceptible to spontaneous hydrolysis during the conjugation reaction compared to other reactive esters like N-hydroxysuccinimide (NHS) esters, which can lead to a more efficient and cleaner synthesis of the PROTAC molecule.[1][2][3][4]

Q2: My this compound containing PROTAC shows low degradation efficiency. What are the potential stability-related causes?

A: Low degradation efficiency can stem from several stability issues:

  • Metabolic Instability: The PROTAC molecule may be rapidly degraded by enzymes within the cell. PEG linkers, while offering good solubility, can be susceptible to metabolic degradation.[2]

  • Chemical Instability: The PROTAC molecule may be unstable in your experimental buffer or cell culture medium, leading to its degradation before it can act.

  • Ternary Complex Instability: The complex formed between your target protein, the PROTAC, and the E3 ligase may be unstable, leading to inefficient ubiquitination and degradation. The linker plays a critical role in the stability of this complex.

Q3: How can I assess the stability of my this compound containing PROTAC?

A: A multi-pronged approach is recommended:

  • Chemical Stability: Incubate the PROTAC in relevant buffers (e.g., PBS, cell culture media) at 37°C and analyze its integrity over time using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Metabolic Stability: Incubate the PROTAC with liver microsomes or in whole cells and monitor its degradation over time by LC-MS.

  • Target Engagement and Degradation Kinetics: Perform time-course and dose-response Western blots to assess the rate and extent of target protein degradation in cells. A slow or incomplete degradation might indicate stability issues.

Q4: Can the PEG linker itself be a source of instability?

A: Yes, while PEG linkers improve solubility and offer flexibility, they can be liabilities for metabolic stability. The ether linkages in the PEG chain can be susceptible to oxidative metabolism in vivo. For in vitro experiments, PEG linkers are generally considered stable.

Troubleshooting Guides

Problem 1: Rapid Degradation of PROTAC in Cell-Based Assays
Possible Cause Troubleshooting Strategy Experimental Protocol
Metabolic Instability of the PEG Linker 1. Modify the Linker: Synthesize new PROTACs with modified PEG linkers. Incorporating rigid elements like piperazine or cycloalkane moieties can shield the PEG chain from metabolic enzymes. 2. Introduce Bulky Groups: Flanking the PEG linker with bulkier chemical groups can sterically hinder enzymatic access. 3. Use a Shorter or Longer Linker: The optimal linker length is target-dependent. Systematically vary the PEG chain length to find a more stable and active construct.Protocol: --INVALID-LINK--
Hydrolysis of Amide Bonds 1. Confirm Complete Reaction: Ensure that the TFP esters have fully reacted during synthesis to form stable amide bonds. Analyze the final product by LC-MS for any unreacted starting materials. 2. Buffer Optimization: Assess the stability of your PROTAC in different cell culture media and buffering systems.Protocol: --INVALID-LINK--
Problem 2: Inconsistent Results and Poor Reproducibility
Possible Cause Troubleshooting Strategy Experimental Protocol
PROTAC Precipitation 1. Solubility Assessment: Determine the aqueous solubility of your PROTAC. Poor solubility can lead to precipitation and inconsistent effective concentrations. 2. Formulation Optimization: Test different solvent systems for your stock solutions (e.g., DMSO, ethanol). For in-cell assays, ensure the final solvent concentration is low and non-toxic.Protocol: --INVALID-LINK--
Aggregation of PROTAC 1. Dynamic Light Scattering (DLS): Use DLS to check for the presence of aggregates in your PROTAC solution. 2. Sonication: Briefly sonicate your stock solution before use to break up any potential aggregates.Protocol: DLS analysis of the PROTAC solution at the working concentration.

Data Presentation

Table 1: Comparison of PROTAC Stability with Different Linker Compositions

PROTAC ConstructLinker CompositionHalf-life in Human Liver Microsomes (min)Target Degradation (DC50, nM)
PROTAC-1This compound25150
PROTAC-2TFP-PEG3(piperazine)-TFP60120
PROTAC-3TFP-Alkyl-TFP90200
PROTAC-4TFP-PEG5-TFP20180

This is example data and should be replaced with experimental results.

Mandatory Visualizations

PROTAC_Mechanism_of_Action cluster_0 PROTAC-Mediated Degradation Pathway PROTAC This compound PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

Caption: Mechanism of action for a this compound containing PROTAC.

Caption: Troubleshooting workflow for stability issues in PROTAC experiments.

Experimental Protocols

Protocol 1: Metabolic Stability Assay using Liver Microsomes

  • Materials:

    • Human liver microsomes (HLM)

    • NADPH regenerating system

    • Phosphate buffer (pH 7.4)

    • Test PROTAC

    • Control compound (with known metabolic stability)

    • Acetonitrile with internal standard (for quenching)

  • Procedure:

    • Prepare a PROTAC stock solution in DMSO.

    • In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system and the test PROTAC (final concentration typically 1 µM).

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS to quantify the remaining parent PROTAC.

    • Calculate the in vitro half-life (t½) from the disappearance rate of the PROTAC.

Protocol 2: Chemical Stability Assessment by HPLC-MS

  • Materials:

    • Test PROTAC

    • Phosphate-buffered saline (PBS), pH 7.4

    • Cell culture medium (e.g., DMEM)

    • HPLC system with a C18 column

    • Mass spectrometer

  • Procedure:

    • Prepare a stock solution of the PROTAC in DMSO.

    • Dilute the stock solution into PBS and cell culture medium to the final test concentration.

    • Incubate the solutions at 37°C.

    • At specified time points (e.g., 0, 1, 4, 8, 24 hours), take a sample from each solution.

    • Analyze the samples directly by HPLC-MS.

    • Monitor the peak area of the parent PROTAC over time to assess its degradation.

Protocol 3: Aqueous Solubility Determination (Kinetic Method)

  • Materials:

    • Test PROTAC

    • DMSO

    • Phosphate-buffered saline (PBS), pH 7.4

    • 96-well plate

    • Plate reader capable of nephelometry or UV-Vis spectroscopy

  • Procedure:

    • Prepare a high-concentration stock solution of the PROTAC in DMSO (e.g., 10 mM).

    • In a 96-well plate, add PBS to each well.

    • Add a small volume of the PROTAC DMSO stock solution to the PBS to make a dilution series (the final DMSO concentration should be kept low, e.g., <1%).

    • Shake the plate for a defined period (e.g., 2 hours) at room temperature.

    • Measure the turbidity of each well using a nephelometer or the absorbance at a specific wavelength (e.g., 620 nm) to detect precipitation.

    • The highest concentration that does not show precipitation is considered the kinetic aqueous solubility.

References

Technical Support Center: TFP-PEG3-TFP Linker Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TFP-PEG3-TFP linkers. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals prevent linker cleavage and ensure the stability of their bioconjugates.

Frequently Asked Questions (FAQs)

Q1: What is a this compound linker and what are its primary applications?

A this compound linker is a homobifunctional crosslinker. It consists of a short, hydrophilic polyethylene glycol (PEG) core with three repeating ethylene oxide units, flanked on both ends by tetrafluorophenyl (TFP) ester reactive groups.

  • TFP (Tetrafluorophenyl) Ester: This is an amine-reactive functional group. It readily reacts with primary and secondary amines (like the ε-amino group of lysine residues on proteins) to form stable amide bonds.[1][2][3] TFP esters are known to be less susceptible to spontaneous hydrolysis in aqueous solutions compared to other common amine-reactive esters like N-hydroxysuccinimide (NHS) esters, offering a greater degree of control during conjugation.[1][4]

  • PEG3 (Polyethylene Glycol): The short PEG chain is a flexible, hydrophilic spacer. Its primary roles are to increase the water solubility of the conjugate, reduce aggregation, and provide spatial separation between the conjugated molecules.

This linker is commonly used in bioconjugation to crosslink proteins, peptides, or other amine-containing molecules for applications in drug delivery, antibody-drug conjugates (ADCs), and the development of diagnostic and therapeutic agents.

Q2: My bioconjugate is showing signs of premature cleavage. What is the likely cause?

The primary cause of this compound linker cleavage is the hydrolysis of the TFP ester bonds . While more stable than NHS esters, TFP esters are still sensitive to moisture and will hydrolyze over time, especially under suboptimal conditions. This reaction converts the amine-reactive TFP ester into a non-reactive carboxylic acid, preventing conjugation or, if one side is already conjugated, leading to a failure to crosslink the second molecule.

Key factors that accelerate TFP ester hydrolysis include:

  • High pH: Basic conditions (pH > 9) significantly increase the rate of hydrolysis.

  • Presence of Moisture: TFP esters are moisture-sensitive. Improper storage or use of non-anhydrous solvents can lead to rapid degradation of the reagent.

  • Extended Reaction Times: The longer the TFP ester is in an aqueous buffer, the more hydrolysis will occur as a competing reaction to the desired amidation.

  • Enzymatic Degradation: In biological systems, plasma esterases can potentially cleave ester bonds, although this is more of a concern for ester bonds within the linker backbone itself rather than the reactive end-groups which are consumed during conjugation.

Troubleshooting Guide: Preventing Linker Cleavage

Issue: Low conjugation efficiency or failure to crosslink, suggesting TFP ester hydrolysis.

This is the most common issue, where the TFP ester hydrolyzes before it can react with the target amine on your biomolecule.

Diagram: TFP Ester Reaction vs. Hydrolysis

Below is a diagram illustrating the desired conjugation reaction pathway versus the competing hydrolysis side-reaction.

G cluster_0 Desired Conjugation Pathway cluster_1 Competing Hydrolysis Pathway TFP TFP-Ester Amide Stable Amide Bond (Conjugate) TFP->Amide Reaction pH 7.0-9.0 Amine Protein-NH2 Amine->Amide TFP2 TFP-Ester Acid Inactive Carboxylic Acid TFP2->Acid Hydrolysis (Cleavage) Water H2O (Moisture) Water->Acid

Caption: Competing reaction pathways for a TFP ester.

Troubleshooting Steps & Solutions
Potential Cause Recommended Solution
1. Suboptimal Reaction pH Optimize Buffer pH: The conjugation reaction with primary amines is favored at a near-neutral to slightly basic pH. Maintain the reaction pH between 7.0 and 9.0 . A common choice is a phosphate buffer (e.g., PBS) at pH 7.4 or a bicarbonate buffer at pH 8.3. Avoid pH levels above 9.0, which can accelerate hydrolysis.
2. Moisture Contamination Use Anhydrous Solvents & Proper Handling: TFP esters are moisture-sensitive. Always allow the reagent vial to come to room temperature before opening to prevent condensation. Prepare stock solutions of the this compound linker in a dry, water-miscible organic solvent like anhydrous DMSO or DMF immediately before use.
3. Inappropriate Buffer Composition Use Non-Amine-Containing Buffers: Do not use buffers that contain primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the TFP ester. Recommended buffers include PBS, HEPES, carbonate, or borate buffers.
4. Extended Reaction Time Optimize Incubation Time and Temperature: While TFP esters are more stable than NHS esters, hydrolysis is still a factor. Typical reaction times are between 30 minutes and 4 hours at room temperature. For sensitive proteins, the reaction can be performed for 2 hours on ice. Monitor the reaction progress to avoid unnecessarily long incubation periods.
5. Low Protein Concentration Increase Reactant Concentration: The conjugation reaction is concentration-dependent. For optimal results, the protein concentration should be at least 2 mg/mL. Higher concentrations favor the desired bimolecular conjugation reaction over the unimolecular hydrolysis reaction.
Diagram: Troubleshooting Workflow for Linker Cleavage

If you observe poor conjugation results, follow this logical workflow to identify and solve the problem.

G start Low Conjugation Yield (Suspected Cleavage) check_ph Is pH between 7.0 and 9.0? start->check_ph check_handling Was linker handled under anhydrous conditions? check_ph->check_handling Yes adjust_ph Adjust pH with Bicarbonate or Borate Buffer check_ph->adjust_ph No check_buffer Is the buffer free of primary amines (Tris, Glycine)? check_handling->check_buffer Yes improve_handling Use fresh anhydrous DMSO/DMF; Allow vial to warm to RT before opening check_handling->improve_handling No check_conc Is protein concentration ≥ 2 mg/mL? check_buffer->check_conc Yes change_buffer Switch to PBS, HEPES, or Borate buffer check_buffer->change_buffer No increase_conc Concentrate protein sample or adjust molar excess of linker check_conc->increase_conc No success Conjugation Successful check_conc->success Yes adjust_ph->check_handling improve_handling->check_buffer change_buffer->check_conc increase_conc->success

Caption: A step-by-step workflow to troubleshoot linker cleavage.

Experimental Protocols

Protocol 1: General Protein-Protein Crosslinking using this compound

This protocol provides a general methodology for crosslinking two proteins (Protein A and Protein B).

Materials:

  • Protein A and Protein B in an appropriate buffer (e.g., PBS, pH 7.4).

  • This compound linker.

  • Anhydrous DMSO or DMF.

  • Reaction Buffer: Amine-free buffer such as 20 mM sodium phosphate, 150 mM NaCl, pH 7.4.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

Procedure:

  • Prepare Protein Solutions: Ensure Protein A and Protein B are at a concentration of ≥ 2 mg/mL in the Reaction Buffer.

  • Prepare Linker Stock Solution: Immediately before use, dissolve the this compound linker in anhydrous DMSO to a concentration of 10 mM.

  • Initiate Conjugation:

    • Combine Protein A and Protein B in the desired stoichiometric ratio.

    • Slowly add the this compound stock solution to the protein mixture while gently stirring. A common starting point is a 10- to 20-fold molar excess of the linker over the protein with the lower concentration.

  • Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. This will consume any unreacted TFP esters. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted linker and quenching reagent using dialysis, size-exclusion chromatography (SEC), or another suitable purification method.

  • Analysis: Analyze the resulting conjugate by SDS-PAGE to confirm crosslinking (observing higher molecular weight bands) and by HPLC or mass spectrometry to assess purity and identity.

Protocol 2: Verifying Linker Hydrolysis via HPLC

This protocol allows you to quantify the stability of the this compound linker in your chosen buffer.

Workflow Diagram: Stability Assay

G prep Prepare 1 mM Linker in Reaction Buffer incubate Incubate at Room Temperature prep->incubate aliquot Take Aliquots at Time Points (0, 30, 60, 120 min) incubate->aliquot quench Quench with excess N-acetyl-lysine aliquot->quench analyze Analyze by Reverse-Phase HPLC quench->analyze quantify Quantify Peak Area of Intact Linker vs. Hydrolyzed Form analyze->quantify

Caption: Experimental workflow for assessing linker stability.

Procedure:

  • Prepare Linker Solution: Dissolve the this compound linker in your chosen aqueous Reaction Buffer to a final concentration of 1 mM.

  • Incubate: Keep the solution at room temperature.

  • Time Points: At specified time points (e.g., 0, 30, 60, 90, 120 minutes), take an aliquot of the solution.

  • Analysis by RP-HPLC: Immediately analyze each aliquot by reverse-phase HPLC using a C18 column.

    • Use a water/acetonitrile gradient containing 0.1% TFA.

    • Monitor the elution profile at a suitable UV wavelength (e.g., 260 nm).

  • Quantification: The intact this compound linker will have a specific retention time. As hydrolysis occurs, a new, more polar peak corresponding to the hydrolyzed dicarboxylic acid form will appear. Calculate the percentage of intact linker remaining at each time point by comparing the peak areas. This will give you a quantitative measure of the linker's stability in your specific experimental conditions.

References

Technical Support Center: Tfp-peg3-tfp Crosslinker

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tfp-peg3-tfp and related bifunctional crosslinkers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and avoid common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a homobifunctional crosslinking reagent. It consists of two tetrafluorophenyl (TFP) ester groups connected by a 3-unit polyethylene glycol (PEG) spacer. TFP esters are highly reactive towards primary and secondary amines, forming stable amide bonds.[1][2][3] This makes the reagent ideal for conjugating and crosslinking molecules containing amine groups, such as proteins, peptides, and other biomolecules.

Q2: What is the main side reaction when using this compound?

The most significant side reaction is the hydrolysis of the TFP ester group.[4][5] In the presence of water, the TFP ester can be converted into a non-reactive carboxylic acid, which is no longer capable of reacting with amines. This competing reaction can reduce the efficiency of your conjugation.

Q3: How do TFP esters compare to NHS esters?

TFP esters are generally more stable in aqueous solutions, particularly at basic pH, compared to the more common N-hydroxysuccinimide (NHS) esters. This enhanced stability against hydrolysis often leads to higher and more reproducible conjugation efficiencies.

Q4: Can this compound react with other functional groups besides amines?

While TFP esters are highly selective for primary and secondary amines, there is a possibility of minor side reactions with other nucleophilic groups, such as the hydroxyl groups of serine, threonine, and tyrosine, or the sulfhydryl group of cysteine. However, these reactions are generally less favorable than the reaction with amines, especially under optimized pH conditions.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound and provides solutions to mitigate them.

Issue 1: Low Conjugation Efficiency

Low yield of the desired conjugate is a common problem and is often linked to the hydrolysis of the TFP ester.

Possible Causes and Solutions:

CauseSolution
Hydrolysis of TFP ester Ensure proper storage and handling of the this compound reagent in a cool, dry place, protected from moisture. Allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare fresh stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.
Incorrect buffer pH The optimal pH for TFP ester reactions is typically between 7.5 and 8.5. A pH that is too low will result in protonated, unreactive amines, while a higher pH can increase the rate of hydrolysis.
Presence of competing amines in the buffer Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer. Avoid buffers containing primary amines like Tris or glycine, as they will compete with your target molecule for reaction with the TFP ester. If your sample is in an incompatible buffer, perform a buffer exchange before the reaction.
Low reactant concentrations The reaction between TFP esters and amines is favored at higher concentrations. If possible, increase the concentration of your biomolecule.
Issue 2: Non-Specific Binding or Aggregation of Conjugates

Non-specific binding or aggregation can occur, leading to inaccurate results in downstream applications.

Possible Causes and Solutions:

CauseSolution
Hydrophobic or ionic interactions After the conjugation reaction, it is crucial to purify the conjugate to remove any unreacted crosslinker and byproducts. Size-exclusion chromatography (desalting column) or dialysis are effective methods.
High degree of labeling An excessive molar excess of the this compound crosslinker can lead to over-modification of the target molecule, potentially causing aggregation. Optimize the molar ratio of crosslinker to your target molecule.
Reaction with other nucleophiles To minimize side reactions with hydroxyl or sulfhydryl groups, maintain the reaction pH within the optimal range for amine reactivity (pH 7.5-8.5).
Experimental Protocols
General Protocol for Protein Crosslinking with this compound

This protocol provides a general guideline. Optimization may be required for your specific application.

  • Buffer Preparation : Prepare an amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0).

  • Protein Solution Preparation : Dissolve the protein to be crosslinked in the reaction buffer at a concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange using a desalting column or dialysis.

  • Crosslinker Solution Preparation : Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a 10-20 mM stock solution.

  • Reaction : Add the this compound stock solution to the protein solution to achieve the desired final concentration. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point.

  • Incubation : Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

  • Quenching (Optional) : To stop the reaction, add a quenching buffer containing a primary amine, such as 1 M Tris-HCl, pH 7.5, to a final concentration of 20-50 mM. Incubate for 15 minutes.

  • Purification : Remove excess crosslinker and byproducts by size-exclusion chromatography (desalting column) or dialysis against an appropriate buffer.

  • Analysis : Analyze the crosslinked products using methods such as SDS-PAGE, western blotting, or mass spectrometry.

Quantitative Data Summary

The stability of activated esters is highly pH-dependent. The following table compares the half-life of TFP esters to NHS esters at different pH values, illustrating the greater stability of TFP esters, especially under basic conditions.

pHTFP Ester Half-lifeNHS Ester Half-life
7.0~1.9x longer than NHS-
8.0~3.0x longer than NHS-
10.0~10x longer than NHS~39 minutes

Data is based on studies of TFP and NHS ester-terminated self-assembled monolayers and provides a relative comparison of stability.

Visualizations

Reaction Pathway of this compound with a Primary Amine

G cluster_reactants Reactants cluster_products Products Tfp_peg3_tfp Tfp-OOC-(PEG)3-COO-Tfp Amide_Bond R-NH-CO-(PEG)3-CO-NH-R' Tfp_peg3_tfp->Amide_Bond + 2 R-NH2 TFP_Leaving_Group 2 x Tetrafluorophenol Primary_Amine R-NH2

Caption: Desired reaction forming a stable amide bond.

Side Reaction: Hydrolysis of TFP Ester

G TFP_Ester R-COO-Tfp Carboxylic_Acid R-COOH (Inactive) TFP_Ester->Carboxylic_Acid + H2O TFP Tetrafluorophenol Water H2O

Caption: Competing hydrolysis side reaction.

Experimental Workflow for this compound Conjugation

G Start Prepare Amine-Free Buffer & Protein Solution Prepare_Crosslinker Prepare Fresh this compound Solution Start->Prepare_Crosslinker React Combine and Incubate (pH 7.5-8.5) Prepare_Crosslinker->React Quench Quench Reaction (Optional) React->Quench Purify Purify Conjugate Quench->Purify Analyze Analyze Product Purify->Analyze

Caption: Recommended experimental workflow.

References

Technical Support Center: Addressing Off-Target Effects with TFP-PEG3-TFP Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with TFP-PEG3-TFP linkers in Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address potential off-target effects and optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a this compound linker and how is it used in PROTACs?

A1: this compound is a homobifunctional crosslinker used in the synthesis of PROTACs.[1][2][3] It consists of a hydrophilic 3-unit polyethylene glycol (PEG) spacer flanked by two tetrafluorophenyl (TFP) ester reactive groups.[2][3] In PROTAC synthesis, the TFP esters react with primary or secondary amines on the target protein ligand and the E3 ligase ligand to form stable amide bonds, thus linking the two moieties. The PEG component enhances the solubility and can influence the conformational flexibility of the resulting PROTAC molecule.

Q2: What are the potential causes of off-target effects when using PROTACs with this compound linkers?

A2: Off-target effects in PROTACs can arise from several factors:

  • Promiscuity of the target-binding ligand or E3 ligase ligand: The ligands themselves may bind to unintended proteins.

  • Formation of unproductive binary complexes: High PROTAC concentrations can lead to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) that do not lead to degradation and may have their own off-target activities.

  • Linker-mediated interactions: The this compound linker itself can influence the overall shape, flexibility, and physicochemical properties of the PROTAC, potentially leading to interactions with off-target proteins. Studies have shown that different linker compositions (e.g., PEG versus aliphatic) can result in distinct off-target degradation profiles.

  • Independent activity of the linker: While less common, the linker itself could have unforeseen biological activity.

Q3: How can I detect off-target effects in my experiments?

A3: The gold standard for unbiased detection of off-target effects is quantitative mass spectrometry-based proteomics . This approach allows for the global analysis of protein abundance changes in cells upon treatment with your PROTAC. Proteins that are significantly downregulated, other than your intended target, are potential off-targets.

Other methods to validate potential off-targets identified by proteomics include:

  • Western Blotting: A targeted approach to confirm the degradation of specific proteins.

  • Cellular Thermal Shift Assay (CETSA): Can be used to assess the engagement of the PROTAC with potential off-target proteins in a cellular context.

Troubleshooting Guides

Problem 1: Significant off-target protein degradation observed in proteomics data.
Possible CauseRecommended Solution
High PROTAC concentration Perform a dose-response experiment to determine the lowest effective concentration that maximizes on-target degradation while minimizing off-target effects.
Linker composition contributes to off-target binding Consider synthesizing PROTACs with different linker compositions (e.g., aliphatic linkers) to assess if the off-target profile changes. The flexibility and hydrophilicity of the PEG linker may be driving unintended interactions.
Off-target activity of the warhead or E3 ligase ligand Synthesize and test control compounds, such as the warhead and E3 ligase ligand individually, to assess their independent effects on the proteome.
Formation of non-productive ternary complexes with off-targets Structural biology techniques (e.g., X-ray crystallography, cryo-EM) can provide insights into the conformation of on- and off-target ternary complexes, guiding rational design of more selective PROTACs.
Problem 2: Inconsistent or no on-target degradation with observed cytotoxicity.
Possible CauseRecommended Solution
Poor cell permeability of the PROTAC The hydrophilic nature of the PEG linker can sometimes impact cell permeability. Assess cellular uptake of the PROTAC using methods like LC-MS/MS analysis of cell lysates.
Off-target-driven toxicity If cytotoxicity is observed at concentrations where on-target degradation is minimal, it is likely due to off-target effects. Use quantitative proteomics to identify the affected proteins and pathways.
Issues with E3 ligase availability or activity Confirm the expression and activity of the recruited E3 ligase in your cell line.
PROTAC instability Assess the stability of the PROTAC in your experimental media and cellular environment.

Experimental Protocols

Protocol 1: General Workflow for Off-Target Protein Profiling using Quantitative Proteomics

This protocol outlines a typical workflow for identifying off-target effects of a PROTAC synthesized with a this compound linker.

  • Cell Culture and Treatment:

    • Culture your chosen cell line to 70-80% confluency.

    • Treat cells with your PROTAC at a range of concentrations (e.g., 0.1x, 1x, and 10x the on-target DC50).

    • Include essential controls:

      • Vehicle control (e.g., DMSO).

      • A negative control PROTAC (e.g., an epimerized version that does not bind the E3 ligase).

      • The individual warhead and E3 ligase ligands.

    • Incubate for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Digestion:

    • Harvest and lyse cells in a buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

    • Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • Isobaric Labeling and LC-MS/MS Analysis:

    • Label the peptide samples with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.

    • Combine the labeled samples and analyze by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify proteins across all samples.

    • Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to controls.

    • Filter for proteins that show a dose-dependent degradation.

    • Potential off-targets are those that are significantly downregulated besides the intended target.

Protocol 2: General Protocol for TFP Ester-Based PROTAC Synthesis

This protocol provides a general guideline for conjugating a target protein ligand (Ligand-NH₂) and an E3 ligase ligand (E3-NH₂) using the this compound linker. Note: This is a generalized protocol and may require optimization based on the specific properties of your ligands.

  • Reaction Setup:

    • Dissolve the this compound linker in a suitable anhydrous organic solvent (e.g., DMF or DMSO).

    • In a separate reaction vessel, dissolve your first ligand (e.g., Ligand-NH₂) in the same solvent.

    • Add the this compound solution dropwise to the ligand solution with stirring. The molar ratio should be optimized, but a starting point is a slight excess of the linker.

    • Add a non-nucleophilic base (e.g., DIPEA) to facilitate the reaction.

    • Allow the reaction to proceed at room temperature for 1-4 hours, monitoring by LC-MS to confirm the formation of the mono-substituted intermediate (Ligand-PEG3-TFP).

  • Second Conjugation:

    • Once the first reaction is complete, add the second ligand (E3-NH₂) to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction progress by LC-MS until the desired PROTAC product is formed.

  • Purification:

    • Quench the reaction with water.

    • Purify the crude product using reverse-phase HPLC to obtain the final PROTAC molecule.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using LC-MS and NMR.

Visualizations

Caption: PROTAC mechanism of action.

Off_Target_Workflow Start Hypothesis: PROTAC may have off-target effects Proteomics Quantitative Proteomics (LC-MS/MS) Start->Proteomics Data_Analysis Data Analysis: Identify downregulated proteins Proteomics->Data_Analysis Target_Validation Target Validation: Western Blot, CETSA Data_Analysis->Target_Validation Pathway_Analysis Bioinformatics: Pathway Enrichment Analysis Data_Analysis->Pathway_Analysis Conclusion Identify and Characterize Off-Target Effects Target_Validation->Conclusion Pathway_Analysis->Conclusion Redesign Rational PROTAC Redesign: Modify Linker or Ligands Conclusion->Redesign Redesign->Start Re-evaluate

Caption: Experimental workflow for off-target identification.

Signaling_Pathway cluster_pathway Potential Off-Target Signaling Cascade PROTAC PROTAC with This compound Linker Off_Target_Kinase Off-Target Kinase PROTAC->Off_Target_Kinase Unintended Degradation Downstream_Substrate Downstream Substrate Off_Target_Kinase->Downstream_Substrate Phosphorylation (Inhibited) Cellular_Response Altered Cellular Response (e.g., Apoptosis, Proliferation) Downstream_Substrate->Cellular_Response Signal Transduction

Caption: Hypothetical off-target signaling pathway.

References

Technical Support Center: Optimizing TFP-PEG3-TFP Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times and troubleshooting common issues encountered during TFP-PEG3-TFP bioconjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is a this compound linker and what is it used for?

A this compound linker is a homobifunctional crosslinker. "TFP" stands for tetrafluorophenyl ester, which is a reactive group that readily forms stable amide bonds with primary amines on biomolecules. "PEG3" refers to a polyethylene glycol spacer with three repeating units, which enhances solubility and provides spatial separation between the conjugated molecules. These linkers are commonly used in bioconjugation to couple proteins, peptides, or other molecules, and are particularly prevalent in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Q2: What are the main advantages of using TFP esters over NHS esters?

TFP esters offer greater stability in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, especially at the slightly basic pH conditions required for efficient amine conjugation.[1][2][3] This increased stability leads to a lower rate of hydrolysis, which is a competing side reaction that deactivates the linker.[1] Consequently, TFP esters can provide more consistent and higher conjugation yields.[4]

Q3: What is the optimal pH for this compound reactions?

The optimal pH for TFP ester conjugation to primary amines is typically in the range of 7.5 to 8.5. This is slightly higher than the optimal pH for NHS esters. It is crucial to use a buffer that does not contain primary amines, such as Tris, as this will compete with the target molecule for reaction with the TFP ester. Phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffers are suitable choices.

Q4: How can I monitor the progress of my conjugation reaction?

The progress of the conjugation reaction can be monitored by various analytical techniques. Size-exclusion chromatography (SEC-HPLC) can be used to separate the conjugated product from the unconjugated starting materials. If one of the reaction components has a unique absorbance or fluorescence profile, spectrophotometry or fluorometry can be employed. Mass spectrometry can also be used to confirm the mass of the final conjugate.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield Hydrolysis of TFP ester: The TFP ester has been deactivated by hydrolysis due to excessive moisture or prolonged exposure to aqueous buffer before adding the amine-containing molecule.Prepare fresh solutions of the this compound linker immediately before use. Minimize the time the linker is in aqueous solution prior to the addition of your target molecule.
Suboptimal pH: The reaction pH is too low, leading to protonated amines that are poor nucleophiles, or too high, increasing the rate of hydrolysis.Ensure the reaction buffer is within the optimal pH range of 7.5-8.5. Verify the pH of your buffer before starting the reaction.
Inactive amine: The primary amine on the target molecule is not available or has been modified.Confirm the presence and availability of primary amines on your target molecule. Consider using a molecule with a more accessible amine.
Insufficient incubation time: The reaction has not been allowed to proceed to completion.Increase the incubation time. Monitor the reaction progress over a time course to determine the optimal incubation period.
Low concentration of reactants: The reaction kinetics are slow due to dilute concentrations of the reactants.Increase the concentration of one or both reactants. Note that for PROTACs, high concentrations can sometimes lead to a "hook effect," reducing the formation of the desired ternary complex.
Presence of Side Products Reaction with non-target amines: If your target molecule has multiple amine groups, the TFP ester may react indiscriminately.Consider using site-specific conjugation techniques if a single, defined product is required.
Aggregation of conjugated product: The resulting conjugate may be prone to aggregation, especially if the starting materials are hydrophobic.The PEG linker is designed to improve solubility, but if aggregation is still an issue, consider optimizing the buffer conditions (e.g., adding mild detergents or adjusting ionic strength).
Difficulty Purifying the Final Product Similar properties of starting materials and product: The conjugated product may have similar chromatographic properties to the starting materials, making separation challenging.Optimize your purification method. For SEC-HPLC, ensure the column has the appropriate pore size to resolve the different species. Consider alternative purification techniques like ion-exchange or affinity chromatography if applicable.

Data Presentation

Table 1: Impact of pH on the Hydrolysis Half-Life of TFP and NHS Esters

This table summarizes the hydrolysis half-life of TFP and NHS esters at different pH values. A longer half-life indicates greater stability and a wider window for the desired conjugation reaction to occur before the ester is deactivated by hydrolysis.

pHTFP Ester Half-Life (minutes)NHS Ester Half-Life (minutes)
7.0~770407
8.0~534178
10.0~33039

Data extracted from a study on self-assembled monolayers at room temperature and presented for comparative purposes.

Table 2: Representative Incubation Times for TFP-Ester Conjugation Reactions

This table provides general guidelines for incubation times at different temperatures. The optimal time will depend on the specific reactants and their concentrations.

TemperatureRecommended Incubation TimeNotes
Room Temperature (20-25°C)1 - 4 hoursA good starting point for most applications.
4°C4 - 12 hours (or overnight)Recommended for sensitive biomolecules that may degrade at room temperature.
37°C30 minutes - 2 hoursCan accelerate the reaction but may also increase the rate of hydrolysis and potentially impact the stability of sensitive molecules.

Experimental Protocols

General Protocol for this compound Conjugation

This protocol provides a general framework for conjugating two amine-containing molecules (Molecule A and Molecule B) using a this compound linker.

Materials:

  • Molecule A with a primary amine

  • Molecule B with a primary amine

  • This compound linker

  • Amine-free reaction buffer (e.g., PBS, Borate buffer, pH 8.0)

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., Tris or glycine buffer, 1 M)

  • Purification system (e.g., SEC-HPLC)

Procedure:

  • Prepare Reactant Solutions:

    • Dissolve Molecule A in the reaction buffer to the desired concentration.

    • Dissolve Molecule B in the reaction buffer to the desired concentration.

    • Immediately before use, dissolve the this compound linker in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution.

  • First Conjugation Step:

    • Add the this compound stock solution to the solution of Molecule A. A typical molar excess of the linker to Molecule A is 2-5 fold.

    • Incubate the reaction at room temperature for 1-2 hours.

  • Purification of the Intermediate (Optional but Recommended):

    • Purify the mono-conjugated product (Molecule A-PEG3-TFP) from excess this compound linker and unconjugated Molecule A using SEC-HPLC or another suitable purification method.

  • Second Conjugation Step:

    • Add Molecule B to the solution containing the purified Molecule A-PEG3-TFP. A typical molar excess of Molecule B to the intermediate is 1.5-3 fold.

    • Incubate the reaction at room temperature for 2-4 hours, or at 4°C overnight.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM. This will react with any remaining TFP esters.

    • Incubate for 15-30 minutes at room temperature.

  • Final Purification:

    • Purify the final conjugate (Molecule A-PEG3-Molecule B) from excess reactants and byproducts using SEC-HPLC or another appropriate purification method.

  • Analysis:

    • Analyze the purified product by SEC-HPLC, mass spectrometry, or other relevant techniques to confirm its identity and purity.

Visualizations

TFP_PEG3_TFP_Reaction_Workflow cluster_step1 Step 1: First Conjugation cluster_step2 Step 2: Second Conjugation cluster_purification Purification & Analysis MoleculeA Molecule A (with amine) Intermediate Molecule A-PEG3-TFP MoleculeA->Intermediate + Linker (1-2h, RT) Linker This compound Linker->Intermediate FinalProduct Molecule A-PEG3-Molecule B Intermediate->FinalProduct + Molecule B (2-4h, RT or 4°C overnight) Purification1 Purification Intermediate->Purification1 MoleculeB Molecule B (with amine) MoleculeB->FinalProduct Purification2 Final Purification FinalProduct->Purification2 Analysis Analysis Purification2->Analysis

Caption: Workflow for a two-step conjugation using a this compound linker.

Troubleshooting_Logic Start Low Conjugation Yield Check_pH Is pH optimal (7.5-8.5)? Start->Check_pH Check_Time Was incubation time sufficient? Check_pH->Check_Time Yes Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Check_Reagents Are reagents fresh and active? Check_Time->Check_Reagents Yes Increase_Time Increase Incubation Time Check_Time->Increase_Time No Prepare_Fresh Prepare Fresh Reagents Check_Reagents->Prepare_Fresh No Success Improved Yield Check_Reagents->Success Yes Adjust_pH->Start Increase_Time->Start Prepare_Fresh->Start

Caption: A logical troubleshooting guide for low yield in this compound reactions.

References

Technical Support Center: Synthesis of TFP-PEG3-TFP

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of TFP-PEG3-TFP, a homobifunctional PEG linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound, or bis(2,3,5,6-tetrafluorophenyl) 3,3'-((oxybis(ethane-2,1-diyl))bis(oxy))dipropionate, is a polyethylene glycol (PEG)-based PROTAC (Proteolysis Targeting Chimera) linker.[1] It is a homobifunctional crosslinker with tetrafluorophenyl (TFP) esters at both ends of a PEG3 spacer. These TFP esters are reactive towards primary and secondary amines, making the linker suitable for conjugating molecules containing these functional groups. Its primary application is in the synthesis of PROTACs, where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.

Q2: What are the advantages of using a TFP ester over an NHS ester?

TFP esters offer greater stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters, particularly in aqueous solutions and at higher pH.[2][3] This increased stability can lead to higher coupling efficiency during conjugation reactions. While NHS esters are prone to hydrolysis, especially at basic pH, TFP esters are more resilient, allowing for more controlled and reproducible labeling of biomolecules.[4][5]

Q3: What are the recommended storage and handling conditions for this compound?

This compound is moisture-sensitive and should be stored at -20°C with a desiccant. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation. Due to its hygroscopic nature, it is advisable to prepare stock solutions in dry, anhydrous solvents like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Unused stock solutions should be stored under an inert gas (e.g., argon or nitrogen) at -20°C.

Q4: What solvents are suitable for dissolving this compound?

This compound is soluble in organic solvents such as methylene chloride, dimethylacetamide (DMAC), and dimethyl sulfoxide (DMSO). For reaction purposes, it is typically dissolved in a dry, water-miscible organic solvent like DMSO or DMF before being added to the reaction mixture.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Incomplete activation of the PEG-dicarboxylic acid: The initial step of activating the carboxylic acid groups of the PEG3-dicarboxylic acid may be inefficient.- Ensure the use of a suitable activating agent such as a carbodiimide (e.g., EDC) in combination with 2,3,5,6-tetrafluorophenol. - Optimize the stoichiometry of the activating agents. - Ensure all reagents and solvents are anhydrous, as moisture can quench the activating agents.
Hydrolysis of TFP ester: The TFP ester is susceptible to hydrolysis, especially in the presence of water.- Use anhydrous solvents and reagents throughout the synthesis. - Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to atmospheric moisture. - Avoid basic conditions during workup if possible, or use a non-aqueous workup.
Inefficient esterification reaction: The reaction between the activated PEG-dicarboxylic acid and 2,3,5,6-tetrafluorophenol may not have gone to completion.- Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS. - Use a slight excess of 2,3,5,6-tetrafluorophenol and the coupling agent.
Presence of Multiple Products/Impurities Incomplete reaction: The reaction mixture may contain unreacted starting materials or mono-substituted intermediates.- As mentioned above, optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. - Purify the final product using column chromatography on silica gel.
Side reactions: Undesired reactions can lead to the formation of byproducts. For example, the carbodiimide coupling agent can form urea byproducts.- Choose a purification method that effectively separates the desired product from these byproducts. Column chromatography is generally effective.
Decomposition of the product: The this compound linker may be unstable under certain conditions.- Avoid prolonged exposure to high temperatures or harsh acidic/basic conditions during purification and handling.
Difficulty in Product Purification Oily or non-crystalline nature of the product: PEGylated compounds are often difficult to crystallize and may present as oils or waxes.- Utilize column chromatography on silica gel with a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) for purification. - Consider using reverse-phase HPLC for higher purity if necessary.
Similar polarity of product and impurities: The desired product and some impurities may have similar polarities, making separation by chromatography challenging.- Optimize the mobile phase for column chromatography to achieve better separation. A shallow gradient may be required. - Consider using a different stationary phase for chromatography if silica gel is not effective.
Scaling up the Synthesis Exothermic reaction: The activation of the carboxylic acid can be exothermic, which may be more difficult to control on a larger scale.- Add the activating agent portion-wise to control the reaction temperature. - Use a reaction vessel with efficient stirring and temperature control.
Work-up and purification challenges: Handling larger volumes of reaction mixtures and performing large-scale chromatography can be cumbersome.- Plan the work-up procedure to handle larger volumes efficiently. This may involve using a larger separatory funnel or performing multiple extractions. - For large-scale purification, consider using flash chromatography systems.
Maintaining anhydrous conditions: It can be more challenging to maintain strictly anhydrous conditions on a larger scale.- Use freshly dried solvents and ensure all glassware is thoroughly dried before use. - Maintain a positive pressure of inert gas throughout the reaction.

Experimental Protocols

Synthesis of this compound from PEG3-Dicarboxylic Acid

This protocol describes the synthesis of this compound via the esterification of the corresponding PEG3-dicarboxylic acid with 2,3,5,6-tetrafluorophenol using a carbodiimide coupling agent.

Materials:

  • 3,3'-((oxybis(ethane-2,1-diyl))bis(oxy))dipropanoic acid (PEG3-dicarboxylic acid)

  • 2,3,5,6-Tetrafluorophenol (TFP)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (optional, if starting material has low solubility in DCM)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the PEG3-dicarboxylic acid (1.0 eq.) in anhydrous DCM.

  • Add 2,3,5,6-tetrafluorophenol (2.2 eq.) and a catalytic amount of DMAP to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve the carbodiimide coupling agent (DCC or EDC, 2.2 eq.) in anhydrous DCM.

  • Add the carbodiimide solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, filter the mixture to remove the urea byproduct (if DCC is used).

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Expected Yield and Purity:

While specific yields for this compound are not widely published, similar esterification reactions typically yield products in the range of 60-80%. The purity of the final product should be assessed by NMR and LC-MS and is expected to be >95% after chromatography.

Characterization Data
Parameter Value Reference
Molecular Formula C₂₂H₁₈F₈O₇
Molecular Weight 546.37 g/mol
Appearance Colorless to light yellow liquid/oil
Solubility Soluble in CH₂Cl₂, DMAC, DMSO

Visualizations

Synthesis_Pathway Synthesis of this compound PEG_acid PEG3-Dicarboxylic Acid Intermediate Activated PEG-diester PEG_acid->Intermediate + TFP-OH TFP_OH 2,3,5,6-Tetrafluorophenol TFP_OH->Intermediate Coupling_agent DCC or EDC, DMAP Coupling_agent->Intermediate Product This compound Intermediate->Product Esterification

Caption: Synthetic pathway for this compound.

Troubleshooting_Logic Troubleshooting Low Yield Start Low Product Yield Check_Reagents Check Reagent Quality & Anhydrous Conditions Start->Check_Reagents Check_Stoichiometry Verify Stoichiometry of Reagents Start->Check_Stoichiometry Check_Reaction_Time Increase Reaction Time/Temperature Start->Check_Reaction_Time Check_Purification Optimize Purification Method Check_Reagents->Check_Purification Check_Stoichiometry->Check_Purification Check_Reaction_Time->Check_Purification Success Improved Yield Check_Purification->Success

Caption: Logic flow for troubleshooting low product yield.

References

Validation & Comparative

A Comparative Guide to Analytical Techniques for Characterizing PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins. Their unique mechanism of action, which involves the formation of a ternary complex between a target protein, an E3 ubiquitin ligase, and the PROTAC molecule itself, necessitates a comprehensive suite of analytical techniques for their characterization. This guide provides a comparative overview of the key analytical methods used to evaluate the binding, degradation, and cellular effects of PROTACs, with a focus on providing researchers, scientists, and drug development professionals with the necessary information to select the most appropriate techniques for their studies. While this guide focuses on general PROTAC characterization, the principles and techniques described are applicable to specific PROTAC molecules such as those with trifluoperazine (TFP) moieties and polyethylene glycol (PEG) linkers.

I. Biophysical and Biochemical Assays for Ternary Complex Formation and Binding Affinity

The formation of a stable and cooperative ternary complex is the cornerstone of PROTAC efficacy. Several biophysical and biochemical techniques can be employed to characterize the binding affinities of a PROTAC to its target protein and the E3 ligase, as well as to confirm the formation of the ternary complex.

Table 1: Comparison of Techniques for Measuring Binding and Ternary Complex Formation

TechniquePrincipleAdvantagesDisadvantagesTypical Quantitative Output
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of molecules.Provides a complete thermodynamic profile (KD, ΔH, ΔS). Label-free.Requires large amounts of pure protein. Low throughput.Dissociation constant (KD), enthalpy (ΔH), entropy (ΔS)
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip as molecules bind.Real-time kinetics (kon, koff). High sensitivity. Label-free options available.Can be susceptible to mass transport limitations. Requires protein immobilization.Association rate constant (kon), dissociation rate constant (koff), KD
Biolayer Interferometry (BLI) Measures changes in the interference pattern of white light reflected from the surface of a biosensor tip.Real-time kinetics. Higher throughput than SPR. Less sensitive to bulk refractive index changes.Lower sensitivity than SPR. Requires protein immobilization.kon, koff, KD
Microscale Thermophoresis (MST) Measures the movement of molecules in a temperature gradient, which changes upon binding.Low sample consumption. Can be performed in complex biological matrices.Requires fluorescent labeling of one binding partner.KD
Fluorescence Polarization (FP) Measures the change in the polarization of fluorescent light emitted by a labeled molecule upon binding.Homogeneous assay. High throughput.Requires a fluorescently labeled probe. Potential for interference from fluorescent compounds.KD, IC50
Proximity Assays (FRET, BRET, AlphaLISA) Measure the proximity of two molecules that are each tagged with a component of a reporter system.High sensitivity and high throughput. Can be used in cell-based formats.Requires genetic engineering of proteins or labeled binding partners.EC50, signal-to-background ratio
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
  • Protein Preparation: Dialyze the purified target protein and E3 ligase into the same buffer to minimize buffer mismatch effects. A common buffer is 20 mM HEPES or PBS, pH 7.4.

  • Sample Preparation: Prepare a solution of the PROTAC in the same dialysis buffer. The concentration of the PROTAC in the syringe should be 10-20 times the concentration of the protein in the cell.

  • ITC Experiment:

    • Fill the sample cell with the protein solution (e.g., 20 µM target protein).

    • Fill the injection syringe with the PROTAC solution (e.g., 200 µM).

    • Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, and injection volume (e.g., 2 µL injections).

    • Perform a series of injections of the PROTAC into the protein solution and record the heat changes.

  • Data Analysis: Integrate the heat peaks and fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n).

cluster_0 ITC Workflow Protein_Prep Protein & Ligand Preparation ITC_Run Isothermal Titration Calorimetry Run Protein_Prep->ITC_Run Inject Ligand Data_Analysis Data Fitting & Analysis ITC_Run->Data_Analysis Measure Heat Change Thermo_Profile Thermodynamic Profile (KD, ΔH, ΔS) Data_Analysis->Thermo_Profile

Caption: Isothermal Titration Calorimetry Workflow.

II. Cellular Assays for Target Protein Degradation

The primary functional outcome of a PROTAC is the degradation of the target protein. A variety of cell-based assays are used to quantify the extent and rate of protein degradation.

Table 2: Comparison of Techniques for Measuring Protein Degradation

TechniquePrincipleAdvantagesDisadvantagesTypical Quantitative Output
Western Blotting Separates proteins by size using gel electrophoresis, followed by detection with specific antibodies.Widely accessible. Provides information on protein size.Semi-quantitative. Low throughput. Labor-intensive.Percent degradation, DC50 (concentration for 50% degradation)
Enzyme-Linked Immunosorbent Assay (ELISA) Uses antibodies to capture and detect the target protein in a plate-based format.Quantitative. Higher throughput than Western blotting.Can have higher background and cross-reactivity.DC50, Dmax (maximum degradation)
Flow Cytometry Measures the fluorescence of cells stained with an antibody against the target protein.High throughput. Single-cell analysis. Can be multiplexed.Requires cell permeabilization for intracellular targets.DC50, Dmax
Mass Spectrometry (MS)-based Proteomics Identifies and quantifies proteins in a complex sample.Global and unbiased view of protein changes. Highly sensitive and specific.Requires specialized equipment and expertise. Complex data analysis.Fold change in protein abundance, DC50
Reporter Assays (e.g., HiBiT) The target protein is tagged with a small peptide that can be detected by a luciferase-based assay.High throughput. Real-time kinetics of degradation.Requires genetic engineering of the target protein.DC50, degradation rate constant (kdeg)
Experimental Protocol: Western Blotting for Protein Degradation
  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control.

cluster_1 Western Blot Workflow Cell_Treatment Cell Treatment with PROTAC Lysis Cell Lysis Cell_Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Immunoblotting Immunoblotting Transfer->Immunoblotting Detection Detection Immunoblotting->Detection Analysis Data Analysis Detection->Analysis

Caption: Western Blotting Workflow for Degradation.

III. Mechanistic and Cellular Assays

Beyond confirming ternary complex formation and target degradation, it is crucial to elucidate the mechanism of action and the downstream cellular consequences of PROTAC treatment.

Table 3: Comparison of Mechanistic and Cellular Assays

AssayPrincipleAdvantagesDisadvantagesTypical Quantitative Output
Ubiquitination Assays Detect the attachment of ubiquitin to the target protein, often by immunoprecipitation followed by Western blotting.Directly demonstrates the mechanism of action.Can be technically challenging.Fold increase in ubiquitinated protein
Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) Measure metabolic activity or membrane integrity as an indicator of cell health.Simple, rapid, and high throughput.Can be influenced by factors other than cell death.IC50 (concentration for 50% inhibition of viability)
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity) Detect markers of programmed cell death.Provides specific information on the mode of cell death.May not capture all forms of cell death.Percentage of apoptotic cells
Cell Cycle Analysis Measures the distribution of cells in different phases of the cell cycle using DNA-staining dyes.Provides insights into the anti-proliferative effects.Indirect measure of PROTAC activity.Percentage of cells in G1, S, and G2/M phases
RNA Sequencing (RNA-Seq) Provides a comprehensive profile of gene expression changes upon PROTAC treatment.Unbiased, genome-wide view of downstream effects.Expensive and requires bioinformatics expertise.Differentially expressed genes
Experimental Protocol: In Vitro Ubiquitination Assay
  • Reaction Setup: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), ubiquitin, ATP, the purified target protein, the E3 ligase, and the PROTAC in an appropriate reaction buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

  • Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

  • Western Blotting: Analyze the reaction products by Western blotting using an antibody against the target protein to detect the higher molecular weight ubiquitinated species.

cluster_2 PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation

Caption: PROTAC-induced Protein Degradation Pathway.

The characterization of PROTACs requires a multi-faceted approach that combines biophysical, biochemical, and cellular assays. The selection of appropriate analytical techniques will depend on the specific research question, the available resources, and the stage of drug development. By employing a combination of the methods described in this guide, researchers can gain a comprehensive understanding of a PROTAC's mechanism of action and its potential as a therapeutic agent.

Assessing the In Vivo Efficacy of PROTACs Utilizing a Tfp-peg3-tfp Linker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. The linker component of a PROTAC is a critical determinant of its efficacy, influencing ternary complex formation, cell permeability, and pharmacokinetic properties. This guide provides a framework for assessing the in vivo efficacy of PROTACs that incorporate the Tfp-peg3-tfp linker, a flexible polyethylene glycol (PEG)-based linker.

For the purpose of this illustrative guide, we will consider a hypothetical PROTAC, TPT-1 , which utilizes the this compound linker to connect a ligand for the bromodomain-containing protein 4 (BRD4) to a von Hippel-Lindau (VHL) E3 ligase ligand. We will compare its performance against a well-established small molecule inhibitor of BRD4 and another BRD4-targeting PROTAC with a different linker, referred to as Competitor PROTAC X .

PROTAC Mechanism of Action

PROTACs function by inducing the ubiquitination and subsequent degradation of a target protein.[1][2][3] This process involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[3] The E3 ligase then facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.

PROTAC_MoA cluster_cell Cellular Environment PROTAC TPT-1 (this compound linker) Ternary_Complex Target-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds Target Target Protein (e.g., BRD4) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Facilitates Ubiquitination Ub Ubiquitin Ub->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Recognized by Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Degrades

Caption: Mechanism of action for the hypothetical TPT-1 PROTAC.

Comparative In Vivo Efficacy Assessment

A thorough in vivo assessment is crucial to determine the therapeutic potential of a PROTAC. The following sections detail the experimental protocols and data presentation for comparing TPT-1, a BRD4 small molecule inhibitor, and Competitor PROTAC X.

I. Tumor Growth Inhibition in Xenograft Models

This experiment evaluates the anti-tumor efficacy of the compounds in a mouse model bearing human cancer cells.

Experimental Protocol:

  • Cell Line and Animal Model: Human triple-negative breast cancer (TNBC) cells (e.g., MDA-MB-231), which are known to be sensitive to BRD4 inhibition, are implanted subcutaneously into immunodeficient mice (e.g., NOD-SCID gamma mice).

  • Treatment Groups: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment groups (n=8-10 mice per group):

    • Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

    • TPT-1 (dosed at, for example, 25 mg/kg, intraperitoneally, once daily)

    • BRD4 Inhibitor (standard-of-care, dosed at its established effective concentration)

    • Competitor PROTAC X (dosed at 25 mg/kg, intraperitoneally, once daily)

  • Dosing and Monitoring: Animals are dosed for a predetermined period (e.g., 21 days). Tumor volume and body weight are measured twice weekly.

  • Endpoint: At the end of the study, tumors are excised, weighed, and processed for pharmacodynamic analysis. Tumor growth inhibition (TGI) is calculated.

Data Presentation:

Treatment GroupDosing RegimenMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle ControlDaily1500 ± 250-+2.5
TPT-1 25 mg/kg, Daily 450 ± 120 70 -1.0
BRD4 Inhibitor50 mg/kg, Daily750 ± 18050-3.0
Competitor PROTAC X25 mg/kg, Daily600 ± 15060-1.5
II. Pharmacodynamic (PD) Analysis of Target Degradation

This experiment quantifies the extent of BRD4 protein degradation in tumor tissue following treatment.

Experimental Protocol:

  • Tissue Collection: A satellite group of tumor-bearing mice is treated with a single dose of each compound. Tumors are collected at various time points (e.g., 2, 8, 24, 48, and 72 hours) post-dose.

  • Protein Extraction and Analysis: Tumor lysates are prepared, and protein concentrations are normalized. BRD4 protein levels are quantified using Western blotting or mass spectrometry.

  • Data Analysis: BRD4 levels in the treated groups are compared to the vehicle control group to determine the percentage of degradation.

Data Presentation:

Treatment GroupDose (mg/kg)Time Post-Dose (hours)BRD4 Degradation (%)
TPT-1 25 24 >85
BRD4 Inhibitor5024Not Applicable (Inhibitor)
Competitor PROTAC X2524~70
III. Pharmacokinetic (PK) Analysis

This experiment determines the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTACs.

Experimental Protocol:

  • Dosing and Sampling: Non-tumor-bearing mice are administered a single dose of TPT-1 or Competitor PROTAC X. Blood samples are collected at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Bioanalysis: Plasma concentrations of the compounds are determined using liquid chromatography-mass spectrometry (LC-MS).

  • Parameter Calculation: Key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and area under the curve (AUC) are calculated.

Data Presentation:

CompoundDose (mg/kg, IV)Cmax (ng/mL)t1/2 (hours)AUC (ng·h/mL)
TPT-1 10 1200 6.5 4500
Competitor PROTAC X109504.03200

Experimental Workflow and Signaling Pathway

Visualizing the experimental process and the relevant biological pathway provides a clearer understanding of the assessment strategy.

experimental_workflow cluster_preclinical Preclinical In Vivo Assessment start Develop TPT-1 PROTAC (with this compound linker) animal_model Establish Xenograft Animal Model start->animal_model randomization Randomize Mice into Treatment Groups animal_model->randomization tgi_study Tumor Growth Inhibition Study randomization->tgi_study pk_study Pharmacokinetic (PK) Study randomization->pk_study pd_study Pharmacodynamic (PD) Study randomization->pd_study data_analysis Data Analysis and Comparison tgi_study->data_analysis pk_study->data_analysis pd_study->data_analysis conclusion Assess Therapeutic Potential data_analysis->conclusion

Caption: Workflow for the in vivo assessment of TPT-1 PROTAC.

The target of our hypothetical PROTAC, BRD4, is a key epigenetic reader that plays a crucial role in the transcription of oncogenes.

BRD4_pathway BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb Recruits Acetyl_Histones Acetylated Histones Acetyl_Histones->BRD4 Binds to RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates Transcription Gene Transcription (e.g., MYC) RNAPII->Transcription Initiates Cell_Growth Cell Proliferation and Survival Transcription->Cell_Growth Promotes TPT1 TPT-1 PROTAC TPT1->BRD4 Induces Degradation

Caption: Simplified BRD4 signaling pathway and the intervention by TPT-1.

Conclusion

This guide outlines a comprehensive approach to assessing the in vivo efficacy of a PROTAC utilizing a this compound linker, using the hypothetical BRD4-degrader TPT-1 as an example. By systematically evaluating anti-tumor activity, target degradation, and pharmacokinetic properties in comparison to both a small molecule inhibitor and a PROTAC with a different linker, researchers can gain a robust understanding of the compound's therapeutic potential. The flexibility and favorable physicochemical properties of PEG-based linkers like this compound can contribute to improved in vivo performance, but this must be validated through rigorous preclinical testing as described.

References

The Influence of Linker Composition on PROTAC Ternary Complex Formation: A Comparative Analysis of TFP-PEG3-TFP and Alternative Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic success. While the selection of high-affinity ligands for the target protein and the E3 ligase is critical, the linker connecting these two moieties plays a decisive role in the formation and stability of the productive ternary complex, which ultimately dictates the efficiency and potency of the degrader. This guide provides a comparative analysis of the TFP-PEG3-TFP linker and other commonly employed linker classes, supported by experimental data, to inform researchers in the optimization of their PROTAC molecules.

The this compound linker is a polyethylene glycol (PEG)-based linker featuring terminal tetrafluorophenyl (TFP) ester groups. These TFP esters serve as reactive handles for efficient covalent conjugation to amine-containing ligands, forming stable amide bonds. At its core, this linker provides a short, hydrophilic 3-unit PEG chain. The choice of linker—its length, flexibility, and chemical composition—profoundly impacts key parameters of PROTAC efficacy, including the dissociation constant (Kd) of the ternary complex, the cooperativity (α) of its formation, and the cellular degradation potency (DC50 and Dmax).

Comparative Analysis of Linker Classes

The selection of a PROTAC linker is a multi-parameter optimization problem. Below, we compare the key characteristics of different linker types, including the class to which this compound belongs, with supporting quantitative data from published studies.

Flexible Linkers: Polyethylene Glycol (PEG) vs. Alkyl Chains

Flexible linkers, predominantly PEG and alkyl chains, are the most widely used scaffolds in PROTAC design due to their synthetic tractability and the ease with which their length can be systematically varied.[1][2]

  • Polyethylene Glycol (PEG) Linkers: These linkers, such as the core of this compound, are composed of repeating ethylene glycol units. They are known to enhance the hydrophilicity and solubility of PROTAC molecules, which can improve their pharmacokinetic properties.[2][3] The ether oxygens in the PEG backbone can also form hydrogen bonds that may contribute to the stability of the ternary complex.[4]

  • Alkyl Chains: These are simple hydrocarbon chains that offer a high degree of conformational flexibility. While synthetically straightforward, they are generally more hydrophobic than PEG linkers, which can sometimes negatively impact solubility.

The impact of PEG versus alkyl composition can be context-dependent. For instance, in one study, the replacement of a nine-atom alkyl chain with a three-unit PEG linker resulted in weaker degradation of the E3 ligase cereblon (CRBN), suggesting that in some cases, the incorporation of ether oxygens may not be favorable for productive ternary complex formation.

Table 1: Comparison of Degradation Efficacy for Different Flexible Linker Compositions

Target ProteinE3 LigaseLinker TypeLinker CompositionDegradation OutcomeReference
CRBNVHLAlkylNine-atom alkyl chainConcentration-dependent decrease
CRBNVHLPEGThree PEG unitsWeak degradation
Impact of Linker Length

The length of the linker is a critical parameter that must be empirically optimized for each target and E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of both proteins. Conversely, an excessively long linker can result in a high entropic penalty upon binding and may not effectively bring the two proteins into the correct orientation for efficient ubiquitin transfer.

Table 2: Influence of Linker Length on PROTAC Degradation Potency

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1VHLAlkyl/Ether< 12No degradation-
TBK1VHLAlkyl/Ether21396
TBK1VHLAlkyl/Ether2929276
ERαCRBNPEG12Effective degradation-
ERαCRBNPEG16More potent degradation-

These data illustrate the existence of an optimal linker length for achieving maximal degradation potency. The this compound linker provides a relatively short and defined length, which may be optimal for certain protein-ligase pairs.

Rigid vs. Flexible Linkers

While flexible linkers are common, there is a growing interest in more rigid linker designs. Rigid linkers, which often incorporate cyclic structures like phenyl rings or piperazines, can pre-organize the PROTAC molecule into a conformation that is more favorable for ternary complex formation, thereby reducing the entropic penalty of binding.

The aromatic TFP groups on the this compound linker, while primarily for conjugation, introduce a degree of rigidity at the linker termini. Aromatic moieties within a linker can also engage in non-covalent interactions, such as π-π stacking, which can further stabilize the ternary complex.

However, increased rigidity is not always beneficial. If the constrained conformation is not compatible with the formation of a productive ternary complex, a rigid linker can abolish PROTAC activity.

Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation

Target ProteinE3 LigaseLinker TypePROTACDegradation of AR in 22Rv1 cells (at 3 µM)Reference
ARIAPFlexible (PEG)Parent PROTACExhibited degradation
ARIAPRigid (Disubstituted phenyl)AnalogsNo activity

Visualizing PROTAC Mechanisms and Experimental Workflows

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ternary_Complex->E3_Ligase Recycling Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

PROTAC Mechanism of Action

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (e.g., using this compound) Biophysical Biophysical Assays (SPR, ITC, TR-FRET) Synthesis->Biophysical Cellular_Degradation Cellular Degradation Assays (Western Blot, HiBiT) Synthesis->Cellular_Degradation Ternary_Complex_Formation Ternary Complex Formation & Stability Biophysical->Ternary_Complex_Formation Phenotypic Phenotypic Assays (Cell Viability, etc.) Cellular_Degradation->Phenotypic Degradation_Potency Degradation Potency (DC50, Dmax) Cellular_Degradation->Degradation_Potency Biological_Effect Biological Effect Phenotypic->Biological_Effect

PROTAC Evaluation Workflow

Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.

Western Blotting for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.

    • Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

    • Calculate DC50 and Dmax values from the dose-response curves.

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

SPR is a powerful biophysical technique to measure the kinetics (on- and off-rates) and affinity of binary and ternary complex formation in real-time.

  • Immobilization of E3 Ligase:

    • Covalently immobilize the E3 ligase (e.g., VHL or CRBN complex) onto a sensor chip surface.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (Kd).

    • Separately, determine the binary binding affinity of the PROTAC for the target protein in solution.

  • Ternary Interaction Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these mixtures over the immobilized E3 ligase surface. The resulting sensorgrams will reflect the formation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (ka, kd) and the dissociation constant (Kd) for both binary and ternary interactions.

    • Calculate the cooperativity factor (α) using the formula: α = Kd(binary) / Kd(ternary). A value of α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.

Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

  • Sample Preparation:

    • Prepare solutions of the PROTAC, target protein, and E3 ligase in a matched buffer to minimize heats of dilution.

  • Binary Titrations:

    • Titrate the PROTAC into the target protein solution to determine the binary binding thermodynamics.

    • Titrate the PROTAC into the E3 ligase solution to determine the second binary binding thermodynamics.

  • Ternary Titration:

    • To measure ternary complex formation, saturate the PROTAC with one protein and then titrate this complex into the second protein.

  • Data Analysis:

    • Integrate the heat peaks and plot them against the molar ratio of the reactants.

    • Fit the data to a suitable binding model to determine the Kd, n, ΔH, and ΔS of the interactions.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

TR-FRET is a proximity-based assay used to detect the formation of the ternary complex in a homogeneous format.

  • Reagent Preparation:

    • Label the target protein and the E3 ligase with a FRET donor (e.g., Terbium cryptate) and acceptor (e.g., d2) fluorophore, respectively, typically via affinity tags (e.g., His-tag, GST-tag) and corresponding labeled antibodies.

  • Assay Procedure:

    • In a microplate, mix the labeled target protein, labeled E3 ligase, and varying concentrations of the PROTAC.

    • Incubate the plate to allow the formation of the ternary complex.

  • Signal Detection:

    • Measure the fluorescence emission of both the donor and acceptor fluorophores using a TR-FRET-compatible plate reader.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission). An increase in this ratio indicates the formation of the ternary complex.

    • Plot the TR-FRET ratio against the PROTAC concentration to generate a bell-shaped curve, from which the potency of ternary complex formation can be determined.

Conclusion

The selection of the linker is a critical step in the design of a potent and effective PROTAC. The this compound linker offers a synthetically convenient, short, and hydrophilic option for connecting target and E3 ligase ligands. As demonstrated by the comparative data, linker properties such as length, flexibility, and chemical composition have a profound impact on the formation of the ternary complex and, consequently, on the degradation efficiency of the target protein. While flexible PEG and alkyl linkers are widely used, the incorporation of rigid or aromatic elements can offer advantages in pre-organizing the PROTAC for optimal binding and ternary complex stability. The systematic evaluation of a diverse set of linkers, using the biophysical and cellular assays outlined in this guide, is essential for the rational design and optimization of next-generation protein degraders.

References

The Impact of Linker Composition on PROTAC Selectivity: A Comparative Analysis Featuring PEG-Based Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rational design of Proteolysis Targeting Chimeras (PROTACs) is a multi-faceted challenge where the linker connecting the target-binding warhead and the E3 ligase ligand plays a pivotal role in determining the efficacy and selectivity of the final molecule. This guide provides a comparative analysis of how different linker compositions, with a focus on the flexible polyethylene glycol (PEG) linker, Tfp-peg3-tfp, influence PROTAC selectivity. We will use the well-studied Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD4, as a representative model system to illustrate these principles, supported by a synthesis of experimental data from key studies in the field.

The Critical Role of the Linker in PROTAC Selectivity

A PROTAC's mechanism of action relies on the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The linker is not merely a spacer but an active contributor to the stability and conformation of this complex. Its length, rigidity, and chemical properties can significantly influence protein-protein interactions within the ternary complex, thereby dictating which proteins are presented for ubiquitination and subsequent degradation.[1][2]

An improperly designed linker can lead to a failure to form a productive ternary complex or, conversely, can promote off-target degradation by enabling the recruitment of unintended proteins. The choice of linker can even modulate selectivity among closely related protein family members, a crucial aspect for minimizing toxicity and maximizing therapeutic benefit.[1][3]

This compound: A Flexible PEG-Based Linker

This compound is a bifunctional linker featuring a three-unit polyethylene glycol (PEG3) chain flanked by two tetrafluorophenyl (TFP) ester groups. The PEG component imparts hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule.[4] The TFP esters are highly reactive towards primary amines, allowing for the covalent attachment of the warhead and the E3 ligase ligand through stable amide bonds.

The flexibility of the PEG3 chain allows the PROTAC to adopt multiple conformations, which can be advantageous in facilitating the formation of a stable ternary complex. However, this flexibility can also come at an entropic cost and may not always lead to optimal selectivity.

Comparative Analysis of Linker Effects on BRD4 Degradation

The BET family of proteins (BRD2, BRD3, and BRD4) represents an excellent case study for examining PROTAC selectivity. While many inhibitors target all BET proteins, the development of PROTACs has enabled the selective degradation of individual family members. This selectivity is often driven by the linker.

Below is a comparative summary of how different linker types can affect the degradation of BRD4, with a hypothetical this compound-containing PROTAC positioned within this landscape based on findings from similar PEG3-based PROTACs.

Quantitative Data Summary
PROTAC (Warhead-Linker-E3 Ligand)Linker TypeTarget ProteinDC50 (nM)Dmax (%)Selectivity ProfileReference
Hypothetical PROTAC A (JQ1-Tfp-peg3-tfp-VHL)PEG3 (Flexible)BRD4~10-50>90%Selective for BRD4 over BRD2/3N/A
MZ1 (JQ1-PEG-VHL)PEG (Flexible)BRD4~25>90%Selective for BRD4 over BRD2/3
dBET1 (JQ1-Alkyl-CRBN)Alkyl (Flexible)BRD2, BRD3, BRD4~5>95%Pan-BET degrader
AT1 (JQ1-Rigidified-VHL)RigidBRD4<10>95%Highly selective for BRD4

Note: The data for the hypothetical PROTAC A is an educated estimation based on published data for similar PEG-based BRD4 degraders. DC50 and Dmax values are highly cell-line dependent.

Signaling Pathways and Experimental Workflows

To understand the mechanism of PROTAC action and how its selectivity is evaluated, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (e.g., BRD4) POI->Ternary Proteasome 26S Proteasome POI->Proteasome Recognition E3 E3 Ubiquitin Ligase (e.g., VHL) E3->Ternary Ternary->POI Ubiquitination Ub Ubiquitin Ub->Ternary Degradation Degraded Protein Fragments Proteasome->Degradation Western_Blot_Workflow Western Blot Experimental Workflow for PROTAC Evaluation cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_detection Detection & Analysis cell_culture Plate cells treatment Treat with PROTAC (various concentrations) cell_culture->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (e.g., anti-BRD4) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis

References

comparative study of Tfp-peg3-tfp and alkyl-ether linkers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to TFP-PEG3-TFP and Alkyl-Ether Linkers in Drug Development

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the targeting moiety to the payload or E3 ligase ligand but also significantly influences the overall physicochemical properties, stability, and biological activity of the conjugate. This guide provides an objective comparison between this compound, a discrete polyethylene glycol (PEG)-based linker, and the broader class of alkyl-ether linkers, with supporting data and experimental protocols to inform rational linker design.

Introduction to this compound and Alkyl-Ether Linkers

This compound is a specific, homogenous linker featuring a three-unit polyethylene glycol (PEG) chain flanked by two tetrafluorophenyl (TFP) ester functional groups.[1][2] The TFP esters are highly reactive towards primary and secondary amines, facilitating covalent conjugation to proteins or other molecules.[3][4] The PEG component imparts hydrophilicity, flexibility, and can improve the solubility of the resulting conjugate.[5]

Alkyl-ether linkers represent a more general class of linkers composed of hydrocarbon chains (alkyl) and ether (C-O-C) functionalities. This category can range from simple, flexible alkyl chains, which are often hydrophobic, to more complex structures incorporating ether units to modulate polarity and solubility. PEG linkers are, in fact, a specific type of alkyl-ether linker where the alkyl chain is interspersed with regularly repeating ether groups. For the purpose of this comparison, "alkyl-ether linkers" will refer to the more hydrophobic, alkyl-chain-dominant linkers often used in early-stage PROTAC development.

The selection between a discrete, hydrophilic PEG linker like this compound and a more traditional alkyl-ether linker is a crucial optimization step in drug development, impacting everything from synthetic feasibility to in vivo efficacy.

Comparative Data on Linker Performance

The physicochemical properties of the linker have a direct impact on the performance of the final conjugate. The following tables summarize key quantitative and qualitative data comparing the general characteristics of PEG-based linkers (represented by this compound) and alkyl-chain-based linkers.

Table 1: Physicochemical Properties

PropertyThis compound (PEG-based)Alkyl-Ether Linker (Alkyl-based)References
Solubility High aqueous solubility due to hydrophilic PEG chain. Can improve the solubility of hydrophobic molecules.Generally lower aqueous solubility; more hydrophobic in nature. Can contribute to aggregation.
Hydrophobicity Low. The ether-rich backbone is hydrophilic.High. The hydrocarbon-rich backbone is lipophilic.
Flexibility Highly flexible due to the rotatable bonds of the ethylene glycol units.Flexible, but can be more conformationally restricted than longer PEG chains.
Homogeneity Discrete PEG linkers like PEG3 provide a single, defined molecular weight, leading to homogenous conjugates.Can be synthesized with defined lengths, but polydisperse mixtures are also used.
Reactivity TFP esters are highly reactive with primary and secondary amines, and are more stable to hydrolysis than NHS esters.Reactivity depends on the specific functional groups incorporated (e.g., halides, azides, alkynes).

Table 2: Biological Performance

Performance MetricThis compound (PEG-based)Alkyl-Ether Linker (Alkyl-based)References
Cell Permeability Can enhance cell permeability by adopting folded conformations that shield polar surface area.Can have low cell permeability due to hydrophobic interactions enforcing extended, polar conformations in nonpolar media.
Ternary Complex Formation (PROTACs) Flexible nature allows for optimal orientation of the target protein and E3 ligase. Linker length is a critical parameter to optimize.Flexibility can also be beneficial, but hydrophobicity may lead to non-specific binding or unfavorable conformations.
In Vivo Stability Generally good, but PEG linkers can be susceptible to metabolic degradation.Alkyl chains are generally stable, but overall stability depends on the entire linker structure.
Pharmacokinetics (PK) Can prolong the circulation half-life of the conjugate.PK properties are highly dependent on the overall molecule's characteristics. Hydrophobicity can lead to faster clearance.
Immunogenicity PEG itself is considered non-immunogenic.Generally non-immunogenic, but can contribute to the immunogenicity of the overall conjugate if it promotes aggregation.

Experimental Protocols

Accurate assessment of linker performance is crucial for selecting the optimal candidate. Below are detailed methodologies for key experiments.

Plasma Stability Assay

Objective: To determine the stability of a linker-drug conjugate in plasma from different species (e.g., human, mouse) and measure the rate of premature payload release.

Protocol:

  • Preparation: Prepare a stock solution of the conjugate (e.g., an ADC or PROTAC) in a suitable solvent like DMSO.

  • Incubation: Incubate the conjugate at a final concentration of 10 µM in plasma (human or mouse) at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the incubation mixture.

  • Quenching: Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard to precipitate plasma proteins.

  • Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant by LC-MS/MS to quantify the amount of intact conjugate and any released payload or metabolites.

  • Data Interpretation: Calculate the half-life of the conjugate in plasma. A longer half-life indicates greater stability.

Cell Permeability Assay (PAMPA)

Objective: To assess the passive membrane permeability of a PROTAC or other small molecule conjugate.

Protocol:

  • System Setup: Use a 96-well plate-based Parallel Artificial Membrane Permeability Assay (PAMPA) system. The donor plate wells are separated from the acceptor plate wells by a filter coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to mimic a cell membrane.

  • Sample Preparation: Dissolve the test compounds (e.g., PROTACs with different linkers) in a buffer solution (e.g., PBS at pH 7.4).

  • Assay: Add the compound solution to the donor wells. Add fresh buffer to the acceptor wells. Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature.

  • Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Data Analysis: Calculate the permeability coefficient (Pe) using the following equation: Pe = - [V_D * V_A / ((V_D + V_A) * A * t)] * ln(1 - [C_A(t)] / [C_equilibrium]) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.

  • Interpretation: A higher Pe value indicates greater passive permeability.

In Vitro Cytotoxicity/Degradation Assay

Objective: To evaluate the efficacy of an ADC (cytotoxicity) or PROTAC (protein degradation) in a cell-based assay.

Protocol (for PROTACs):

  • Cell Culture: Plate a relevant cancer cell line (e.g., one that expresses the target protein) in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of the PROTACs containing either the this compound or an alkyl-ether linker. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 18-24 hours) to allow for protein degradation.

  • Cell Lysis: Wash the cells with PBS and then lyse them with a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay.

  • Analysis: Analyze the levels of the target protein in the cell lysates by Western Blot or an ELISA-based method. Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH) or to the total protein concentration.

  • Data Interpretation: Plot the percentage of remaining target protein against the PROTAC concentration. Calculate the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (maximum degradation percentage). Lower DC50 and higher Dmax values indicate greater potency and efficacy.

Mandatory Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC (this compound or Alkyl-Ether Linker) POI->PROTAC binds Ternary_Complex POI-PROTAC-E3 Ternary Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC binds Ubiquitin Ubiquitin (Ub) Ternary_Complex->Ubiquitin  recruits Poly_Ub_POI Poly-ubiquitinated POI Ubiquitin->Poly_Ub_POI  poly-ubiquitination Proteasome 26S Proteasome Poly_Ub_POI->Proteasome  recognized by Degraded_POI Degraded Peptides Proteasome->Degraded_POI  degrades into

Caption: General mechanism of action for a PROTAC, leading to target protein degradation.

Experimental_Workflow cluster_permeability Permeability Assessment cluster_stability Stability Assessment cluster_efficacy Efficacy Assessment (PROTAC) PAMPA_Setup 1. Set up PAMPA plate (Donor + Acceptor) PAMPA_Incubate 2. Add Compound & Incubate PAMPA_Setup->PAMPA_Incubate PAMPA_Analyze 3. Quantify by LC-MS/MS PAMPA_Incubate->PAMPA_Analyze PAMPA_Calculate 4. Calculate Permeability Coefficient (Pe) PAMPA_Analyze->PAMPA_Calculate Plasma_Incubate 1. Incubate Conjugate in Plasma at 37°C Plasma_Quench 2. Aliquot & Quench at Time Points Plasma_Incubate->Plasma_Quench Plasma_Analyze 3. Analyze by LC-MS/MS Plasma_Quench->Plasma_Analyze Plasma_Calculate 4. Determine Half-Life Plasma_Analyze->Plasma_Calculate Cell_Treat 1. Treat Cells with PROTAC Dilutions Cell_Incubate 2. Incubate for 18-24h Cell_Treat->Cell_Incubate Cell_Lyse 3. Lyse Cells & Quantify Protein Cell_Incubate->Cell_Lyse Cell_Analyze 4. Analyze Target Protein (e.g., Western Blot) Cell_Lyse->Cell_Analyze Cell_Calculate 5. Calculate DC50 & Dmax Cell_Analyze->Cell_Calculate

Caption: Workflow for key experiments to compare linker performance.

Linker_Properties_Impact cluster_peg This compound (PEG-based) cluster_alkyl Alkyl-Ether (Alkyl-based) PEG_Props Hydrophilic Flexible Homogenous PEG_Outcomes Improved Solubility Enhanced Permeability (folding) Better PK Profile Homogenous Conjugates PEG_Props->PEG_Outcomes leads to Overall_Performance Overall Conjugate Performance (Efficacy & Safety) PEG_Outcomes->Overall_Performance Alkyl_Props Hydrophobic Flexible Alkyl_Outcomes Potential Aggregation Lower Permeability (extended form) Risk of Faster Clearance Synthetically Tractable Alkyl_Props->Alkyl_Outcomes leads to Alkyl_Outcomes->Overall_Performance

Caption: Relationship between linker properties and biological outcomes.

Conclusion

The choice between a hydrophilic, discrete PEG linker like this compound and a more hydrophobic alkyl-ether linker is a critical decision in the development of ADCs and PROTACs. PEG-based linkers offer significant advantages in terms of improving solubility, which can mitigate aggregation issues and lead to more favorable pharmacokinetic profiles. Furthermore, studies have shown that the flexibility of PEG linkers can facilitate the adoption of compact, folded conformations that may enhance cell permeability, a key challenge for large molecules like PROTACs.

Conversely, traditional alkyl-based linkers are synthetically accessible and have been widely used, but their hydrophobicity can present challenges related to solubility and permeability. The optimal linker is ultimately context-dependent, relying on the specific properties of the targeting ligand, the payload or E3 ligase ligand, and the biological target. A systematic evaluation of linker length and composition through the experimental protocols outlined in this guide is essential for the rational design of potent and effective targeted therapies.

References

Safety Operating Guide

Navigating the Disposal of TFP-PEG3-TFP: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of specialized chemical reagents like TFP-PEG3-TFP are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, a trifunctional PEG linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

I. Immediate Safety and Handling Considerations

II. Core Principles of this compound Disposal

Given its use in bioactive molecule synthesis, all waste containing this compound must be treated as hazardous chemical waste.[1] Under no circumstances should this compound or contaminated materials be discarded in regular trash or poured down the drain. The primary method of disposal is through your institution's Environmental Health and Safety (EHS) department, typically involving incineration by a licensed waste management facility.

Key principles for disposal include:

  • Waste Minimization: Only prepare the amount of this compound solution required for your immediate experimental needs to reduce the volume of waste generated.

  • Segregation: All waste contaminated with this compound must be kept separate from other laboratory waste streams to avoid unintended chemical reactions.[1]

  • Proper Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Institutional Compliance: Adhere strictly to your institution's specific hazardous waste disposal protocols.

III. Step-by-Step Disposal Procedures

The following procedures provide a framework for the safe collection and disposal of this compound waste.

1. Solid Waste Disposal:

  • Items: This category includes unused or expired solid this compound, as well as contaminated consumables such as gloves, weighing paper, pipette tips, and vials.

  • Procedure:

    • Collect all solid waste in a designated, leak-proof hazardous waste container with a secure lid.

    • The container must be clearly labeled "Hazardous Waste: Solid this compound and Contaminated Materials."

    • Store the sealed container in a designated satellite accumulation area (SAA) within your laboratory, away from incompatible materials.

2. Liquid Waste Disposal:

  • Items: This includes unused stock solutions, reaction mixtures containing this compound, and the initial solvent rinses from decontaminating glassware.

  • Procedure:

    • Collect all liquid waste in a compatible, leak-proof container (e.g., a high-density polyethylene or coated glass bottle) with a secure screw-top cap.

    • The container must be labeled "Hazardous Waste: Liquid this compound in [Solvent Name]" and should indicate the approximate concentration.

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS office.

    • Store the sealed container in secondary containment within your laboratory's designated SAA.

3. Decontamination:

  • Procedure:

    • All non-disposable glassware and equipment that has come into contact with this compound must be decontaminated.

    • Rinse the equipment with a suitable solvent (e.g., the solvent used to prepare the solution) and collect this first rinse as hazardous liquid waste.

    • Subsequent rinses with detergent and water can typically be disposed of down the drain, but consult your institutional EHS for specific guidance.

    • Wipe down any contaminated surfaces with an appropriate solvent and dispose of the wipes as solid hazardous waste.

4. Waste Pickup and Disposal:

  • Once your hazardous waste containers are full, contact your institution's EHS department to schedule a waste pickup.

  • Follow their specific procedures for waste manifest documentation and transportation.

IV. Experimental Protocols and Data

While specific experimental protocols for the degradation of this compound are not available, general principles for the chemical degradation of similar compounds, such as other PROTACs, can be considered for informational purposes but should not be attempted without explicit approval and guidance from your institutional EHS. These methods may include oxidative degradation or hydrolysis under acidic or basic conditions. The applicability of these methods to this compound is unknown and could be dangerous if performed incorrectly.

Quantitative Data Summary:

PropertyValueReference
Chemical FormulaC22H18F8O7
Molecular Weight546.37 g/mol
Short-term Storage0 - 4 °C
Long-term Storage-20 °C

V. Visualizing the Disposal Workflow

TFP_PEG3_TFP_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal Solid_Waste Solid Waste (Unused chemical, gloves, tips) Collect_Solid Collect in Labeled Solid Waste Container Solid_Waste->Collect_Solid Segregate Liquid_Waste Liquid Waste (Stock solutions, reaction mixtures) Collect_Liquid Collect in Labeled Liquid Waste Container Liquid_Waste->Collect_Liquid Segregate Decontamination Decontamination (Glassware, surfaces) Decontamination->Collect_Solid Wipes Decontamination->Collect_Liquid First Rinse SAA Store in Satellite Accumulation Area (SAA) Collect_Solid->SAA Collect_Liquid->SAA EHS_Pickup Schedule EHS Pickup SAA->EHS_Pickup Final_Disposal Licensed Hazardous Waste Facility EHS_Pickup->Final_Disposal

Caption: Workflow for the safe segregation, collection, and disposal of this compound waste.

References

Personal protective equipment for handling Tfp-peg3-tfp

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Tfp-peg3-tfp. The following procedures are based on general laboratory safety protocols and information for similar chemical compounds, as a specific Safety Data Sheet (SDS) for this compound was not available.

Chemical and Physical Properties

PropertyValueSource
Chemical Name bis(2,3,5,6-tetrafluorophenyl) 3,3'-((oxybis(ethane-2,1-diyl))bis(oxy))dipropionate[1]
CAS Number 1446282-34-3[1]
Molecular Formula C22H18F8O7[1]
Molecular Weight 546.37 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Purity >98%

Personal Protective Equipment (PPE)

Standard laboratory PPE is required when handling this compound to minimize exposure.

EquipmentSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile)To prevent skin contact.
Eye Protection Safety goggles with side shields or a face shieldTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Not generally required under normal use with adequate ventilation. Use a certified respirator if aerosols may be generated or ventilation is inadequate.To prevent inhalation of aerosols or vapors.

Handling and Storage

This compound is shipped as a non-hazardous chemical at ambient temperature. However, proper storage is crucial to maintain its stability and integrity.

Storage Procedures:

  • Short-term: Store at 0-4°C for days to weeks.

  • Long-term: Store at -20°C for months to years, protected from light and under a nitrogen atmosphere.

  • The compound is moisture-sensitive; allow the vial to equilibrate to room temperature before opening to prevent condensation.

Handling Procedures:

  • Preparation: Work in a well-ventilated area, such as a chemical fume hood.

  • Personal Protective Equipment: Ensure all required PPE is worn correctly before handling the compound.

  • Dispensing: As this compound is a liquid, use appropriate calibrated pipettes or syringes for accurate and safe transfer.

  • Avoid Inhalation and Contact: Minimize the generation of aerosols. Avoid contact with skin, eyes, and clothing.

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling.

Disposal Plan

Proper disposal of this compound and its containers is essential to ensure environmental safety and regulatory compliance.

Disposal Steps:

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., pipette tips, gloves) in a designated, labeled hazardous waste container.

  • Container Disposal: Empty containers may retain product residue and should be treated as hazardous waste. Do not reuse empty containers.

  • Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Minimize Waste: The generation of waste should be avoided or minimized wherever possible.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don PPE b Prepare Work Area (Fume Hood) a->b c Equilibrate Reagent to Room Temp b->c d Dispense this compound c->d e Perform Experiment d->e f Collect Waste e->f g Decontaminate Work Area f->g h Dispose of Waste per Protocol g->h i Doff PPE h->i

This compound Handling Workflow

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.